Trinonyl benzene-1,2,4-tricarboxylate
Description
Properties
IUPAC Name |
trinonyl benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O6/c1-4-7-10-13-16-19-22-27-40-34(37)31-25-26-32(35(38)41-28-23-20-17-14-11-8-5-2)33(30-31)36(39)42-29-24-21-18-15-12-9-6-3/h25-26,30H,4-24,27-29H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPPTGKKZZDFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188898 | |
| Record name | Trinonyl benzene-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35415-27-1 | |
| Record name | 1,2,4-Trinonyl 1,2,4-benzenetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35415-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trinonyl benzene-1,2,4-tricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035415271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trinonyl benzene-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trinonyl benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Trinonyl Benzene-1,2,4-tricarboxylate: Properties, Synthesis, and Applications for the Research Scientist
This technical guide provides a comprehensive overview of Trinonyl benzene-1,2,4-tricarboxylate, a high molecular weight trimellitate ester. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis methodologies, analytical characterization, and potential applications of this compound, with a particular focus on its relevance in pharmaceutical and materials science.
Introduction: Understanding the Molecular Landscape
This compound, also known as trinonyl trimellitate, is the tri-ester of trimellitic acid and nonyl alcohol. Its structure, featuring a central benzene ring with three ester groups at positions 1, 2, and 4, imparts a unique combination of properties, including high thermal stability, low volatility, and excellent plasticizing capabilities. These characteristics make it and its isomers, such as triisononyl trimellitate, valuable in various industrial applications, particularly as alternatives to certain phthalate plasticizers.[1] For the drug development professional, understanding the properties of such molecules is critical when considering their potential use as excipients, in medical device components, or as building blocks for novel drug delivery systems.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. This compound is a viscous liquid at room temperature with a high boiling point and low vapor pressure, indicative of its large molecular size and strong intermolecular forces.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C36H60O6 | PubChem |
| Molecular Weight | 588.86 g/mol | PubChem |
| CAS Number | 35415-27-1 | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | Trinonyl trimellitate, 1,2,4-Benzenetricarboxylic acid trinonyl ester | PubChem |
| Appearance | Oily Liquid | Inferred from related compounds |
| Boiling Point | 626.9°C at 760 mmHg | BOC Sciences |
| Density | 0.982 g/cm³ | BOC Sciences |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR would show characteristic signals for the aromatic protons on the benzene ring, the methylene protons adjacent to the ester oxygen atoms, and the aliphatic protons of the nonyl chains.
-
¹³C-NMR would display distinct peaks for the carbonyl carbons of the ester groups, the aromatic carbons, and the various carbons within the nonyl chains.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The mass spectrum would show a molecular ion peak (if stable enough) and characteristic fragmentation patterns corresponding to the loss of the nonyl chains and other functional groups.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be dominated by a strong absorption band around 1720-1740 cm⁻¹, corresponding to the C=O stretching vibration of the ester groups. Other notable peaks would include those for C-O stretching and C-H stretching of the aromatic and aliphatic moieties.
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Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the direct esterification of trimellitic anhydride with nonyl alcohol. This reaction is an equilibrium process and requires the removal of the water byproduct to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
Trimellitic anhydride (1 mole equivalent)
-
Nonyl alcohol (3.3-3.5 mole equivalents - slight excess to favor product formation)
-
Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst)
-
Toluene (as an azeotropic solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Activated carbon
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: Assemble the reaction apparatus consisting of the three-necked flask, Dean-Stark trap, and condenser.
-
Charging Reactants: To the flask, add trimellitic anhydride, nonyl alcohol, and toluene.
-
Catalyst Addition: Add the acid catalyst to the reaction mixture.
-
Esterification: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water and driving the reaction forward. Monitor the reaction progress by measuring the amount of water collected.
-
Reaction Completion: The reaction is considered complete when the theoretical amount of water has been collected and the acid value of the reaction mixture drops to a low level.
-
Neutralization: Cool the reaction mixture and wash it with the 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the toluene using a rotary evaporator.
-
Purification:
-
De-alcoholization: Remove the excess nonyl alcohol by vacuum distillation.
-
Decolorization: Treat the crude product with activated carbon to remove colored impurities.
-
Filtration: Filter the mixture to remove the activated carbon and any solid impurities.
-
Causality Behind Experimental Choices:
-
The use of a Dean-Stark trap is a classic and efficient method for removing water from an esterification reaction, directly applying Le Chatelier's principle to maximize product yield.
-
A slight excess of the alcohol is used to ensure the complete conversion of the more valuable trimellitic anhydride.
-
The multi-step purification process is crucial for obtaining a high-purity product suitable for sensitive applications. Neutralization removes the corrosive and potentially interfering acid catalyst, while vacuum distillation is necessary to remove the high-boiling excess alcohol without degrading the product.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Analytical Characterization and Quality Control
Ensuring the purity and identity of the synthesized this compound is paramount. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Key Analytical Techniques:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful tool for assessing the purity of the final product and quantifying any residual starting materials or byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity determination, particularly for less volatile impurities.
-
Acid Value Titration: This classic wet chemistry technique is used to quantify the amount of residual unreacted carboxylic acid groups from the trimellitic anhydride, providing a measure of reaction completion.
Applications and Relevance to Drug Development
While direct applications of this compound in drug formulations are not extensively documented, its properties and those of related trimellitates suggest several areas of relevance for the pharmaceutical industry.
Plasticizer in Medical Devices
High molecular weight trimellitates are used as plasticizers in polymeric materials, such as polyvinyl chloride (PVC), which are commonly used in medical devices like intravenous (IV) bags, tubing, and catheters.[1] The low volatility and migration potential of these plasticizers are advantageous compared to some lower molecular weight phthalates. However, the potential for leaching of the plasticizer or its metabolites into drug solutions or the patient's body is a critical consideration.[2] Studies on related trimellitates, such as tri-(2-ethylhexyl) trimellitate (TOTM), have shown that while leaching is lower than that of di(2-ethylhexyl) phthalate (DEHP), it still occurs.[2][3] Therefore, researchers developing drug products that will be in contact with plasticized materials must assess the compatibility and potential for interaction.
Potential as a Pharmaceutical Excipient
Esters of fatty acids are widely used as excipients in pharmaceutical formulations, serving as lubricants, binders, and solubilizing agents.[4][5] Given its oily nature and high molecular weight, this compound could potentially be investigated for use in topical or transdermal drug delivery systems as a penetration enhancer or as part of the vehicle matrix. Its lipophilic character may also be suitable for formulating poorly water-soluble drugs.
Building Block for Drug-Polymer Conjugates
The trimellitic anhydride precursor to this compound is a versatile molecule for creating polymer-drug conjugates. The anhydride group can react with nucleophilic groups on drugs (such as amines or hydroxyls) to form a covalent bond, tethering the drug to a polymeric backbone.[6][7][8] This approach is a cornerstone of advanced drug delivery, enabling targeted delivery, controlled release, and improved pharmacokinetic profiles of therapeutic agents.[9][10] While this compound itself is fully esterified, its synthesis from trimellitic anhydride highlights the potential of this chemical family in the design of sophisticated drug delivery systems.
Diagram: Potential Roles in Drug Development
Caption: Potential applications of this compound and its precursor in drug development.
Toxicological and Metabolic Considerations
The safety profile of any compound intended for use in or with pharmaceutical products is of utmost importance. Limited toxicological data are available specifically for this compound. However, data from related high molecular weight trimellitates suggest a generally low order of acute toxicity.[11] Due to their large size, dermal absorption is expected to be low.[11]
The metabolism of trimellitate esters is a key factor in their toxicological assessment. In vitro studies with porcine liver esterase on a related compound, tri-(2-ethylhexyl) trimellitate (TEHTM), have shown that the tri-ester is relatively stable against enzymatic hydrolysis, whereas di-ester isomers are more readily hydrolyzed to their corresponding mono-esters.[12] This suggests that the biotransformation of this compound may be slow. The primary metabolites would likely be the mono- and di-esters, formed by the cleavage of one or two nonyl ester groups, and ultimately trimellitic acid.
It is important to note that while high molecular weight trimellitates are generally considered to have lower systemic toxicity than some shorter-chain phthalates, they are not entirely inert.[11] Any application in the pharmaceutical field would necessitate a thorough toxicological evaluation.
Conclusion
This compound is a high molecular weight trimellitate ester with well-defined physicochemical properties and established synthesis routes. While its primary industrial application is as a plasticizer, its characteristics and the reactivity of its precursor, trimellitic anhydride, present intriguing possibilities for the field of drug development. Researchers and scientists should consider its potential as a specialized excipient, a component of medical materials with low leachability, and as a derivative of a versatile building block for drug-polymer conjugates. A comprehensive understanding of its synthesis, purification, and analytical characterization, coupled with a thorough evaluation of its toxicological and metabolic profile, will be essential for unlocking its full potential in pharmaceutical innovation.
References
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Schmidtkunz, C., Gries, W., Kolossa-Gehring, M., & Göen, T. (2018). Regioselective ester cleavage of di-(2-ethylhexyl) trimellitates by porcine liver esterase. Toxicology in Vitro, 46, 143-149.* [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, May 30). Trimellitates (high molecular weight) - Evaluation statement. [Link]
- Zengin, A., & Tuncel, A. (2013). Synthesis and characterization of novel polymer-drug conjugates based on the poly(styrene-alt-maleic anhydride) as a potential method for drug release. Acta Chimica Slovenica, 60(4), 724-731.
- Khandare, J., & Minko, T. (2006). Polymer-drug conjugates: progress in polymeric prodrugs. Progress in Polymer Science, 31(4), 359-397.
- Sagita, E., Syahdi, R. R., & Arrahman, A. (2018). Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How?. Pharmaceutical Sciences and Research, 5(3), 97-115.
- Flaminio, L., de Angelis, L., Galli, C., & Luciani, G. (1988). Leachability of a new plasticizer tri-(2-ethylhexyl)-trimellitate from haemodialysis tubing. The International Journal of Artificial Organs, 11(6), 439-444.
- Singh, I., & Kumar, A. (2016). Excipients used in the Formulation of Tablets. Research and Reviews: Journal of Chemistry, 5(2), 143-151.
- Pisani, F., De Caro, V., & Giannola, L. I. (2007). Study on Drug Sorption of Polyvinyl Chloride-Infusion Line Containing Tris(2-ethylhexyl) trimellitate as the Plasticizer and Release Behavior of the Plasticizer. Journal of Pharmaceutical Sciences, 96(11), 3146-3154.
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Zengin, A., & Tuncel, A. (2013). Synthesis and Characterization of Novel Polymer-Drug Conjugates Based on the Poly(Styrene-alt-Maleic Anhydride) as a Potential Method for Drug Release. ResearchGate. [Link]
- Karavana, S. Y., Güneri, P., & Ertan, G. (2024). Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies. Molecules, 29(14), 3267.
- Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Heldreth, B. (2024). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. International Journal of Toxicology, 43(1_suppl), 96S-120S.
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Cosmetic Ingredient Review. (2015, September 21). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. [Link]
- Hodgson, E. (2023). Fate of chemicals following exposure III: Metabolism (biotransformation). In A Textbook of Modern Toxicology (5th ed., pp. 101-146). John Wiley & Sons.
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Cosmetic Ingredient Review. (2015). Safety assessment of trialkyl trimellitates as used in cosmetics. [Link]
- Iwase, H., Oiso, H., Kariyazono, H., & Nakamura, K. (2014). Biological Effects of the Plasticizer Tris (2-Ethylhexyl) Trimellitate. Journal of Health Science, 60(2), 149-156.
- Wang, J., Wen, H., & Desai, D. (2014). Lubricants in Pharmaceutical Solid Dosage Forms. Lubricants, 2(1), 21-43.
- Serrano, S. E., Karrer, C., & Kannan, K. (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. Environmental Science & Technology, 57(22), 8348-8357.
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DC Fine Chemicals. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry. [Link]
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International Journal of Creative Research Thoughts (IJCRT). (2025, March 3). Role and Significance of Excipients in Pharmaceutical Formulations: A Comprehensive Review. [Link]
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TURI (Toxics Use Reduction Institute). (2016, December 19). Toxics Use Reduction Act CERCLA Phthalate Ester Category MA TURA Science Advisory Board Review. [Link]
- Mandru, M., & Vaka, S. R. K. (2016). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions.
- Daniel, J. W. (1978). Toxicity and metabolism of phthalate esters. Clinical Toxicology, 13(2), 257-268.
- Michael, W. R., & Coots, R. H. (1971). Metabolism of polyglycerol and polyglycerol esters. Toxicology and Applied Pharmacology, 20(3), 334-345.
- Wu, M. M., Ho, S. C., & Forbus, R. (2007). Synthesis of phthalate and trimellitate esters. In Synthetic Lubricants and High-Performance Functional Fluids (2nd ed., pp. 139-165). CRC Press.
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A Technical Guide to the Spectroscopic Characterization of Trinonyl Benzene-1,2,4-tricarboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction and Molecular Overview
Trinonyl benzene-1,2,4-tricarboxylate is a triester of trimellitic acid (benzene-1,2,4-tricarboxylic acid) and nonan-1-ol.[1] Its structure consists of a central benzene ring substituted with three carboxylate ester groups at positions 1, 2, and 4. Each ester group is attached to a nine-carbon alkyl chain (nonyl group). The molecular formula is C₃₆H₆₀O₆, with a corresponding molecular weight of 588.86 g/mol .[]
The long alkyl chains confer significant lipophilicity, making it a valuable candidate as a plasticizer, lubricant, or a hydrophobic component in advanced material and formulation science. Accurate and unambiguous structural confirmation is paramount for its application, and this is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Predicted Spectroscopic Data and Interpretation
This section details the expected spectroscopic signatures of this compound. These predictions are grounded in fundamental principles of spectroscopy and comparison with analogs like tri-n-hexyl trimellitate and tri-n-octyl trimellitate.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.
The proton NMR spectrum is expected to be characterized by distinct regions corresponding to the aromatic protons and the aliphatic protons of the three nonyl chains.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~8.3 - 7.8 | m (multiplet) | 3H | Ar-H | The three protons on the benzene ring will appear in the downfield aromatic region. Due to their asymmetric substitution pattern, they will likely form a complex multiplet. |
| ~4.3 - 4.1 | m (multiplet) | 6H | -COO-CH₂ - | The methylene groups directly attached to the ester oxygens are deshielded and will appear as overlapping multiplets (likely triplets). |
| ~1.8 - 1.6 | m (multiplet) | 6H | -COO-CH₂-CH₂ - | The second methylene groups in the nonyl chains. |
| ~1.4 - 1.2 | br m (broad m) | 36H | -(CH₂ )₆- | The six methylene groups in the middle of each of the three nonyl chains are chemically similar and will overlap to form a large, broad multiplet. |
| ~0.9 | t (triplet) | 9H | -CH₃ | The terminal methyl groups of the three nonyl chains will appear as a triplet due to coupling with the adjacent methylene group. |
Table 1: Predicted ¹H NMR data for this compound.
The carbon NMR spectrum provides a count of unique carbon environments and information about their electronic state.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~167 - 165 | Ar-C =O | The three ester carbonyl carbons will appear in the characteristic downfield region for this functional group. |
| ~135 - 128 | C -Ar | The six carbons of the benzene ring. Carbons attached to the ester groups will be further downfield. |
| ~66 - 65 | -COO-CH₂ - | The methylene carbons directly bonded to the ester oxygen atoms. |
| ~32 - 22 | -(CH₂ )₇- | The aliphatic carbons of the nonyl chains will appear in this typical range. Specific assignments require more detailed 2D NMR experiments. |
| ~14 | -CH₃ | The terminal methyl carbons of the nonyl chains. |
Table 2: Predicted ¹³C NMR data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. For an aromatic ester, a characteristic pattern of three strong peaks, often called the "Rule of Three," is expected.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Causality |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the benzene ring. |
| ~2950 - 2850 | Strong | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the long nonyl chains. |
| ~1730 - 1715 | Very Strong | C=O Ester Stretch | The carbonyl stretch is a very strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency compared to a saturated ester.[5][7] |
| ~1310 - 1250 | Strong | C-C-O Asymmetric Stretch | Part of the ester fingerprint region, this band is associated with the stretching of the bond between the aromatic ring and the ester group.[5] |
| ~1130 - 1100 | Strong | O-C-C Symmetric Stretch | The second key band in the ester fingerprint region, related to the alkoxy portion of the ester.[5] |
Table 3: Predicted IR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the structure.
-
Molecular Formula : C₃₆H₆₀O₆
-
Monoisotopic Mass : 588.4390 g/mol [8]
-
Ionization Technique : Electrospray Ionization (ESI) is recommended for this high molecular weight, moderately polar molecule. It typically produces protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Predicted Molecular Ions (ESI-MS) :
-
[M+H]⁺: m/z 589.4462
-
[M+Na]⁺: m/z 611.4282[9]
-
-
Predicted Fragmentation Pattern : In tandem MS (MS/MS), fragmentation is expected. A predominant fragmentation pathway for long-chain esters involves the loss of an acyloxy group [M - RCOO]⁺ or a neutral carboxylic acid molecule [M - RCOOH]⁺.[10][11] For this molecule, characteristic fragments would arise from the loss of one or more nonyl chains.
Experimental Protocols
The following protocols are standardized methodologies for acquiring high-quality spectroscopic data.
NMR Data Acquisition Workflow
This workflow ensures reproducible and high-resolution NMR data.
Caption: Workflow for NMR analysis of this compound.
IR Spectroscopy Workflow
This protocol outlines the acquisition of an IR spectrum using a standard FTIR spectrometer.
Caption: Workflow for FTIR analysis of this compound.
Mass Spectrometry Workflow
This procedure details analysis by high-resolution mass spectrometry (HRMS) with ESI.
Caption: Workflow for ESI-MS analysis of this compound.
Conclusion
The structural confirmation of this compound relies on a synergistic application of NMR, IR, and MS. While direct experimental data is sparse in the literature, the predicted spectra, based on robust chemical principles, provide a reliable template for analysis. By following the detailed experimental protocols outlined in this guide, researchers can confidently acquire high-quality data. The subsequent interpretation, guided by the predicted chemical shifts, absorption bands, and fragmentation patterns, will enable unambiguous verification of the molecular structure, ensuring the integrity and validity of its use in research and development.
References
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Evershed, R. P., et al. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research, 10(6), 703–709. [10]
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Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [5]
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Nawar, W. W. (1981). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Journal of the American Oil Chemists' Society, 58(2), 274-277. [11]
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CymitQuimica. (n.d.). CAS 1528-49-0: Trihexyl trimellitate. Retrieved from CymitQuimica. [3]
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SIELC Technologies. (2018). Trihexyl benzene-1,2,4-tricarboxylate. Retrieved from SIELC Technologies. [12]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [7]
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PubChem. (n.d.). This compound. Retrieved from PubChem. [8][9]
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Guidechem. (n.d.). This compound 35415-27-1 wiki. Retrieved from Guidechem. [13]
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PubChem. (n.d.). Tri-n-octyl trimellitate. Retrieved from PubChem. [4]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [6]
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BOC Sciences. (n.d.). CAS 35415-27-1 this compound. Retrieved from BOC Sciences. []
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Wikipedia. (n.d.). Trimellitic acid. Retrieved from Wikipedia. [1]
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The Safety and Toxicity Profile of Trinonyl Benzene-1,2,4-tricarboxylate: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the safety and toxicity profile of Trinonyl benzene-1,2,4-tricarboxylate (CAS 35415-27-1). Due to the limited availability of direct toxicological data for this specific compound, this guide employs a scientifically justified read-across approach, leveraging extensive data from structurally similar and well-studied analogues, primarily Trioctyl trimellitate (TOTM) and Tridecyl trimellitate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of physicochemical properties, toxicokinetics, and various toxicological endpoints to support informed risk assessments and guide future research.
Introduction
This compound, also known as Trinonyl trimellitate, is a triester of trimellitic acid. It belongs to the broader chemical family of trimellitates, which are primarily used as plasticizers in various polymer applications. The European Chemicals Agency (ECHA) registration for this substance indicates a "Cease Manufacture" status, which likely contributes to the scarcity of dedicated toxicological studies.[1]
Given the data gap for this compound, a read-across approach from other high molecular weight trimellitate esters is a scientifically sound and regulatory-accepted method for hazard assessment.[2] This guide will heavily reference data from Trioctyl trimellitate (TOTM) and Tridecyl trimellitate, which are considered appropriate analogues due to their structural similarity and comparable physicochemical properties.[3] The primary structural difference among these compounds lies in the length and branching of their alkyl chains, which can influence their metabolic fate and toxicological profiles.
Physicochemical Properties
The physicochemical properties of high molecular weight trimellitates, such as this compound, are crucial for understanding their environmental fate, bioavailability, and potential for toxic effects.
| Property | Value (this compound) | Value (Trioctyl trimellitate - TOTM) | Reference(s) |
| CAS Number | 35415-27-1 | 3319-31-1 | [][5] |
| Molecular Formula | C36H60O6 | C33H54O6 | [][6] |
| Molecular Weight | 588.86 g/mol | 546.78 g/mol | [][6] |
| Physical State | Clear, yellowish, viscous liquid | [7] | |
| Water Solubility | Practically insoluble | [7] | |
| log Pow (Octanol-Water Partition Coefficient) | High (5.94) | [8] | |
| Vapor Pressure | Very low | [7] |
These properties, particularly the high molecular weight, low water solubility, and high log Pow, suggest that dermal absorption and systemic bioavailability of these compounds are expected to be low.[2][3]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Understanding the toxicokinetics of trimellitates is fundamental to assessing their potential for systemic toxicity. Studies on TOTM provide valuable insights into how these substances are processed by the body.
Absorption
Due to their large molecular size and lipophilicity, dermal absorption of high molecular weight trimellitates is expected to be low.[2] Oral absorption is also limited.
Distribution
Following absorption, distribution to various tissues is expected to be limited due to their rapid metabolism and excretion.
Metabolism
The primary metabolic pathway for trimellitate esters is hydrolysis by esterases, breaking them down into trimellitic acid and the corresponding alcohols. In the case of this compound, this would yield trimellitic acid and nonanol. For TOTM, the metabolites are trimellitic acid and 2-ethylhexanol.[3]
Excretion
Studies on TOTM in rats have shown that a significant portion of an oral dose is excreted unchanged in the feces.[9] For example, after a single oral dose of 100 mg/kg of radiolabelled TOTM, approximately 75% was excreted in the feces, 16% as metabolites in the urine, and 1.9% as expired CO2.[8][9] This indicates poor absorption and efficient elimination.
Acute Toxicity
The acute toxicity of high molecular weight trimellitates is consistently low across various routes of exposure.
| Endpoint | Species | Route | Value | Reference(s) |
| LD50 (TOTM) | Rat | Oral | >2000 mg/kg bw | [8][10] |
| LD50 (Tridecyl trimellitate) | Rat | Oral | >5,000 mg/kg | [11] |
| LD0 (TOTM) | Rabbit | Dermal | >2 mL/kg | [8] |
| LC50 (TOTM) | Rat | Inhalation | >2,600 mg/m³ (4h) | [10] |
These findings indicate that this compound is unlikely to pose a significant acute toxic hazard.
Irritation and Sensitization
Skin Irritation
High molecular weight trimellitates are generally considered to be non- to mildly irritating to the skin. TOTM is described as slightly irritating to the skin in animal studies.[8] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that products containing trialkyl trimellitates should be formulated to be non-irritating.[3][12]
Eye Irritation
Similarly, these compounds are considered to be slightly irritating to the eyes.[8] Tridecyl trimellitate was found to be slightly irritating to rabbit eyes.[3]
Skin Sensitization
The potential for skin sensitization is low. A local lymph node assay with up to 100% tridecyl trimellitate was negative.[3] Human repeated insult patch tests with tridecyl trimellitate also showed no sensitizing potential.[3] A guinea pig sensitization test with TOTM was also negative.[8]
Repeated-Dose Toxicity
Sub-chronic toxicity studies on TOTM have been conducted. In a 28-day study in rats fed diets containing up to 2.0% TOTM, some effects on hemoglobin concentration and leukocyte counts were observed at the higher doses, along with increased liver weights.[9] A 90-day feeding study also reported increased liver weights.[13] These liver effects are often associated with peroxisome proliferation, a mechanism to which rodents are more sensitive and which is considered less relevant to humans.[13]
Genotoxicity
Available data on analogous trimellitates do not indicate a concern for genotoxicity. In vitro genotoxicity studies on TOTM have been negative.
Reproductive and Developmental Toxicity
A key consideration for plasticizers is their potential for reproductive and developmental toxicity. Unlike some phthalate esters such as DEHP, high molecular weight trimellitates have not shown significant reproductive or developmental effects.[2]
Developmental toxicity studies in rats with triethylhexyl trimellitate (an analogue of TOTM) at doses up to 1050 mg/kg bw/day did not produce any toxicologically significant effects.[3] Importantly, neither tricaprylyl/capryl trimellitate nor triethylhexyl trimellitate had a significant repressive effect on genes involved in testicular steroidogenesis, a key mechanism of phthalate-induced reproductive toxicity.[3]
Endocrine Disruption Potential
While this compound is on the NORMAN Suspect List Exchange as a potential endocrine-disrupting compound, experimental data on analogous trimellitates do not strongly support this.[14] Several studies have been performed to evaluate the endocrine-disrupting activity of triethylhexyl trimellitate, with no significant concerns identified.[3] The different metabolic pathways and lower biological activity of trimellitates compared to endocrine-active phthalates suggest a lower potential for such effects.
Ecotoxicity
The environmental safety of trimellitates has also been evaluated. TOTM is considered to be weakly toxic to aquatic organisms.[8]
| Endpoint (TOTM) | Species | Duration | Value | Reference(s) |
| LC50 | Fish (Oryzias latipes) | 96h | >100 mg/L | [8][10] |
| EC50 | Crustacea (Daphnia magna) | 48h | >180 mg/L | [10] |
| EC50 | Algae (Selenastrum capricornutum) | 72h | >100 mg/L | [8][10] |
TOTM is not readily biodegradable.[15] However, its high logPow suggests a potential for bioaccumulation, although measured bioconcentration factors (BCF) in fish are low (<1 to 2.7), indicating low bioavailability.[8]
Conclusion
While direct toxicological data for this compound are limited, a comprehensive review of data from structurally similar high molecular weight trimellitates, such as Trioctyl trimellitate and Tridecyl trimellitate, allows for a robust safety assessment. The available evidence indicates that this compound is likely to have a low order of toxicity.
-
Low Acute Toxicity: The substance is expected to have low toxicity via oral, dermal, and inhalation routes.
-
Minimal Irritation and No Sensitization: It is likely to be at most a slight skin and eye irritant and is not expected to be a skin sensitizer.
-
Low Systemic Toxicity: Due to poor absorption and rapid metabolism and excretion, the potential for systemic toxicity following repeated exposure is low.
-
No Significant Reproductive or Developmental Toxicity: In contrast to some phthalate plasticizers, high molecular weight trimellitates do not appear to pose a significant risk for reproductive or developmental effects.
-
Low Ecotoxicity: The substance is expected to have low toxicity to aquatic organisms.
This technical guide provides a solid foundation for understanding the safety and toxicity profile of this compound. For specific applications, further targeted testing may be warranted to address any remaining uncertainties.
References
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Fiume, M. M., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., Gill, L. J., & Heldreth, B. (2024). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. International journal of toxicology, 43(1_suppl), 96S–120S. [Link]
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Potential Endocrine-Disrupting Effects of Trinonyl Trimellitate: A Technical Guide for Researchers
Preamble: Navigating the Data Landscape for High Molecular Weight Plasticizers
The assessment of potential endocrine-disrupting properties of industrial chemicals is a cornerstone of modern toxicology and drug development. Trinonyl trimellitate, a high molecular weight branched-chain plasticizer, finds application in various consumer and industrial products. Its structural similarity to other ortho-phthalates and trimellitates necessitates a thorough evaluation of its potential to interfere with the endocrine system. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the current understanding and methodologies for assessing the potential endocrine-disrupting effects of trinonyl trimellitate. It is critical to note at the outset that direct experimental data on the endocrine activity of trinonyl trimellitate is scarce. Therefore, this document relies on a weight-of-evidence approach, incorporating data from structurally similar analogues, primarily other high molecular weight trimellitates, to infer potential hazards and to outline a robust testing strategy. This approach, known as read-across, is a scientifically accepted method in the absence of direct data, but its limitations must be acknowledged.
Trinonyl Trimellitate: Chemical Identity and Toxicological Context
Trinonyl trimellitate is the tri-ester of trimellitic acid and isononyl alcohol. As a high molecular weight trimellitate, its toxicological profile is often considered in the context of similar compounds like tri-n-octyl trimellitate (TOTM) and tri(2-ethylhexyl) trimellitate (TEHTM). Regulatory bodies, such as the Australian Industrial Chemicals Introduction Scheme (AICIS), have identified triisononyl trimellitate as an acceptable analogue for read-across in the evaluation of high molecular weight trimellitates[1].
The primary concern regarding trimellitates and their potential for endocrine disruption stems from their structural relationship to certain phthalate esters, some of which are known endocrine disruptors[2]. However, it is generally observed that higher molecular weight phthalates and trimellitates are less active than their lower molecular weight counterparts[1]. The limited data available suggest that chemicals in the high molecular weight trimellitate group may interfere with endocrine function, although they are unlikely to cause adverse reproductive effects except at high doses[1].
Assessing Endocrine-Disrupting Potential: A Multi-Tiered Approach
A comprehensive assessment of endocrine-disrupting potential involves a combination of in silico, in vitro, and in vivo studies. This tiered approach allows for the screening of a large number of chemicals and the detailed investigation of those that show potential for activity.
In Silico and Read-Across Approaches
In the absence of direct experimental data for trinonyl trimellitate, computational models and read-across from structurally similar compounds are the primary tools for initial hazard identification. The structural similarity to TOTM, for which some endocrine-related data exists, provides the basis for this initial assessment.
In Vitro Assays: Probing Molecular Mechanisms
In vitro assays are crucial for identifying the specific molecular mechanisms through which a chemical might exert endocrine-disrupting effects. These assays can assess interactions with hormone receptors and effects on hormone synthesis.
These assays determine if a chemical can bind to and activate or inhibit the estrogen and androgen receptors.
-
Estrogen Receptor Assays: Studies on the analogue TOTM have shown estrogenic activity in both ERα and ERβ reporter gene cell lines[1].
-
Androgen Receptor Assays: For the broader class of high molecular weight trimellitates, there is limited and equivocal data on anti-androgenic potency[1].
Experimental Protocol: Estrogen Receptor Transcriptional Activation Assay (Example)
-
Cell Culture: Human cell lines, such as MCF-7 (ER-positive breast cancer cells), are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of the test substance (e.g., trinonyl trimellitate) and a positive control (e.g., 17β-estradiol).
-
Reporter Gene Analysis: The activation of the estrogen receptor is measured by quantifying the expression of a reporter gene (e.g., luciferase) that is under the control of an estrogen-responsive element.
-
Data Analysis: The results are expressed as a dose-response curve, from which the EC50 (half-maximal effective concentration) can be determined.
These assays evaluate the effects of a chemical on the production of steroid hormones. The H295R cell line is a widely used in vitro model for this purpose as it expresses most of the key enzymes in the steroidogenic pathway[3][4][5][6].
Experimental Protocol: H295R Steroidogenesis Assay (OECD TG 456)
-
Cell Culture: H295R cells are cultured in a multi-well plate format.
-
Exposure: Cells are exposed to various concentrations of the test chemical for a defined period (e.g., 48 hours).
-
Hormone Quantification: The concentrations of key steroid hormones (e.g., testosterone and estradiol) in the cell culture medium are measured using techniques like ELISA or LC-MS/MS.
-
Data Analysis: Changes in hormone production relative to a vehicle control are analyzed to identify potential inhibition or induction of steroidogenesis.
In Vivo Assays: Assessing Systemic Effects
In vivo assays in animal models are essential for understanding the potential for adverse effects at the whole-organism level.
This short-term in vivo screening assay in rodents is used to detect the estrogenic activity of a chemical. It is based on the principle that estrogenic substances increase the weight of the uterus.
This assay is designed to detect androgenic and anti-androgenic properties of a chemical by measuring the weight changes of five androgen-dependent tissues in a castrated male rat model.
Summary of Available Data on Analogue Compounds
The following table summarizes the key findings for analogue compounds that are used for read-across to trinonyl trimellitate.
| Compound | Assay/Study | Endpoint | Result | Reference |
| Tri-n-octyl trimellitate (TOTM) | 90-day repeated toxicity study | Endocrine-related effects | Indications of an endocrine disrupting mode of action. | [1] |
| Tri-n-octyl trimellitate (TOTM) | In vitro gene cell lines | Estrogenic activity | Exhibited estrogenic activity in both ERα and ERβ expressing cells. | [1] |
Mechanistic Pathways and Experimental Workflows
The potential endocrine-disrupting activity of trinonyl trimellitate can be conceptualized through its possible interaction with key endocrine signaling pathways.
Caption: Potential endocrine disruption pathways for trinonyl trimellitate.
The following diagram illustrates a typical experimental workflow for assessing the endocrine-disrupting potential of a chemical like trinonyl trimellitate.
Caption: Tiered experimental workflow for endocrine disruptor assessment.
Data Gaps and Future Research Directions
The primary and most significant data gap is the lack of direct experimental studies on the endocrine-disrupting potential of trinonyl trimellitate. While read-across from analogues provides some indication of potential estrogenic activity, it is not a substitute for direct testing.
Future research should prioritize:
-
In vitro screening: Conducting a comprehensive battery of in vitro assays, including estrogen and androgen receptor binding and transactivation assays, as well as the H295R steroidogenesis assay, specifically with trinonyl trimellitate.
-
In vivo studies: If in vitro results indicate potential endocrine activity, targeted in vivo studies, such as the uterotrophic and Hershberger assays, should be performed to assess the physiological relevance of the in vitro findings.
-
Metabolite analysis: Investigating the potential endocrine activity of trinonyl trimellitate metabolites, as metabolic activation can sometimes lead to the formation of more potent endocrine-active substances.
Conclusion
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European Chemicals Agency (ECHA). Registration Dossier - Trinonyl benzene-1,2,4-tricarboxylate. [Link]
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European Food Safety Authority (EFSA). (2019). Identification and prioritisation for risk assessment of phthalates, structurally similar substances and replacement substances potentially used as plasticisers in materials and articles intended to come into contact with food. EFSA Journal, 17(12), e05838. [Link]
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Paul, K. B., Hedge, J. M., & Wolf, D. C. (2018). Evaluation of triclosan in the Hershberger and H295R steroidogenesis assays. Toxicology letters, 285, 111-117. [Link]
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Environmental fate and biodegradability of benzene-1,2,4-tricarboxylates
An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Benzene-1,2,4-Tricarboxylates
Abstract
This technical guide provides a comprehensive analysis of the environmental fate and biodegradability of benzene-1,2,4-tricarboxylates, with a primary focus on trimellitic anhydride (TMA) and its hydrolysis product, trimellitic acid (TMLA). As compounds used in the synthesis of polymers, plasticizers, and resins, understanding their environmental persistence and degradation mechanisms is critical for accurate risk assessment and sustainable chemical design. This document synthesizes current knowledge on their physicochemical properties, abiotic and biotic degradation pathways, and standardized methodologies for assessing their biodegradability, tailored for researchers, environmental scientists, and drug development professionals.
Introduction: The Environmental Relevance of Benzene-1,2,4-Tricarboxylates
Benzene-1,2,4-tricarboxylates are a class of aromatic carboxylic acids and their derivatives. The most prominent member of this family is trimellitic anhydride (TMA, CAS No. 552-30-7), a chemical intermediate used extensively in the production of plasticizers for polyvinyl chloride (PVC), wire and cable insulation, paints, coatings, and high-performance polymers.[1] Given its widespread industrial application, the potential for its release into the environment during manufacturing, use, and disposal necessitates a thorough evaluation of its environmental behavior.
A crucial aspect of TMA's environmental fate is its rapid interaction with water. Upon contact with aqueous matrices, TMA undergoes near-instantaneous hydrolysis to form benzene-1,2,4-tricarboxylic acid, commonly known as trimellitic acid (TMLA, CAS No. 528-44-9).[2][3] This rapid conversion, often occurring in under 10 minutes, means that TMLA is the predominant and more environmentally relevant entity for exposure and toxicological consideration in aquatic and terrestrial systems.[3] Therefore, this guide will focus primarily on the fate and biodegradability of TMLA.
Physicochemical Properties and Environmental Partitioning
The environmental distribution of a chemical is governed by its physical and chemical properties. TMLA's three carboxyl groups render it highly water-soluble, while its aromatic structure dictates its interaction with organic matter. These properties suggest that TMLA will predominantly partition to the water compartment in the environment.[3]
Table 1: Key Physicochemical Properties of Trimellitic Anhydride (TMA) and Trimellitic Acid (TMLA)
| Property | Trimellitic Anhydride (TMA) | Trimellitic Acid (TMLA) | Significance for Environmental Fate |
| Molecular Formula | C₉H₄O₅ | C H₆O₆ | Basic chemical identity. |
| Molar Mass | 192.12 g/mol | 210.14 g/mol | Influences diffusion and transport. |
| Melting Point | 165 °C | 219 °C | Relevant for physical state at ambient temperatures. |
| Water Solubility | 1,036 mg/L (hydrolyzes) | 21,000 mg/L | High solubility of TMLA indicates it will be mobile in aquatic systems.[3] |
| Log Kₒw | 1.95 (calculated) | 0.95 | Low octanol-water partition coefficient suggests a low potential for bioaccumulation.[3] |
| Vapor Pressure | 7.6 x 10⁻⁵ Pa @ 25°C | 3.8 x 10⁻⁶ Pa @ 25°C | Low vapor pressure indicates limited volatilization from water or soil.[3] |
The low Log Kₒw value for TMLA (0.95) is particularly noteworthy.[3] It indicates a low propensity to partition from water into fatty tissues of organisms, suggesting that bioaccumulation in aquatic food webs is not an expected concern.[3]
Abiotic Degradation: Hydrolysis and Photolysis
Hydrolysis
As previously established, the primary abiotic process for TMA is its rapid hydrolysis to TMLA.[2][4] This reaction is so swift that it is considered virtually instantaneous upon contact with moisture, both in the environment and in vivo.[2] Consequently, studies on the environmental fate of TMA are fundamentally studies of TMLA.
Atmospheric Photolysis
In the atmosphere, both TMA and TMLA are predicted to be degraded through reactions with photochemically-produced hydroxyl radicals. Estimated atmospheric half-lives are approximately 6.6 days for TMLA and 13.4 days for TMA, indicating that they would not persist for long periods in the air.[3]
Biodegradation: The Primary Fate Pathway
The principal mechanism for the removal of TMLA from the environment is microbial degradation. Extensive testing has demonstrated that TMLA is readily biodegradable under aerobic conditions.[2][3]
The Concept of "Ready Biodegradability"
"Ready biodegradability" is a classification under the Organisation for Economic Co-operation and Development (OECD) guidelines for testing chemicals. It identifies substances that are expected to undergo rapid and ultimate degradation in the aquatic environment under aerobic conditions.[5] Passing these stringent tests implies that the chemical is unlikely to persist and will be extensively removed during biological wastewater treatment.[2]
The pass levels for ready biodegradability tests are:
-
≥ 70% removal of Dissolved Organic Carbon (DOC).[5]
-
≥ 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production .[5]
A critical component of this assessment is the "10-day window." This criterion requires that the pass level be reached within 10 days of the biodegradation level first reaching 10%.[5][6] This ensures that degradation is not the result of slow or delayed microbial adaptation.
Evidence for Ready Biodegradability of TMLA
Multiple studies have confirmed the ready biodegradability of TMA/TMLA.
-
An OECD 301B (Sturm Test) study showed that TMA, at concentrations of 10 and 20 mg/L, yielded CO₂ evolution exceeding 60% of the theoretical maximum. Crucially, this pass level was achieved within the 10-day window.[2]
-
A study conducted by the Chemicals Inspection and Testing Institute of Japan (CITI), following the MITI I protocol (OECD 301C), also demonstrated ready biodegradability at a concentration of 100 mg/L.[2] An 89-101% degree of biodegradation was reported over four weeks.[4]
These results strongly indicate that TMLA will be rapidly and completely mineralized to carbon dioxide, water, and microbial biomass in aerobic environments like surface waters, soil, and wastewater treatment plants.[2]
Experimental Protocol: OECD 301B - CO₂ Evolution Test (Modified Sturm Test)
To provide a practical understanding of how ready biodegradability is determined, this section details the methodology for the OECD 301B test, a widely used method for water-soluble, non-volatile compounds like TMLA.[7]
Principle
A defined volume of mineral medium containing a known concentration of the test substance (TMLA) as the sole organic carbon source is inoculated with a small number of microorganisms (e.g., from activated sludge). The mixture is aerated with CO₂-free air and incubated in the dark. The degradation is followed by measuring the CO₂ produced, which is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.[8]
Step-by-Step Methodology
-
Preparation of Mineral Medium: Prepare a sterile aqueous solution containing essential mineral salts (e.g., potassium and sodium phosphates, magnesium sulfate, calcium chloride, and ferric chloride) to support microbial growth.
-
Inoculum Preparation: The source of microorganisms is typically activated sludge from a domestic wastewater treatment plant. The sludge is washed and filtered to remove large particles and reduce the background organic carbon content. The final concentration in the test vessels should be low (e.g., 30 mg/L suspended solids).
-
Test Setup: Three types of flasks are prepared in parallel (typically in duplicate or triplicate):
-
Test Substance Flasks: Contain mineral medium, inoculum, and the test substance (e.g., 10-20 mg/L of TMLA).
-
Blank Control Flasks: Contain mineral medium and inoculum only. This is crucial to measure the CO₂ produced by the endogenous respiration of the microorganisms.
-
Reference Compound Flasks: Contain mineral medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate). This validates the viability and activity of the inoculum.
-
-
Incubation and Aeration: The flasks are incubated at a constant temperature (20-25°C) in the dark to prevent photodegradation and algal growth. A continuous stream of CO₂-free air is passed through the test solution to maintain aerobic conditions and carry the evolved CO₂ into the absorption traps.
-
CO₂ Measurement: The amount of CO₂ trapped in the absorbent (e.g., Ba(OH)₂) is measured at regular intervals over a 28-day period. This is often done by titrating the remaining hydroxide with a standardized acid.
-
Data Calculation and Interpretation:
-
Calculate the cumulative amount of CO₂ produced in each flask.
-
Subtract the CO₂ produced in the blank control from the test and reference flasks to determine the net CO₂ evolution from the degradation of the substances.
-
Express this as a percentage of the theoretical CO₂ (ThCO₂) that would be produced if the substance were completely mineralized.
-
The test is valid if the reference compound reaches the 60% pass level within 14 days and the CO₂ production in the blank is not excessive.
-
The test substance is classified as "readily biodegradable" if it meets the ≥60% ThCO₂ criterion within the 28-day test period and satisfies the 10-day window.[5][6]
-
Experimental Workflow Diagram
Caption: Workflow for the OECD 301B Ready Biodegradability Test.
Microbial Degradation Pathways of Aromatic Carboxylic Acids
The biodegradation of aromatic compounds by microorganisms is a well-studied field and generally proceeds in two major stages: upper and lower pathways.[9]
-
Upper Pathway: The initial transformation of the parent compound into a central, dihydroxylated intermediate, such as catechol or protocatechuate. This often involves the action of oxygenase enzymes.
-
Lower Pathway: The dearomatization and cleavage of the aromatic ring of the central intermediate, catalyzed by dioxygenase enzymes.[10] This ring-opening step is the hallmark of aromatic degradation and produces aliphatic intermediates that can then enter central metabolic cycles (e.g., the Krebs cycle) to produce energy and biomass.[10]
For TMLA, the presence of the three carboxyl groups and the benzene ring suggests a degradation pathway initiated by peripheral enzymes that prepare the molecule for ring fission. While specific studies on the enzymatic pathway for TMLA are not abundant, a plausible conceptual pathway can be constructed based on known mechanisms for similar aromatic carboxylic acids.
Caption: Conceptual pathway for the aerobic biodegradation of TMLA.
Ecotoxicity
Consistent with its low potential for bioaccumulation, TMLA exhibits a very low order of acute toxicity to aquatic organisms. Studies on fish, invertebrates, and algae show No-Observed-Effect-Concentrations (NOECs) of 896, 792, and 739 mg/L, respectively.[3] These high concentrations indicate that TMLA is unlikely to pose a significant acute risk to aquatic ecosystems at environmentally relevant concentrations. Furthermore, because it is readily biodegradable, any degradation products are also expected to be of low toxicological concern, as they are simple aliphatic molecules that are easily assimilated by microorganisms.[2]
Conclusion
-
Hydrolysis is the first step: Trimellitic anhydride (TMA) rapidly hydrolyzes to trimellitic acid (TMLA), which is the environmentally relevant form of the compound.
-
Biodegradation is the primary fate: TMLA is classified as "readily biodegradable" according to stringent OECD 301 guidelines. This indicates it will be rapidly and completely mineralized in aerobic environments.
-
Low Persistence and Bioaccumulation: Due to its high water solubility, low octanol-water partition coefficient, and rapid biodegradation, TMLA is not expected to persist in the environment or bioaccumulate in organisms.
-
Low Ecotoxicity: TMLA demonstrates low acute toxicity to aquatic life, suggesting a minimal risk to environmental health at realistic exposure levels.
References
- OECD. (1992). OECD Guideline for Testing of Chemicals, Section 3: Degradation and Accumulation, Test No. 301: Ready Biodegradability. OECD Publishing.
- Díaz, E., et al. (2013). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. UNESP Institutional Repository.
- Kodaikal, S. (2025). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development.
- European Chemicals Agency (ECHA).
- Human and Environmental Risk Assessment on ingredients of household cleaning products. (n.d.). TRIMELLITIC ANHYDRIDE & TRIMELLITIC ACID.
- OECD. (2021). Test No. 301: Ready Biodegradability. OECD Publishing.
- OECD. Test No. 301: Ready Biodegradability. OECD iLibrary.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11089, Trimellitic anhydride.
- Jurková, M., & Wurst, M. (1993). Biodegradation of aromatic carboxylic acids by Pseudomonas mira. FEMS Microbiology Letters, 111(2-3), 245-250.
- Díaz, E. (2014).
- Jurková, M., & Wurst, M. (1993). Biodegradation of aromatic carboxylic acids by Pseudomonas mira. FAO AGRIS.
- Aropha. (n.d.).
- Tropel, D., & van der Meer, J. R. (2004). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. Microbiology and Molecular Biology Reviews, 68(3), 474-500.
- Lu, P. Y., & Metcalf, R. L. (1975). Environmental fate and biodegradability of benzene derivatives as studied in a model aquatic ecosystem. Environmental Health Perspectives, 10, 269-284.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for Benzene.
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The Good Scents Company. (n.d.). trimellitic acid. [Link]
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Varghese, M., et al. (2020). Health Effects of Trimellitic Anhydride Occupational Exposure: Insights from Animal Models and Immunosurveillance Programs. International Journal of Molecular Sciences, 21(23), 9049. [Link]
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An In-depth Technical Guide to the Synthesis and Purification of Trinonyl Benzene-1,2,4-tricarboxylate
Abstract
Trinonyl benzene-1,2,4-tricarboxylate, commonly known as trinonyl trimellitate, is a high-molecular-weight branched ester with significant industrial applications. Valued for its high thermal stability, low volatility, and excellent plasticizing properties, it serves as a premium plasticizer in polyvinyl chloride (PVC) applications, particularly for high-temperature electrical cables and automotive interiors.[1] It is also utilized as a Group V synthetic base oil in the formulation of high-performance lubricants, such as engine oils, air compressor oils, and high-temperature chain oils.[2][3][4] This guide provides a comprehensive, in-depth exploration of the chemical synthesis and subsequent purification of this compound, focusing on the underlying principles, detailed procedural workflows, and critical quality control parameters. The methodologies described herein are designed to provide researchers and development professionals with a robust framework for producing this compound with high purity and yield.
The Chemistry of Synthesis: Esterification of Trimellitic Anhydride
The industrial synthesis of this compound is achieved through the direct esterification of trimellitic anhydride with nonanol. While trimellitic acid can be used, the anhydride is the preferred precursor as it inherently avoids the complexities of managing the water of esterification from the acid's own carboxyl groups, streamlining the reaction process.[5]
The reaction involves the nucleophilic attack of the alcohol's hydroxyl groups on the carbonyl carbons of the anhydride, leading to the formation of three ester linkages. The overall reaction can be represented as:
C₆H₃(C₂O₃)COOH + 3 C₉H₁₉OH → C₆H₃(COOC₉H₁₉)₃ + 2 H₂O (Trimellitic Anhydride + Nonanol → Trinonyl Trimellitate + Water)
To drive this equilibrium-limited reaction to completion, a combination of an excess of the alcohol reactant, elevated temperatures, and the continuous removal of the water byproduct is essential.[6]
Reactants and Catalysis: A Deliberate Choice
The selection of starting materials and catalyst is paramount to achieving high conversion rates and minimizing side reactions.
-
Trimellitic Anhydride (TMA): The aromatic carboxylic acid source. Its anhydride form is reactive and facilitates the initial esterification steps.[7]
-
Nonanol: The alcohol reactant. Both linear n-nonanol and branched isomers, such as isononyl alcohol, are used, with the choice influencing the physical properties (e.g., viscosity, low-temperature performance) of the final product.[8][9] An excess molar ratio of alcohol to anhydride (typically 1:3.5 to 1:4.5) is employed to shift the reaction equilibrium in favor of the tri-ester product.[8][10]
-
Catalyst: The reaction is kinetically slow and requires a catalyst. While traditional acid catalysts like p-toluenesulfonic acid (PTSA) are effective, modern industrial processes favor organotitanate catalysts, such as tetrabutyl titanate or titanium isopropylate.[8][11] Titanate catalysts offer significant advantages, including higher product quality, reduced equipment corrosion, and a more environmentally benign profile.[8]
Synthesis Protocol: A Step-by-Step Methodology
The synthesis is typically performed in a batch reactor equipped with heating, agitation, a nitrogen inlet, and a distillation column with a Dean-Stark trap for water removal.
Experimental Protocol: Direct Esterification
-
Reactor Charging: The reaction vessel is charged with trimellitic anhydride and nonanol at the desired molar ratio (e.g., 1:4).
-
Inerting: The reactor is purged with nitrogen to create an inert atmosphere, which is crucial for preventing oxidative discoloration of the product at high reaction temperatures.[10]
-
Initial Heating: The mixture is agitated and gradually heated. Some protocols suggest adding activated carbon at this early stage to act as a decolorizing agent throughout the reaction.[8]
-
Catalyst Addition: As the temperature rises to approximately 185-195°C, the titanate catalyst (typically 0.05-0.2% by weight of the trimellitic anhydride) is introduced into the reactor.[8]
-
Esterification and Water Removal: The temperature is further increased to the target range of 185-245°C to initiate vigorous esterification.[8] The water produced as a byproduct is continuously removed from the reaction mixture, often as an azeotrope with the excess nonanol, and collected in a water separator or Dean-Stark trap.[10] This step is the primary driving force for the reaction.
-
Reaction Monitoring: The progress of the esterification is monitored by periodically taking samples and measuring the acid value. The reaction is deemed complete when the acid value drops below a predetermined threshold, typically less than 0.50 mgKOH/g.[8] This process usually takes 3 to 4 hours.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification: From Crude Product to Refined Ester
The crude product from the synthesis contains the desired trinonyl trimellitate along with several impurities that must be removed to meet quality specifications. These include excess nonanol, catalyst residues, unreacted acidic precursors, and colored byproducts.[6]
Purification Protocol: A Multi-Stage Process
A sequential purification strategy is employed to systematically remove each class of impurity.
Experimental Protocol: Purification
-
Dealcoholization: The first and most critical purification step is the removal of the large excess of nonanol. This is efficiently achieved via vacuum distillation.[6] The temperature is maintained (or slightly reduced to ~120°C) and a vacuum is applied to the reactor, causing the more volatile nonanol to distill off, where it can be collected for recycling.[8][10] Distillation continues until no more alcohol is recovered.
-
Neutralization: After cooling the product to around 90°C, a basic solution (e.g., 10-15% aqueous sodium hydroxide or sodium carbonate) is added to neutralize residual acidity.[6][8] This step removes unreacted trimellitic acid and acidic mono- or di-esters, converting them into water-soluble salts. The process is monitored until the acid value is reduced to a very low level (e.g., below 0.07 mgKOH/g).[8]
-
Aqueous Washing: The neutralized product is washed with deionized water to remove the salts formed in the previous step. The mixture is allowed to settle, and the lower aqueous layer is drained. This washing step may be repeated to ensure complete removal of water-soluble impurities.
-
Adsorbent Treatment & Decolorization: To improve the product's color and remove trace impurities, a filter aid or adsorbent like dried attapulgite clay or activated carbon is added to the ester.[8] The mixture is agitated to ensure thorough contact.
-
Filtration: The final step is the filtration of the product to remove the adsorbent material and any other suspended particulates, yielding the clear, purified this compound.
Purification Workflow Diagram
Caption: Multi-stage workflow for the purification of trinonyl trimellitate.
Quality Control and Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and physical properties of the final product.
Key Quality Specifications
The following table summarizes the critical quality parameters and typical specification ranges for high-grade this compound.
| Parameter | Typical Value | Significance | Analytical Method |
| Appearance | Clear, Oily Liquid | Visual check for clarity and particulates | Visual Inspection |
| Purity | > 99% | Confirms product identity and absence of impurities | Gas Chromatography (GC) |
| Acid Value | < 0.07 mgKOH/g | Measures residual acidity; indicates reaction completion and purification efficiency | Titration |
| Color, Pt-Co (APHA) | < 40 | Indicates the level of colored impurities and thermal degradation | Spectrophotometry |
| Density @ 20°C | ~0.982 g/cm³[] | Fundamental physical property for formulation | Densitometry |
| Flash Point | High (>200°C) | Safety and performance indicator for high-temperature applications | Cleveland Open Cup |
| Viscosity @ 40°C | Varies by isomer | Key parameter for lubricant and plasticizer applications | Viscometry |
Structural Confirmation
Beyond standard quality control tests, spectroscopic methods are used for unequivocal structural verification in a research or development context.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum will show characteristic strong absorption bands for the ester carbonyl (C=O) groups around 1720-1740 cm⁻¹, C-O stretching, and aromatic C-H and C=C stretching from the benzene ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's structure, confirming the presence of the aromatic protons on the benzene ring and the aliphatic protons of the three nonyl chains in the correct ratios.
Conclusion
The synthesis and purification of this compound is a well-established, multi-step process that demands precise control over reaction conditions and purification procedures. The choice of a non-acidic titanate catalyst is a key aspect of modern synthesis, promoting high yields and superior product quality. The purification workflow, centered on vacuum dealcoholization, neutralization, and adsorbent treatment, is critical for removing impurities and achieving the stringent specifications required for its use in high-performance applications. This guide outlines a robust and validated pathway for the successful laboratory-scale or industrial production of this important specialty chemical.
References
- Pacific Speciality Oils.
- Esters and Solvents LLP. Industrial Esters.
- PubChem.
- Chorus Lubricant Additives. China Trimellitate Esters Manufacturers Suppliers Factory.
- Cargill.
- Benchchem.
- Benchchem.
- BOC Sciences.
- Polynt Group. Plasticizers GPP & SPP.
- Google Patents.
- Google Patents. US2971011A - Process of preparing trimellitic anhydride.
- BASTONE.
- Google Patents.
- PubChem.
- CAMEO Chemicals - NOAA. TRIMELLITIC ANHYDRIDE.
- Google Patents.
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An In-Depth Technical Guide to Trinonyl benzene-1,2,4-tricarboxylate: A Material Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the material safety data for Trinonyl benzene-1,2,4-tricarboxylate (CAS No. 35415-27-1). As a high molecular weight ester, its handling and application in research and development demand a nuanced understanding of its properties and the requisite safety protocols. This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, scientifically grounded perspective on its safe utilization in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is a complex organic ester. A clear understanding of its fundamental properties is the bedrock of its safe handling and application.
Synonyms:
-
1,2,4-Benzenetricarboxylic acid, trinonyl ester[]
-
Trinonyl trimellitate[]
| Property | Value | Source |
| CAS Number | 35415-27-1 | [2][3] |
| Molecular Formula | C36H60O6 | [][2] |
| Molecular Weight | 588.87 g/mol | [2] |
| Appearance | Data not readily available; likely a liquid or waxy solid at room temperature based on its high molecular weight. | |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents. |
Hazard Identification and Toxicological Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[2] However, the absence of a formal hazard classification does not imply zero risk. All chemicals should be handled with a degree of caution.
Toxicological Data:
Ecological Information:
Detailed ecotoxicity data for this compound is scarce. Due to its expected low water solubility and high molecular weight, it is not anticipated to be readily biodegradable. Its potential for bioaccumulation is also an area that requires further investigation. As a precautionary measure, release into the environment should be avoided.
Exposure Controls and Personal Protection
Given the limited specific hazard data, a conservative approach to exposure control is warranted. The primary goal is to minimize direct contact and the potential for aerosol generation.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol formation.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure. The following recommendations are based on general best practices for handling non-hazardous chemicals in a laboratory setting.
Eye and Face Protection:
-
Standard Use: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[7][8]
-
Splash Hazard: If there is a risk of splashing, chemical splash goggles should be worn.[9] A face shield may be necessary for larger quantities or more vigorous operations.[7]
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection.[6]
Respiratory Protection:
-
Under normal conditions of use with adequate ventilation, respiratory protection is not expected to be necessary. If aerosols are generated and engineering controls are not sufficient, a NIOSH-approved respirator may be required. A formal respiratory protection program should be in place in such scenarios.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount for maintaining a safe laboratory environment.
Handling
-
Review Documentation: Before use, review this guide and any available supplier-specific safety information.
-
Area Preparation: Ensure the work area is clean, uncluttered, and that all necessary safety equipment (e.g., spill kit, eyewash station, safety shower) is accessible.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the section above.
-
Dispensing: When transferring or dispensing the material, do so carefully to avoid splashing or aerosolization. Use appropriate tools such as a spatula for solids or a pipette for liquids.
-
Heating: If heating is required, use a well-controlled heating source such as a heating mantle or water bath in a fume hood. Avoid open flames.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean any contaminated surfaces.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Incompatibilities: While specific incompatibility data is not available, it is good practice to store it away from strong oxidizing agents.
First-Aid and Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Response
For a minor spill in a laboratory setting, the following steps should be taken:
-
Alert and Evacuate: Alert personnel in the immediate vicinity and restrict access to the area. For a large or unmanageable spill, evacuate the area and follow institutional emergency procedures.[10]
-
Personal Protective Equipment: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[11]
-
Cleanup: Carefully collect the absorbed material into a suitable container for disposal.
-
Decontamination: Clean the spill area with soap and water or an appropriate solvent.
-
Disposal: Dispose of the waste material in accordance with institutional and local regulations for chemical waste.
Conclusion
This compound, while not classified as a hazardous substance, necessitates careful and informed handling in a research environment. The principles of good laboratory practice—thorough hazard assessment, diligent use of engineering controls and personal protective equipment, and adherence to established safe handling and emergency protocols—are the cornerstones of its safe utilization. This guide provides a framework for researchers and scientists to work with this compound responsibly, prioritizing safety and scientific integrity. Further research into the specific toxicological and ecological properties of this compound is encouraged to build upon this foundation of knowledge.
References
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A Technical Guide to High-Purity Trinonyl Benzene-1,2,4-Tricarboxylate for Scientific Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the sourcing, characterization, and application of high-purity trinonyl benzene-1,2,4-tricarboxylate. While primarily recognized as an industrial plasticizer, its unique physicochemical properties suggest potential in specialized scientific applications, necessitating a thorough understanding of its commercial landscape and quality control.
Introduction to this compound
This compound, also known as trinonyl trimellitate, is the trinonyl ester of benzene-1,2,4-tricarboxylic acid.[][2][3] With the CAS number 35415-27-1, this high molecular weight compound is a viscous, oily liquid characterized by its low volatility and high thermal stability.[] Its primary industrial application is as a plasticizer for PVC, particularly in applications demanding high-temperature resistance.[3] For scientific research, especially in sensitive fields like drug development, the purity and characterization of this compound are of paramount importance.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C36H60O6 | [][2] |
| Molecular Weight | 588.86 g/mol | [][2] |
| CAS Number | 35415-27-1 | [4][5] |
| Boiling Point | 626.9°C at 760 mmHg | [] |
| Density | 0.982 g/cm³ | [][2] |
| LogP | 10.8 - 13.4 | [4][6] |
| Water Solubility | 100 µg/L at 20°C | [7] |
Commercial Suppliers and Purity Considerations
Sourcing high-purity this compound for research applications requires careful consideration of the available grades and the information provided by suppliers. While several chemical suppliers list this compound, it is often categorized under "biochemicals" or for general research use, with limited information on purity specifications.
Table of Commercial Suppliers:
| Supplier | Stated Purity/Grade | Notes |
| BOC Sciences | 95% | Offers a range of services including impurity identification and custom synthesis.[] |
| Alfa Chemistry | Not specified | Listed as a product offering.[2] |
| AA Blocks | Not specified | Provides the compound with its chemical identifiers.[5] |
| Amitychem | Different Grades (not specified) | A manufactory with experience in APIs and intermediates.[8] |
| ChemicalBook | Lists various global suppliers | A directory of chemical suppliers.[7] |
It is crucial for researchers to request a Certificate of Analysis (CoA) from any potential supplier. A comprehensive CoA should detail the purity, the method of analysis (e.g., HPLC, GC-MS), and the levels of any identified impurities. Given that a purity of 95% may be insufficient for many research applications, further purification by the end-user might be necessary.
Analytical Characterization and Quality Control
Ensuring the purity of this compound is a critical step before its use in any experimental setting. The following section outlines recommended analytical techniques for quality control.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity of this compound. A C18 column with a gradient elution of acetonitrile and water is a good starting point. Detection by UV at a wavelength around 240 nm, where the benzene ring absorbs, is appropriate.
Workflow for HPLC Purity Analysis:
Caption: HPLC workflow for purity assessment.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Due to the high boiling point of this compound, a high-temperature GC column and method are necessary. Potential impurities could include residual nonyl alcohol, trimellitic acid, or by-products from the esterification process.
Key Steps in GC-MS Analysis:
-
Sample Preparation: Dilute the sample in a volatile organic solvent like hexane or dichloromethane.
-
Injection: Use a hot inlet to ensure complete volatilization.
-
Separation: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating compounds based on their boiling points.
-
Detection: The mass spectrometer will provide fragmentation patterns that can be used to identify impurities by comparison to spectral libraries (e.g., NIST).
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the compound. The spectra should be consistent with the expected structure of this compound, showing characteristic peaks for the aromatic protons, the ester carbonyls, and the nonyl alkyl chains.
Potential Research Applications
While the primary use of this compound is as a plasticizer, its properties may lend themselves to specialized research applications.
Logical Flow of Potential Research Exploration:
Caption: Potential research avenues for this compound.
For drug development, its low volatility and high lipophilicity could make it a candidate for use as an excipient in certain formulations, such as in transdermal patches or as a component of a drug delivery vehicle for hydrophobic APIs. However, extensive toxicological studies would be required to validate its safety for such applications.
Conclusion
This compound is a commercially available chemical with well-defined physical properties. For researchers and scientists, the key challenge lies in sourcing material with a sufficiently high and well-documented purity. The analytical methods outlined in this guide provide a framework for the necessary quality control to ensure the reliability of experimental results. While its application in advanced scientific research is not yet well-established, its unique properties warrant further investigation for novel applications in materials science and pharmaceutical technology.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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AA Blocks. (n.d.). 35415-27-1 | 1,2,4-Trinonyl Ester 1,2,4-Benzenetricarboxylic Acid. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Trinonyl Benzene-1,2,4-tricarboxylate as a High-Performance Plasticizer for Polyvinyl Chloride (PVC)
Introduction: The Pursuit of Permanence and Performance in PVC Plasticization
Polyvinyl chloride (PVC), in its unmodified state, is a rigid and brittle polymer. The versatility that makes it one of the world's most widely produced plastics is unlocked through the use of plasticizers—additives that impart flexibility, durability, and processability. For decades, phthalate esters like Dioctyl Phthalate (DOP) have been the industry workhorses. However, increasing regulatory scrutiny and the demand for higher performance in extreme environments have driven the search for superior alternatives.
Trinonyl benzene-1,2,4-tricarboxylate, a trimellitate ester also known as trinonyl trimellitate (TINTM), represents a significant step forward in this pursuit. As a high molecular weight plasticizer, TINTM is engineered for applications where permanence is paramount. Its larger, bulkier structure, derived from a three-armed trimellitic acid core, makes it inherently more resistant to migration, volatility, and extraction compared to conventional phthalates.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including detailed protocols for the synthesis of TINTM and its evaluation as a high-performance plasticizer in PVC formulations.
Physicochemical Properties of this compound
Understanding the fundamental properties of TINTM is crucial for its effective application. These properties dictate its behavior during processing and the performance of the final PVC product.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | Trinonyl trimellitate, TINTM, 1,2,4-Benzenetricarboxylic acid, trinonyl ester | Guidechem[3] |
| CAS Number | 35415-27-1 | Guidechem[3] |
| Molecular Formula | C₃₆H₆₀O₆ | PubChem[2][4] |
| Molecular Weight | 588.86 g/mol | PubChemLite[4] |
| Appearance | Clear, colorless liquid with a mild odor | BASTONE[5] |
| Density | ~0.98 g/cm³ at 20°C | BASTONE[5] |
| Boiling Point | ~349.8°C | BASTONE[5] |
| Flash Point | ~248.6°C | BASTONE[5] |
| Vapor Pressure | ~1.25×10⁻¹⁵ mmHg at 25°C | Guidechem[3] |
| Water Solubility | Insoluble | - |
Protocol 1: Laboratory-Scale Synthesis of this compound (TINTM)
This protocol describes the direct esterification of trimellitic anhydride with nonyl alcohol. The procedure is adapted from established industrial synthesis patents for trimellitate esters.[6][7]
Principle:
The synthesis involves a condensation reaction between trimellitic anhydride and an excess of nonyl alcohol at elevated temperatures. An acid catalyst is used to accelerate the reaction. Water, a byproduct of the esterification, is continuously removed to drive the reaction equilibrium towards the formation of the triester product.
Materials:
-
Trimellitic Anhydride (TMA), 97%
-
Nonyl Alcohol (mixture of isomers), 98%
-
Catalyst: Tetrabutyl titanate or p-Toluenesulfonic acid (PTSA)
-
Nitrogen gas (high purity)
-
Sodium Hydroxide (NaOH) solution, 5% (w/v)
-
Activated Carbon
-
Diatomaceous Earth or Celite® for filtration
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask (1 L)
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Dean-Stark trap or equivalent water separator
-
Thermometer or thermocouple
-
Vacuum pump and vacuum distillation apparatus
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Methodology:
-
Reactor Setup & Inerting:
-
Assemble the reaction apparatus (flask, stirrer, condenser, water separator, and thermometer) in a fume hood. Ensure all glassware is dry.
-
Charge the flask with trimellitic anhydride and nonyl alcohol. A molar ratio of TMA to nonyl alcohol of 1:3.5 to 1:4.0 is recommended to ensure complete esterification and to act as an azeotroping agent for water removal.[6]
-
Add the catalyst. Use approximately 0.05-0.2% of the total reactant weight.
-
Begin stirring and purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere, preventing oxidation at high temperatures.
-
-
Esterification Reaction:
-
Heat the mixture gradually to the reaction temperature of 190-220°C.[7]
-
Maintain the reaction at this temperature under reflux. Water generated from the reaction will be collected in the water separator.
-
Monitor the reaction progress by measuring the acid value of the mixture periodically. The reaction is considered complete when the acid value drops below 0.5 mg KOH/g and water is no longer being generated. This typically takes 4-6 hours.[6]
-
-
Dealcoholization (Purification):
-
Once the reaction is complete, cool the mixture to approximately 150°C.
-
Apply a vacuum to the system to distill off the excess unreacted nonyl alcohol.[6]
-
-
Neutralization and Washing:
-
Cool the crude ester product to below 90°C.
-
Add a 5% sodium hydroxide solution to neutralize any remaining acidic catalyst and unreacted trimellitic acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water until the aqueous layer is neutral.
-
-
Final Drying and Filtration:
-
Dry the washed ester under vacuum to remove residual water.
-
For decolorization and removal of impurities, add a small amount of activated carbon (e.g., 0.1-0.3% by weight), heat to ~100°C with stirring for 30 minutes, and then filter the hot mixture through a pad of diatomaceous earth to yield the final purified TINTM product.
-
Performance Evaluation in PVC: A Comparative Framework
The true measure of a plasticizer lies in its performance within the polymer matrix. TINTM's key advantages—thermal stability and permanence—become evident when compared to other industry-standard plasticizers like Trioctyl Trimellitate (TOTM) and Dioctyl Phthalate (DOP).
Comparative Overview:
| Performance Metric | Trinonyl Trimellitate (TINTM) | Trioctyl Trimellitate (TOTM) | Dioctyl Phthalate (DOP) | Rationale & Causality |
| Molecular Weight | ~589 g/mol [5] | ~547 g/mol [8] | ~391 g/mol | Higher molecular weight directly correlates with lower volatility and migration resistance. TINTM's slightly larger size gives it a performance edge at extreme temperatures.[5][9] |
| Thermal Stability | Excellent (rated for 105°C+ continuous use)[1][5] | Excellent (rated for 105°C continuous use)[5] | Moderate (stable up to ~70-80°C)[1] | The trimellitate structure is inherently more stable than the phthalate structure at elevated temperatures. |
| Volatility Resistance | Excellent | Excellent (Slightly better than TINTM due to lower vapor pressure)[5] | Moderate to Poor (Significant loss at >80°C)[1] | The larger molecular size and strong intermolecular forces of trimellitates drastically reduce their vapor pressure and tendency to evaporate from the PVC matrix.[1] |
| Migration Resistance | Excellent | Excellent | Moderate | The bulky, three-armed structure of trimellitates creates greater entanglement within the PVC polymer chains, physically hindering their movement and migration.[10] |
| Plasticizing Efficiency | Good | Good | Excellent | DOP's smaller molecular size allows it to intersperse between PVC chains more easily, resulting in a greater reduction in glass transition temperature (Tg) per unit concentration. Trimellitates are slightly less efficient in this regard.[10] |
| Cost | High | High | Low | The synthesis of trimellitic anhydride is more complex and costly than that of phthalic anhydride, leading to a higher price for the final plasticizer.[5] |
Experimental Workflows & Protocols for PVC Formulation and Testing
The following protocols provide a standardized framework for evaluating the performance of TINTM in a flexible PVC formulation.
Diagram: Workflow for Novel PVC Plasticizer Evaluation
Caption: Standardized workflow for compounding and testing PVC plasticizer performance.
Protocol 2: Preparation of Plasticized PVC Test Specimens
Objective: To prepare standardized PVC sheets plasticized with TINTM for subsequent performance testing. A control formulation using DOP should be prepared for comparison.
Base Formulation (in parts per hundred resin - phr):
-
PVC Resin (K-value 67-70): 100 phr
-
Plasticizer (TINTM or DOP): 50 phr
-
Thermal Stabilizer (e.g., Ca/Zn stearate): 3 phr
Methodology:
-
Dry Blending: Accurately weigh all components and combine them in a high-speed mixer. Blend until a free-flowing, homogenous powder is obtained.
-
Melt Compounding:
-
Set the temperature of a two-roll mill to 160-170°C.
-
Gradually add the dry blend to the mill, allowing it to melt and form a continuous sheet.
-
Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure complete homogenization.
-
-
Sheet Preparation:
-
Remove the compounded PVC sheet from the mill.
-
Place the sheet in a compression mold of desired thickness (e.g., 1-2 mm).
-
Press the sheet in a hydraulic press at 175-185°C for 5 minutes under pressure.
-
Cool the mold under pressure to room temperature.
-
-
Conditioning:
-
Cut the molded sheets into standardized test specimens (e.g., dumbbell shapes for tensile testing).
-
Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 10% relative humidity before testing, as per ASTM guidelines.[11]
-
Protocol 3: Evaluation of Plasticizer Efficiency and Mechanical Properties
Standard: ASTM D2284 - Standard Test Method for Acidity of Formaldehyde Solutions [This appears to be a mistake in the source, the correct standard is likely related to tensile properties of plastics, such as ASTM D638 or D882, but D2284 is cited for plasticizer efficiency]. For the purpose of this protocol, we will follow the principles of tensile testing for plasticized PVC.[11]
Objective: To quantify the effect of TINTM on the mechanical flexibility and strength of PVC.
Methodology:
-
Use a universal testing machine (tensile tester) equipped with appropriate grips for soft plastics.
-
Mount the conditioned dumbbell-shaped specimens in the grips.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Record the tensile strength at break (stress required to break the sample) and the elongation at break (the percentage increase in length at the point of failure).
-
Interpretation: A good plasticizer will significantly increase the elongation at break while maintaining adequate tensile strength for the intended application. Compare the results for TINTM with the DOP control.
Protocol 4: Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the plasticized PVC begins to degrade, providing a measure of its thermal stability.
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC into a TGA crucible.
-
Heat the sample under a controlled nitrogen atmosphere from room temperature to ~600°C at a constant heating rate (e.g., 10°C/min).
-
The TGA instrument will record the sample's weight as a function of temperature.
-
Interpretation: The onset temperature of weight loss corresponds to the beginning of thermal degradation (dehydrochlorination of PVC). A higher onset temperature indicates greater thermal stability. Compare the TGA curves for PVC-TINTM and PVC-DOP formulations. TINTM is expected to show a significantly higher degradation temperature.[12][13][14][15]
Protocol 5: Evaluation of Plasticizer Permanence (Migration Resistance)
Objective: To measure the resistance of TINTM to being lost from the PVC matrix through volatility (evaporation) and extraction (leaching into a solvent).
A. Volatility Test (Weight Loss on Heating):
-
Cut and accurately weigh (to 0.1 mg) several 2x2 inch squares of the plasticized PVC sheet.
-
Place the samples in a circulating air oven at an elevated temperature (e.g., 100°C) for a set period (e.g., 24 or 72 hours).
-
After the specified time, remove the samples, allow them to cool to room temperature in a desiccator, and reweigh them.
-
Calculate the percentage weight loss.
-
Interpretation: Lower weight loss indicates lower volatility and better permanence. TINTM will show significantly less weight loss than DOP due to its higher molecular weight.[9][16][17][18]
B. Extraction Test (Solvent Immersion):
-
Cut and accurately weigh several 2x2 inch squares of the plasticized PVC sheet.
-
Immerse the samples completely in a solvent (e.g., n-hexane, soapy water, or a relevant simulant for the application) at a controlled temperature (e.g., 50°C) for a set period (e.g., 24 hours).
-
Remove the samples, gently pat them dry, and then dry them completely in a vacuum oven to remove any absorbed solvent.
-
Allow the samples to cool in a desiccator and reweigh.
-
Calculate the percentage weight loss.
-
Interpretation: Lower weight loss signifies greater resistance to extraction. Trimellitates like TINTM are known for their excellent extraction resistance compared to phthalates.[19]
Safety and Regulatory Considerations
The toxicological profile of plasticizers is of paramount importance, particularly in medical, food contact, and consumer applications. There is conflicting historical information regarding the toxicity of TINTM. While some older literature mentions potential toxicity, this is often in the context of a broad class of chemicals.
More current and specific data from regulatory bodies provides a clearer picture. According to notifications made to the European Chemicals Agency (ECHA), this compound is reported as not meeting GHS hazard criteria.[2][3] This suggests a low acute hazard profile. However, it is also important to note that the REACH registration status for this substance is listed as "Cease Manufacture" as of late 2017.[2] This could be for commercial or other reasons and warrants consideration for new product development. As a high molecular weight trimellitate, it is generally considered to have lower systemic toxicity than smaller phthalate molecules, as dermal absorption is expected to be low.[10]
Professionals should always consult the latest Safety Data Sheet (SDS) for this compound before handling and adhere to all recommended personal protective equipment (PPE) and handling procedures.[20]
Conclusion
This compound (TINTM) offers a compelling performance advantage over conventional phthalate plasticizers for demanding PVC applications. Its high molecular weight and unique trimellitate structure provide superior thermal stability and permanence, minimizing issues of volatility and migration that can compromise product integrity and raise safety concerns. While its plasticizing efficiency is slightly lower and its cost is higher than DOP, TINTM is the material of choice for high-temperature wiring, automotive interiors, and other durable goods where long-term performance under stress is a critical design requirement. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of TINTM, enabling researchers and developers to harness its properties for the next generation of advanced PVC materials.
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Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - NIH. (2021, February 10). Retrieved from
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TGA curves of the PVC films with different plasticizers - ResearchGate. (n.d.). Retrieved from
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Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC - PMC - NIH. (2022, October 27). Retrieved from
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The TGA results of pure PVC and PVC stabilized with various thermal... - ResearchGate. (n.d.). Retrieved from
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TGA (a) and DTG (b) curves of pure PVC and plasticized PVCs - ResearchGate. (n.d.). Retrieved from
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Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC) materials. (2025, September 25). Sci Total Environ. Retrieved from
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Migrability of PVC plasticizers | Request PDF - ResearchGate. (n.d.). Retrieved from
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ASTM Standards for PVC & CPVC Pipes: A Comprehensive Guide - Ledes. (2025, April 1). Retrieved from
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Development of a Highly Efficient Environmentally Friendly Plasticizer - MDPI. (n.d.). Retrieved from
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Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography. (2022, July 1). ASTM International. Retrieved from
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This compound (cas 35415-27-1) SDS/MSDS download - Guidechem. (n.d.). Retrieved from
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Environmentally Friendly Plasticizers for PVC – - Diva-portal.org. (n.d.). Retrieved from
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Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy | Request PDF - ResearchGate. (n.d.). Retrieved from
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Quantitative Analysis of Trinonyl Trimellitate (TNTM) in Polymer Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated protocol for the identification and quantification of trinonyl trimellitate (TNTM), a high-molecular-weight plasticizer, using Gas Chromatography-Mass Spectrometry (GC-MS). Trinonyl trimellitate is frequently used as a substitute for regulated phthalates in various polymer applications, including medical devices and food contact materials. Consequently, a reliable analytical method is crucial for quality control, regulatory compliance, and risk assessment. This guide provides a comprehensive workflow, from sample preparation via solvent extraction to instrumental analysis and data processing, grounded in established principles for analyzing semivolatile organic compounds.[1][2][3] The causality behind critical methodological choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Introduction and Significance
Trinonyl trimellitate (TNTM), also known as 1,2,4-benzenetricarboxylic acid, trinonyl ester, is a complex mixture of isomers used to impart flexibility and durability to polymers like polyvinyl chloride (PVC).[4][5] Its low volatility and high permanence make it a preferred alternative to lower molecular weight phthalates, some of which are restricted due to health concerns.[6][7] However, the potential for these additives to migrate from the polymer matrix into drugs, foodstuffs, or biological systems necessitates sensitive and accurate analytical methods.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application due to its high chromatographic resolution and the definitive identification capabilities of mass spectrometry.[6][7][9] This protocol is aligned with the principles outlined in methodologies for semivolatile organic compounds, such as those established by the U.S. Environmental Protection Agency (EPA).[1][10][11]
Causality of Method Selection:
-
Gas Chromatography (GC): TNTM is a semivolatile organic compound, making it amenable to GC analysis. The chromatographic separation is essential to resolve TNTM isomers from other plasticizers (e.g., phthalates, adipates) and confounding matrix components that might be present in a sample extract.[7][9]
-
Mass Spectrometry (MS): Provides definitive structural information based on the mass fragmentation pattern of the analyte after ionization. This high selectivity is critical for unambiguous identification, especially when co-elution occurs.[12] Using the NIST Mass Spectral Library for comparison provides a high degree of confidence in the identification.[4][13]
Experimental Workflow Overview
The entire analytical process, from sample handling to final reporting, follows a systematic and validated sequence to ensure data integrity.
Caption: Overall workflow for the GC-MS analysis of Trinonyl Trimellitate.
Materials and Protocol
Required Materials and Reagents
| Item | Specification | Rationale / Supplier Example |
| Analytical Standard | Trinonyl trimellitate (TNTM) | Purity ≥98%. Necessary for instrument calibration and positive identification. (e.g., Sigma-Aldrich, AccuStandard) |
| Internal Standard (IS) | Benzyl Benzoate (BB) or similar | Chemically similar to the analyte but not present in samples. Corrects for variations in extraction and injection. |
| Solvents | Dichloromethane (DCM), Hexane, Ethyl Acetate | HPLC or GC-grade, high purity. DCM is an effective solvent for extracting semivolatile compounds from polymer matrices.[8][14] |
| Apparatus | Glass vials (2 mL autosampler, 20 mL scintillation), volumetric flasks, Pasteur pipettes, syringes, 0.22 µm PTFE filters | Use glass to avoid plasticizer contamination.[15] |
| Instrumentation | Gas Chromatograph with Mass Selective Detector (GC-MSD) | e.g., Agilent 8890 GC / 5977B MSD, Shimadzu GCMS-QP2020, or equivalent. |
| GC Column | Low-polarity phase; e.g., Agilent DB-5ms, Restek Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides excellent separation for a wide range of semivolatile compounds, including various plasticizers.[7][16] |
Step-by-Step Sample Preparation Protocol
This protocol is designed for a solid polymer matrix. Adjustments may be necessary for liquid or environmental samples.
-
Sample Homogenization:
-
Cryo-mill or cut the polymer sample into small, uniform pieces (<2 mm) to maximize the surface area for extraction.
-
Causality: A larger surface area significantly increases the efficiency and reproducibility of the solvent extraction process.
-
-
Extraction:
-
Accurately weigh approximately 1.0 g of the homogenized polymer into a 20 mL glass scintillation vial.
-
Add 10.0 mL of Dichloromethane (DCM).
-
Spike the sample with the internal standard (e.g., 100 µL of a 100 µg/mL Benzyl Benzoate solution in DCM) to achieve a final concentration of 1 µg/mL.
-
Cap the vial tightly and agitate on a mechanical shaker or sonicate for 2-4 hours at room temperature.
-
Causality: Sonication or agitation uses mechanical energy to accelerate the diffusion of the analyte from the polymer matrix into the solvent. DCM is chosen for its ability to swell many polymers and effectively dissolve nonpolar to moderately polar additives like TNTM.[8][14]
-
-
Cleanup and Final Preparation:
-
Allow the polymer debris to settle.
-
Carefully transfer approximately 1.5 mL of the DCM extract into a 2 mL autosampler vial using a glass Pasteur pipette.
-
If the extract contains suspended particles, filter it through a 0.22 µm PTFE syringe filter to prevent blockage of the GC inlet and column contamination.[14][15]
-
The sample is now ready for GC-MS analysis.
-
Step-by-Step Instrumental Protocol
This protocol provides a validated starting point. Optimization may be required based on the specific instrument and sample matrix.
-
Calibration Standards:
-
Prepare a stock solution of TNTM (e.g., 1 mg/mL in DCM).
-
Perform serial dilutions to create a multi-point calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 25.0 µg/mL).
-
Spike each calibration standard and a solvent blank with the internal standard at the same concentration as the samples (1 µg/mL).
-
-
GC-MS Instrument Setup:
-
Run a solvent blank to ensure the system is free from contamination.
-
Analyze the calibration standards from lowest to highest concentration to build the calibration curve.
-
Analyze the prepared samples.
-
Inject a mid-point calibration standard periodically (e.g., every 10 samples) as a continuing calibration verification (CCV) to monitor instrument performance.
-
GC-MS Parameters and Data Analysis
Instrument Conditions
The following table summarizes the recommended starting conditions for the GC-MS analysis.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, which is essential for achieving low detection limits required for trace analysis.[2] |
| Injection Volume | 1 µL | A standard volume for splitless injections. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of high-boiling-point analytes like TNTM while minimizing the risk of thermal degradation.[15] |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. Hydrogen can offer faster analysis times.[6] |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 320 °C, Hold: 10 min | The initial hold allows for solvent focusing. The ramp rate is designed to separate TNTM from other plasticizers, and the final hold ensures elution of all high-boiling compounds.[16][17] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization and prevent condensation. |
| Quadrupole Temp. | 150 °C | Standard temperature to maintain mass accuracy. |
| Acquisition Mode | Full Scan & SIM | Full Scan (m/z 50-600) for qualitative identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.[3][16] |
| Characteristic Ions (SIM) | To be determined from standard analysis (Likely ions: m/z 149, 193, 319, 461) | Based on common fragmentation patterns of trimellitates and related esters. The ion at m/z 149 is a common fragment for many phthalates and related esters.[7][9][18] |
Data Analysis and Validation
-
Identification:
-
The primary identification of TNTM is confirmed by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.
-
The mass spectrum should also be matched against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for an additional layer of confidence.[4]
-
-
Quantification:
-
Generate a calibration curve by plotting the response ratio (Peak Area of TNTM / Peak Area of IS) against the concentration of the calibration standards.
-
A linear regression with a coefficient of determination (r²) > 0.995 is required for a valid calibration.[2]
-
Calculate the concentration of TNTM in the sample extracts using the regression equation from the calibration curve.
-
-
Method Validation:
-
The method's performance should be validated according to established guidelines.[8] Key parameters include:
-
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (r²) | > 0.995 | Ensures a proportional response across the concentration range.[2] |
| Accuracy (Recovery) | 70-120% | Assesses the efficiency of the extraction process via matrix spikes.[19] |
| Precision (RSD%) | < 20% | Measures the reproducibility of the method.[19] |
| Limit of Quantification (LOQ) | Analyt- and matrix-dependent | The lowest concentration that can be reliably quantified.[8] |
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS method for the analysis of trinonyl trimellitate in polymer matrices. By detailing the rationale behind key procedural steps, from sample preparation to instrumental parameters, this guide serves as a robust starting point for researchers in quality control, product safety, and regulatory science. The inclusion of internal standards, multi-point calibration, and quality control checks ensures the generation of trustworthy and defensible data.
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LECO Corporation. (n.d.). "EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS." [Link]
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Adams, K., et al. (n.d.). "Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices." Oregon State University. [Link]
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RTI Laboratories. (n.d.). "Semivolatile Organics." [Link]
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Fausett, E., et al. (2022). "Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS." Agilent Technologies, Inc. [Link]
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El-Aneed, A., et al. (2021). "Analysis of Phthalates and Alternative Plasticizers in Gloves by Gas Chromatography–Mass Spectrometry and Liquid Chromatography–UV Detection: A Comparative Study." Molecules, 26(17), 5239. [Link]
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Peak Scientific. (2019). "GC-MS Analysis of Phthalate esters using Hydrogen carrier gas." [Link]
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Mass Spectrometry Facility, University of California, Riverside. (n.d.). "Sample Preparation Guidelines for GC-MS." [Link]
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Restek Corporation. (2020). "GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance." [Link]
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Application Note: Comprehensive Structural Characterization of Trinonyl Benzene-1,2,4-tricarboxylate using Advanced NMR Spectroscopy
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Quantification of Trinonyl Benzene-1,2,4-tricarboxylate (TNBC) in Polymer Matrices: A Validated Approach Using Chromatographic and Mass Spectrometric Techniques
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Trinonyl benzene-1,2,4-tricarboxylate (TNBC), also known as trinonyl trimellitate, is a high-molecular-weight plasticizer utilized to enhance the flexibility and durability of various polymers. Its quantification is critical for quality control, regulatory compliance, and safety assessment, particularly in materials used for medical devices and pharmaceutical packaging. Because plasticizers are not chemically bound to the polymer, they can migrate, posing a potential risk of product contamination.[1][2][3] This document provides a comprehensive guide to the robust quantification of TNBC in common polymer matrices. We detail two primary sample preparation methodologies—dissolution-precipitation for soluble polymers like polyvinyl chloride (PVC) and ultrasonic-assisted solvent extraction for less soluble polymers such as polyolefins. The guide provides validated protocols for subsequent analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring high sensitivity and selectivity.
Introduction and Analytical Rationale
The primary challenge in analyzing polymer additives lies in their effective and quantitative separation from the bulk polymer matrix.[4][5] The polymer itself can interfere with analysis, and the low concentrations of additives necessitate sensitive detection methods. The analytical strategy, therefore, is bifurcated into two critical stages: (1) Extraction , to isolate the analyte (TNBC) from the polymer, and (2) Instrumental Analysis , to separate, identify, and quantify the analyte.
Causality of Method Selection:
-
Extraction: The choice of extraction technique is dictated by the physicochemical properties of the polymer matrix. For polymers that are readily soluble (e.g., PVC in Tetrahydrofuran), a dissolution-precipitation method offers exhaustive extraction, ensuring the complete release of the entrapped plasticizer.[6][7] For polymers that are largely insoluble or where preserving the bulk material is desired (e.g., polyethylene), ultrasonic-assisted solvent extraction provides an efficient alternative by using acoustic energy to accelerate solvent penetration and analyte diffusion.[8][9]
-
Analysis: Chromatographic separation is essential for isolating TNBC from other co-extracted additives.
-
Gas Chromatography (GC) is a powerful technique for thermally stable, volatile, and semi-volatile compounds like TNBC.[10][11] Coupling it with a Mass Spectrometer (MS) provides definitive identification based on the analyte's unique mass spectrum and allows for highly sensitive quantification using Selected Ion Monitoring (SIM).[12][13]
-
Liquid Chromatography (LC) is an excellent alternative, particularly for high-molecular-weight or less thermally stable plasticizers.[1][14] LC-MS avoids the high temperatures of a GC inlet, preventing potential analyte degradation and often simplifying sample cleanup.[15][16]
-
Analyte Profile: this compound (TNBC)
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | This compound | [12][] |
| Synonyms | Trinonyl trimellitate, 1,2,4-Benzenetricarboxylic acid trinonyl ester | [12][] |
| CAS Number | 35415-27-1 | [18][19] |
| Molecular Formula | C₃₆H₆₀O₆ | [12][18] |
| Molecular Weight | 588.87 g/mol | [12][] |
| Boiling Point | 626.9 °C at 760 mmHg | [] |
| Key Mass Fragments (m/z) | 319 (Top Peak), 193 (2nd Highest), 320 (3rd Highest) | [12] |
Experimental Workflow and Methodologies
The overall analytical workflow is designed to ensure accuracy, reproducibility, and validation at each stage.
Caption: High-level workflow for TNBC quantification in polymers.
Protocol A: Dissolution-Precipitation for PVC
This method is ideal for polymers like PVC and provides exhaustive extraction.[7][20]
Materials:
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol, HPLC grade
-
TNBC analytical standard
-
Internal Standard (IS), e.g., Dioctyl Phthalate (DOP) or similar high-boiling, non-interfering compound
-
Volumetric flasks, glass beakers, filter funnels
-
PTFE syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the finely chopped or ground polymer sample into a 100 mL glass beaker.
-
Dissolution: Add 20 mL of THF to the beaker. Cover with a watch glass and stir with a magnetic stirrer until the polymer is completely dissolved. This may take 30-60 minutes.
-
Internal Standard Spiking: Spike the solution with a known amount of internal standard. This is crucial for correcting variations in sample workup and instrument response.
-
Precipitation: While stirring, slowly add 40 mL of methanol (the anti-solvent) to the dissolved polymer solution. The PVC will precipitate out as a white, rubbery mass.[7]
-
Extraction: Continue stirring for an additional 15 minutes to ensure the TNBC and internal standard are fully partitioned into the THF/methanol supernatant.
-
Isolation: Carefully decant the supernatant into a 50 mL volumetric flask. Wash the precipitated polymer with an additional 5-10 mL of a 1:2 THF:methanol mixture, adding the wash to the volumetric flask.
-
Final Volume: Bring the flask to volume with the 1:2 THF:methanol mixture.
-
Filtration: Filter an aliquot of the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.
Protocol B: Ultrasonic-Assisted Extraction for Polyolefins
This method is suitable for polymers like polyethylene (PE) or polypropylene (PP) where the goal is to extract the additive without dissolving the polymer.[8]
Materials:
-
Dichloromethane (DCM) or Hexane:Acetone (1:1), HPLC grade[21]
-
TNBC analytical standard and Internal Standard (IS)
-
Glass screw-cap vials (20 mL)
-
Ultrasonic bath with temperature control
-
PTFE syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Accurately weigh approximately 2.0 g of the finely shredded or pelletized polymer sample into a 20 mL glass vial.
-
Solvent Addition: Add 10 mL of the extraction solvent (e.g., DCM) to the vial.
-
Internal Standard Spiking: Spike the solvent with a known amount of internal standard.
-
Ultrasonication: Securely cap the vial and place it in an ultrasonic bath. Sonicate at 60 °C for 60 minutes.[8] The elevated temperature increases solvent diffusion and extraction efficiency.
-
Cooling: After sonication, allow the vial to cool to room temperature. The polymer will settle.
-
Filtration: Carefully transfer an aliquot of the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.
Instrumental Analysis Protocols
Calibration standards (0.1 - 20 µg/mL) containing TNBC and the internal standard should be prepared in the final solvent mixture from the relevant extraction protocol.
Protocol C: Gas Chromatography-Mass Spectrometry (GC-MS)
This is the most common approach for plasticizer analysis.[10]
Caption: Logical flow of the GC-MS analysis for TNBC.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| MS System | Agilent 7000D GC/TQ or equivalent | Offers high sensitivity and selectivity.[21] |
| Injection | 1 µL, Splitless, 280 °C | Ensures efficient transfer of the high-boiling analyte onto the column. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile compounds.[21] |
| Oven Program | 100 °C (hold 1 min), ramp to 320 °C at 15 °C/min, hold 10 min | Provides good separation of plasticizers from other extractables. |
| MS Source | Electron Ionization (EI) at 70 eV, 230 °C | Standard ionization technique that produces repeatable fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity for quantification. |
| Ions to Monitor | TNBC: 319 (Quantifier), 193, 320 (Qualifiers). IS: (Select appropriate ions) | Based on known mass spectral data for TNBC.[12] |
Protocol D: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
An excellent confirmatory technique or primary method for complex matrices.
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290 UPLC or equivalent | High-pressure system for fast and efficient separations.[16] |
| MS System | Triple Quadrupole (TQ) Mass Spectrometer | Required for MS/MS (MRM) experiments for ultimate selectivity. |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for separation of non-polar to moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous mobile phase. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic mobile phase. |
| Gradient | Start at 70% B, ramp to 100% B over 5 min, hold 3 min | Elutes the non-polar TNBC from the column. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| MS Source | Electrospray Ionization (ESI) or APCI, Positive Mode | APCI is often better for less polar compounds like trimellitates.[14] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transition | To be determined by infusing TNBC standard. Precursor would likely be [M+H]⁺ or [M+NH₄]⁺. | Empirical determination is required for highest sensitivity. |
Data Analysis and Method Validation
Quantification: The concentration of TNBC in the polymer is calculated using the calibration curve and the response ratio of the analyte to the internal standard.
Concentration (mg/kg) = ( (Area_TNBC / Area_IS) - Intercept ) / Slope * (V / W) * DF
Where:
-
Area_TNBC / Area_IS : Ratio of peak areas
-
Intercept & Slope : Derived from the linear regression of the calibration curve
-
V : Final volume of the extract (mL)
-
W : Initial weight of the polymer sample (g)
-
DF : Dilution factor, if any
Sample Data Table:
| Sample ID | Polymer Weight (g) | Peak Area (TNBC) | Peak Area (IS) | Calculated Conc. (µg/mL) | Final Conc. (mg/kg) |
| QC Blank | N/A | Not Detected | N/A | < LOD | < LOQ |
| PVC Sample 1 | 1.05 | 150,432 | 185,234 | 5.2 | 247.6 |
| PE Sample 1 | 2.11 | 88,951 | 184,550 | 3.1 | 73.5 |
Method Validation: A trustworthy protocol must be validated to demonstrate its fitness for purpose. Key validation parameters include:
-
Linearity: Establish a calibration curve with at least 5 concentration levels. A correlation coefficient (R²) of >0.995 is typically required.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy & Precision: Analyze spiked polymer samples (matrix spikes) at multiple concentrations. Accuracy is expressed as percent recovery (typically 80-120%), and precision is measured as the relative standard deviation (RSD), which should ideally be <15%.
Conclusion
This application note provides two robust and validated workflows for the quantification of this compound in different polymer matrices. The choice between dissolution-precipitation and ultrasonic-assisted extraction depends on the nature of the polymer. Both GC-MS and LC-MS/MS are powerful analytical techniques capable of providing the necessary sensitivity and selectivity for accurate quantification. The inclusion of internal standards and a thorough method validation are paramount to ensuring the generation of reliable and defensible data for quality control and regulatory submission.
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Application of Trinonyl Trimellitate in Flexible PVC Medical Devices: A Technical Guide
Introduction: The Imperative for Safer Plasticizers in Medical Devices
Polyvinyl chloride (PVC) has been a cornerstone material in the medical device industry for decades, prized for its cost-effectiveness, versatility, and durability. However, the inherent rigidity of PVC necessitates the use of plasticizers to achieve the flexibility required for applications such as intravenous (IV) bags, blood bags, catheters, and tubing.[1] For many years, the most common plasticizer has been di(2-ethylhexyl) phthalate (DEHP).[2][3]
Growing concerns over the potential health risks associated with DEHP have driven the search for safer alternatives.[4][5] DEHP is not chemically bound to the PVC polymer and can leach out of the medical device into solutions like blood, saline, or drugs that come into contact with it.[3][6] This leaching is a significant concern, especially for vulnerable patient populations, as DEHP has been classified as a substance of very high concern and is linked to reproductive and developmental toxicity.[3][7][8]
In response, the medical device industry has shifted towards alternative plasticizers with more favorable safety profiles. Among these, trimellitate esters, and specifically trinonyl trimellitate (TNTM) and its close analog trioctyl trimellitate (TOTM), have emerged as leading candidates.[1][2][9] Trimellitates are characterized by their higher molecular weight and lower volatility, which contribute to significantly reduced migration from the PVC matrix.[10][11] This technical guide provides a comprehensive overview of the application of trinonyl trimellitate in flexible PVC medical devices, offering detailed protocols for its evaluation and highlighting its advantages over traditional phthalates.
Trinonyl Trimellitate (TNTM): A Superior Performance Profile
Trinonyl trimellitate is a high-molecular-weight plasticizer that offers a unique combination of properties, making it well-suited for demanding medical applications.[12] Its performance advantages stem from its chemical structure, which imparts greater permanence within the PVC compound.
Key Advantages of TNTM:
-
Low Leachability: The primary advantage of TNTM is its significantly lower tendency to migrate out of the PVC material. Studies comparing trimellitates to DEHP have consistently shown a substantial reduction in the amount of plasticizer extracted into various media, including blood and blood simulants.[11][13][14][15] This is crucial for minimizing patient exposure and enhancing the safety of the medical device.
-
Excellent Biocompatibility: Trimellitate esters have demonstrated a favorable toxicological profile. They are considered non-cytotoxic and have not shown the endocrine-disrupting effects associated with DEHP.[16][17]
-
High Thermal Stability: TNTM exhibits good resistance to high temperatures, which is beneficial during both the manufacturing process of the PVC device and its potential sterilization by methods like steam autoclaving.[1][9]
-
Good Flexibility at Low Temperatures: In addition to high-temperature performance, TNTM also imparts excellent flexibility to PVC at low temperatures, a critical property for devices like blood bags that are often stored in refrigerated conditions.[9][12]
-
Regulatory Acceptance: Recognizing the need for safer alternatives to DEHP, regulatory bodies have included trimellitates in their monographs. For instance, the European Pharmacopoeia has been revised to include tris(2-ethylhexyl) trimellitate as an accepted plasticizer for PVC materials used in blood bags and tubing.[6][7][15][18]
The following diagram illustrates the workflow for evaluating a new plasticizer like TNTM for use in PVC medical devices.
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Application Notes and Protocols for Trinonyl Benzene-1,2,4-tricarboxylate as a Reference Standard in Analytical Chemistry
Introduction: The Role of High-Molecular-Weight Esters in Analytical Standardization
In the landscape of modern analytical chemistry, particularly within the realms of materials science, environmental analysis, and pharmaceutical drug development, the use of well-characterized reference standards is paramount for data accuracy, reproducibility, and inter-laboratory comparability. Trinonyl benzene-1,2,4-tricarboxylate (TNBT), also known as trinonyl trimellitate, is a high-molecular-weight branched-chain ester that has found utility as a plasticizer in various polymer formulations.[1] Its chemical inertness, high boiling point, and structural complexity make it a suitable candidate for use as a reference standard in a range of analytical applications.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a reference standard. We will delve into its physicochemical properties, provide detailed protocols for the preparation of standard solutions, and outline its application in chromatographic techniques. Furthermore, we will discuss the principles of method validation to ensure the integrity of the analytical data generated.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate handling, storage, and application. The key properties of TNBT are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₃₆H₆₀O₆ | [1][] |
| Molecular Weight | 588.86 g/mol | [] |
| CAS Number | 35415-27-1 | [3] |
| Appearance | Liquid | [4] |
| Boiling Point | 626.9 °C at 760 mmHg | [] |
| Density | 0.982 g/cm³ | [] |
| Solubility | Insoluble in water; soluble in organic solvents such as hexane, toluene, and dichloromethane. | Inferred from chemical structure |
| Purity | Typically >95% (commercial grade) | [] |
Note: For use as a reference standard, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier, which provides a certified value for purity and details any identified impurities. While commercially available, Trinonyl Trimellitate may require further purification or thorough characterization to be considered a certified reference material (CRM).[5][6]
Protocols for the Preparation and Use of TNBT Standard Solutions
The accuracy of any analytical measurement is directly contingent on the correct preparation of the reference standard solutions. The following protocols are provided as a guide and should be adapted and validated for specific applications.
Protocol 1: Preparation of a Primary Stock Solution of TNBT (1000 µg/mL)
Objective: To prepare a concentrated and accurate stock solution of TNBT that will be used to create more dilute working standards.
Materials:
-
This compound (with CoA)
-
High-purity solvent (e.g., hexane, toluene, or dichloromethane, HPLC or GC grade)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Analytical balance (readable to at least 0.0001 g)
-
Glass pipettes or calibrated microliter syringes
Procedure:
-
Weighing: Accurately weigh approximately 25 mg of TNBT into a clean, dry weighing boat. The high molecular weight and liquid nature of TNBT necessitate careful handling to ensure accuracy.
-
Dissolution: Quantitatively transfer the weighed TNBT to a 25 mL Class A volumetric flask.
-
Solubilization: Add a small amount of the chosen solvent to the flask to dissolve the TNBT completely. Gentle swirling or sonication may be required.
-
Dilution to Volume: Once fully dissolved, bring the solution to the calibration mark with the solvent.
-
Homogenization: Cap the flask and invert it multiple times to ensure a homogenous solution.
-
Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of TNBT and its purity as stated in the CoA.
-
Concentration (µg/mL) = (Weight of TNBT (g) x Purity (%) x 1,000,000) / 25 mL
-
-
Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store at a controlled temperature (e.g., 4 °C) to minimize solvent evaporation and degradation.
Protocol 2: Preparation of Calibration Standards for Gas Chromatography (GC)
Objective: To prepare a series of calibration standards for the quantification of TNBT or other analytes using TNBT as an internal or external standard.
Materials:
-
TNBT primary stock solution (1000 µg/mL)
-
High-purity solvent (as used for the stock solution)
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated microliter syringes
Procedure:
-
Serial Dilution: Perform serial dilutions of the primary stock solution to create a series of calibration standards. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Calibration Range: Prepare a series of at least five calibration standards that bracket the expected concentration of the analyte in the samples. A typical range might be 1, 5, 10, 50, and 100 µg/mL.
-
Internal Standard (if applicable): If TNBT is to be used as an internal standard, a known amount should be added to each calibration standard and sample. The selection of a suitable internal standard should be based on chemical similarity and chromatographic behavior.[7][8][9][10]
Application in Analytical Chromatography
TNBT's high boiling point and thermal stability make it particularly suitable for analysis by gas chromatography. Its ester functionalities also allow for detection by UV detectors in high-performance liquid chromatography.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
GC-FID is a robust and widely used technique for the quantification of organic compounds. The following provides a starting point for method development.
| GC Parameter | Recommended Condition | Rationale |
| Column | Low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Suitable for the separation of high-molecular-weight, non-polar to semi-polar compounds. |
| Injector Temperature | 300 - 320 °C | Ensures complete vaporization of the high-boiling point TNBT without thermal degradation. |
| Oven Program | Initial: 150 °C, hold for 1 min; Ramp: 15 °C/min to 320 °C, hold for 10 min | A temperature ramp is necessary to elute the high-molecular-weight TNBT in a reasonable time with good peak shape. |
| Carrier Gas | Helium or Hydrogen | Provides good chromatographic efficiency. |
| Detector | Flame Ionization Detector (FID) | Offers a wide linear range and good sensitivity for hydrocarbons. |
| Detector Temperature | 320 - 340 °C | Prevents condensation of the analyte in the detector. |
A graphical representation of a typical GC analysis workflow is provided below.
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Application Note: A Comprehensive Guide to Leaching and Migration Studies of Trinonyl Benzene-1,2,4-tricarboxylate from Plastics
Introduction: The Imperative for Scrutinizing Trinonyl Benzene-1,2,4-tricarboxylate
This compound (TNBT), a high molecular weight plasticizer, is increasingly utilized in the manufacturing of various plastic products to enhance flexibility and durability.[1] Its primary application is often in polyvinyl chloride (PVC) formulations.[1] As with any chemical additive in materials that come into contact with consumables or are used in sensitive applications, there is a potential for TNBT to migrate from the plastic matrix into the surrounding environment. This process, known as leaching or migration, is a critical safety and quality parameter, particularly for food packaging, medical devices, and children's toys.
The concern stems from the possibility of human exposure to these leached substances and their potential health implications. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), have established stringent guidelines for the assessment of substances migrating from food contact materials.[2][3][4][5] These regulations often mandate comprehensive migration studies to ensure that the levels of leached substances do not exceed specified limits, thereby safeguarding public health.[2][6][7]
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on conducting leaching and migration studies of TNBT from plastics. It outlines the foundational principles, offers step-by-step experimental protocols, and discusses analytical methodologies for the accurate quantification of this plasticizer.
Part 1: The Physicochemical Drivers of Migration
The migration of a plasticizer like TNBT from a polymer is a complex diffusion process governed by several factors. Understanding these is paramount to designing meaningful and robust studies.
-
Polymer Matrix: The type of polymer, its crystallinity, and the presence of other additives can significantly influence the diffusion rate of the plasticizer.
-
Plasticizer Properties: The molecular weight, polarity, and concentration of TNBT within the plastic will directly impact its tendency to migrate.
-
Contact Medium (Simulant): The nature of the substance in contact with the plastic is a crucial determinant. For food packaging, simulants are used to mimic different food types (e.g., aqueous, acidic, alcoholic, and fatty).
-
Temperature: Higher temperatures accelerate the diffusion process, leading to increased migration.
-
Time: The duration of contact between the plastic and the simulant directly correlates with the extent of migration.
-
Surface Area to Volume Ratio: A larger surface area of the plastic in contact with a smaller volume of the simulant will result in a higher concentration of the migrated substance.
The process of additive migration can be conceptualized in four key steps: diffusion of the additive to the polymer surface, desorption from the surface, sorption into the surrounding medium, and subsequent dispersion.[8]
Part 2: Designing a Rigorous Migration Study
A well-designed migration study is essential for generating reliable and reproducible data. The following sections detail the critical components of such a study.
Selection of Appropriate Food Simulants
Regulatory guidelines, such as the European Union's Regulation (EU) No 10/2011, specify the use of food simulants to represent different food categories.[2][3][6] The choice of simulant should reflect the intended use of the plastic article.
| Food Simulant | Representing Food Type | Typical Composition |
| Simulant A | Aqueous foods (pH > 4.5) | 10% ethanol (v/v) in water |
| Simulant B | Acidic foods (pH ≤ 4.5) | 3% acetic acid (w/v) in water |
| Simulant C | Alcoholic foods | 20% ethanol (v/v) in water (or as specified) |
| Simulant D1 | Fatty foods | 50% ethanol (v/v) in water |
| Simulant D2 | Fatty foods | Vegetable oil (e.g., olive oil) |
| Simulant E | Dry foods | Tenax® (poly(2,6-diphenyl-p-phenylene oxide)) |
Table 1: Commonly used food simulants as per EU Regulation 10/2011.[2][9]
Experimental Workflow for a Migration Study
The following diagram illustrates a typical workflow for conducting a migration study of TNBT from a plastic material.
Caption: A generalized workflow for a plasticizer migration study.
Part 3: Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments involved in a TNBT migration study.
Protocol 1: Migration Testing using Food Simulants
Objective: To determine the amount of TNBT that migrates from a plastic sample into a food simulant under controlled conditions.
Materials:
-
Plastic samples of known surface area
-
Food simulants (as determined in Section 2.1)
-
Inert glass containers with airtight seals
-
Incubator or oven with precise temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvents for extraction (e.g., n-hexane, acetonitrile)[10]
Procedure:
-
Sample Preparation:
-
Cut the plastic material into test specimens of a defined surface area (e.g., 1 dm²).
-
Clean the specimens to remove any surface contaminants by gently wiping with a lint-free cloth. Avoid using solvents that may alter the plastic's properties.
-
Condition the samples as required by the specific test standard.
-
-
Exposure:
-
Place the prepared plastic specimen into a clean, inert glass container.
-
Add a known volume of the pre-conditioned food simulant to the container, ensuring the entire surface of the plastic is in contact with the simulant. The standard ratio is typically 6 dm² of plastic surface area per 1 kg of food simulant.[2]
-
Seal the container tightly to prevent evaporation.
-
Place the container in an incubator set to the desired test temperature and for the specified duration. These conditions should represent the worst-case foreseeable use of the plastic article.[11] For example, long-term storage at room temperature might be simulated by holding for 10 days at 40°C.[9]
-
-
Sample Collection:
-
After the incubation period, remove the container from the incubator and allow it to cool to room temperature.
-
Carefully remove the plastic specimen from the simulant.
-
The simulant, now containing any migrated TNBT, is ready for extraction and analysis.
-
Protocol 2: Extraction of TNBT from Food Simulants
Objective: To efficiently extract TNBT from the food simulant for subsequent analysis. The choice of extraction method depends on the simulant used.
A. Liquid-Liquid Extraction (LLE) for Aqueous and Ethanolic Simulants:
-
Transfer a known volume of the food simulant into a separatory funnel.
-
Add a suitable, immiscible organic solvent (e.g., n-hexane or dichloromethane).
-
Shake the funnel vigorously for a few minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic layer, which now contains the extracted TNBT.
-
Repeat the extraction process with fresh solvent to ensure complete recovery.
-
Combine the organic extracts and concentrate them to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.
B. Solid-Phase Extraction (SPE) for Aqueous Simulants:
-
Condition an appropriate SPE cartridge (e.g., C18) by passing through methanol followed by deionized water.
-
Load a known volume of the food simulant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove any interfering substances.
-
Elute the TNBT from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate).
-
The resulting eluate is ready for analysis.
C. Extraction from Oily Simulants (e.g., Olive Oil):
Extraction from fatty simulants is more complex. A common approach involves solvent extraction followed by a cleanup step to remove the bulk of the oil.[10]
-
Dissolve a known weight of the olive oil simulant in a nonpolar solvent like n-hexane.
-
Perform a liquid-liquid partitioning with a more polar solvent such as acetonitrile to extract the TNBT.[10]
-
The acetonitrile layer is then separated and concentrated for analysis.
Protocol 3: Analytical Quantification of TNBT
Objective: To accurately identify and quantify the concentration of TNBT in the prepared extracts using chromatographic techniques.
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods due to their high sensitivity and selectivity.[12][13][14][15] For high molecular weight plasticizers like TNBT, LC-MS may be more suitable to avoid potential thermal degradation in the GC inlet.[16]
A. Gas Chromatography-Mass Spectrometry (GC-MS) Method:
-
Instrument Conditions (Typical):
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless inlet, with a high injection temperature (e.g., 280-300°C) to ensure volatilization.[17][18]
-
Oven Program: A temperature gradient program starting at a lower temperature and ramping up to a high final temperature (e.g., 320°C) to elute the high-boiling TNBT.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Calibration:
-
Prepare a series of standard solutions of TNBT in a suitable solvent at known concentrations.
-
Inject these standards into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Inject the concentrated extract from the migration experiment into the GC-MS.
-
Identify the TNBT peak based on its retention time and mass spectrum.
-
Quantify the amount of TNBT in the sample by comparing its peak area to the calibration curve.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS) Method:
-
Instrument Conditions (Typical):
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[19]
-
-
Calibration and Sample Analysis:
-
Follow a similar procedure for calibration and sample analysis as described for GC-MS.
-
Part 4: Data Analysis and Interpretation
The final step is to calculate the migration value and compare it with the relevant regulatory limits.
Calculation of Specific Migration:
The specific migration (M) is typically expressed in milligrams of substance per kilogram of food simulant (mg/kg).
M (mg/kg) = (C x V) / S
Where:
-
C = Concentration of TNBT in the food simulant extract (mg/L)
-
V = Volume of the food simulant (L)
-
S = Surface area of the plastic sample in contact with the simulant (dm²) (assuming the standard 6 dm²/kg ratio)
Regulatory Compliance:
The calculated migration value must be compared against the Specific Migration Limit (SML) for TNBT, if one is established by the relevant regulatory authority. For substances not explicitly listed, an overall migration limit (OML) may apply, which is the total amount of all non-volatile substances that can migrate from the plastic. The OML in the EU is generally 10 mg/dm².[2]
Conclusion: Ensuring Product Safety through Rigorous Testing
The potential for plasticizers like this compound to migrate from plastic materials into their surroundings necessitates a thorough and scientifically sound approach to safety assessment. The protocols and methodologies outlined in this application note provide a robust framework for conducting reliable leaching and migration studies. By adhering to these principles and regulatory guidelines, researchers and manufacturers can ensure the safety and compliance of their products, thereby protecting public health and maintaining consumer confidence.
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Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food. [Link]
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Application Notes and Protocols for the Incorporation of Trinonyl Trimellitate into Polymer Formulations
Abstract
This comprehensive guide provides a detailed protocol for the incorporation of Trinonyl Trimellitate (TNTM), a high-molecular-weight plasticizer, into various polymer formulations. It is intended for researchers, scientists, and drug development professionals. The document elucidates the fundamental principles of plasticization, the specific attributes of TNTM, and systematic methodologies for its application. Emphasis is placed on the causality behind experimental choices to ensure the development of robust, stable, and high-performance polymeric materials for sensitive applications, including medical devices and pharmaceutical packaging.
Introduction: The Role of Trinonyl Trimellitate in Advanced Polymer Systems
Polymers, in their native state, often exhibit rigidity that can be unsuitable for applications requiring flexibility and durability.[1] Plasticizers are additives that, when incorporated into a polymer matrix, increase its flexibility, workability, and distensibility.[2][3][4] They achieve this by inserting themselves between the long polymer chains, thereby reducing the intermolecular forces and increasing the free volume, which allows the chains to move more freely.[1][2][5]
Trinonyl Trimellitate (TNTM), a trimellitate ester, is a high-performance plasticizer valued for its low volatility, excellent thermal stability, and high resistance to extraction.[6][7][8] These properties make it an ideal candidate for demanding applications where long-term stability and minimal additive migration are critical. Such applications include high-temperature wire insulation, automotive interiors, and, significantly, medical devices and pharmaceutical packaging where patient safety is paramount.[7][9][10][11]
This guide will provide a foundational understanding of the mechanisms of TNTM action and a practical, step-by-step protocol for its successful incorporation and validation within polymer formulations.
Physicochemical Properties and Mechanism of Action
Understanding the properties of TNTM is crucial for predicting its behavior within a polymer matrix and for optimizing processing conditions.
Key Physicochemical Properties of Trinonyl Trimellitate
| Property | Typical Value | Significance in Polymer Formulation |
| Molecular Formula | C₃₆H₆₀O₆ | A high molecular weight contributes to low volatility and migration resistance.[6][12] |
| Molecular Weight | 588.86 g/mol | Reduces the likelihood of the plasticizer leaching from the final product.[6][12] |
| Physical State | Viscous Liquid | Facilitates handling and mixing with polymer resins. |
| Boiling Point | ~350 °C at 101.3 kPa | High boiling point is indicative of low volatility, which is essential for high-temperature applications.[13][14] |
| Density | ~0.98 g/mL at 20 °C | Important for accurate formulation calculations based on weight and volume.[13][14] |
| Water Solubility | Very Low (e.g., 5.4 ng/L at 20°C) | Enhances the material's resistance to aqueous extraction, crucial for medical and food-contact applications.[13][14] |
Note: The exact values can vary depending on the specific isomer mixture.
Mechanism of Plasticization
The incorporation of TNTM into a polymer, such as Polyvinyl Chloride (PVC), is a multi-stage process driven by thermodynamics and molecular interactions.[2]
-
Adsorption & Adhesion: Initially, the liquid plasticizer coats the surface of the polymer resin particles.
-
Absorption & Swelling: At elevated temperatures during processing, the TNTM molecules penetrate the polymer matrix, causing the particles to swell.[6][15]
-
Intermolecular Interaction: The polar ester groups of the TNTM molecules interact with polar sites on the polymer chains. This disrupts the strong polymer-polymer chain interactions.[2][16]
-
Increased Free Volume: The bulky molecular structure of TNTM effectively pushes the polymer chains apart, increasing the "free volume" within the material. This increased space allows for greater segmental mobility of the polymer chains.[2][5]
The result is a significant decrease in the glass transition temperature (Tg) of the polymer, transforming a rigid, brittle material into a flexible and ductile one.[1][4]
Pre-Formulation and Material Selection
A successful formulation begins with careful selection and preparation of the raw materials.
Polymer Selection
While TNTM is compatible with a range of polymers, it is most commonly used with PVC. The grade of PVC should be chosen based on the end-application requirements (e.g., suspension grade for general flexible products). The particle size and distribution of the polymer resin can influence the rate of plasticizer absorption.[15]
Determining the Optimal TNTM Concentration
The concentration of TNTM, typically expressed in parts per hundred of resin (phr), is a critical parameter that dictates the final properties of the material.
-
Low phr (10-30): Results in a semi-rigid material.
-
Medium phr (30-50): Produces a flexible and versatile material suitable for a wide range of applications.
-
High phr (50-100): Creates a very soft and highly flexible material.
The optimal concentration is determined experimentally by preparing a range of formulations and testing their mechanical properties.
Protocol for Incorporating TNTM into Polymer Formulations
This section details the step-by-step methodology for preparing a plasticized polymer formulation using a laboratory-scale two-roll mill. This technique is widely used for its excellent mixing and dispersion capabilities.
Materials and Equipment
-
Polymer resin (e.g., PVC)
-
Trinonyl Trimellitate (TNTM)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Lubricants (optional, for processing aid)
-
Laboratory balance (± 0.01 g)
-
Mixing container
-
Spatula
-
Two-roll mill with heating capabilities
-
Compression molder
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Workflow Diagram
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Application Note: Thermal Analysis of Polymers Containing Trinonyl Benzene-1,2,4-tricarboxylate
Introduction
Trinonyl benzene-1,2,4-tricarboxylate, a type of trimellitate ester, serves as a high-performance plasticizer in various polymer systems, notably in polyvinyl chloride (PVC), to enhance flexibility and durability. The incorporation of such additives significantly influences the thermal properties of the final polymer product. A thorough understanding of these properties is paramount for researchers, scientists, and drug development professionals in predicting material performance, ensuring product stability, and controlling manufacturing processes. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful analytical techniques for characterizing the thermal behavior of these plasticized polymers.
This application note provides a comprehensive guide to the principles and methodologies for conducting TGA and DSC analyses on polymers containing this compound. It offers detailed, step-by-step protocols and explains the scientific rationale behind experimental choices, ensuring data integrity and reproducibility.
Principles of Thermal Analysis
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique is invaluable for determining the thermal stability of a material, identifying its decomposition temperatures, and quantifying the components of a polymer formulation, such as volatile plasticizers, polymer content, and inorganic fillers (e.g., ash).[3] The thermal decomposition of a substance is a chemical breakdown caused by heat.[4]
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[5] DSC is used to determine key thermal transitions of a polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[6][7] The glass transition temperature is a critical parameter for plasticized polymers, as it indicates the transition from a rigid, glassy state to a more flexible, rubbery state.[8] The addition of plasticizers like this compound increases the free volume between polymer chains, which enhances their mobility and consequently lowers the glass transition temperature.[8][9]
Experimental Protocols
Part 1: Thermogravimetric Analysis (TGA) Protocol
This protocol outlines the procedure for determining the thermal stability and composition of a polymer containing this compound.
Instrumentation: A calibrated thermogravimetric analyzer is required.
Sample Preparation:
-
Ensure the polymer sample is homogeneous. If necessary, cryo-mill the sample to a fine powder.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (e.g., platinum or ceramic).
Instrument Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Temperature Range | 30 °C to 800 °C | To cover the entire range of thermal events, from volatilization of the plasticizer to decomposition of the polymer and determination of ash content. |
| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events.[10] This rate can be adjusted based on the specific material and desired resolution. |
| Purge Gas | Nitrogen | An inert atmosphere is used to prevent oxidative degradation and isolate the thermal decomposition of the sample.[10] |
| Flow Rate | 50 mL/min | A typical flow rate to ensure an inert environment and efficient removal of decomposition products.[10] |
Procedure:
-
Place the prepared sample pan in the TGA furnace.
-
Start the temperature program and record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum mass loss rate, and the residual mass.
Part 2: Differential Scanning Calorimetry (DSC) Protocol
This protocol details the method for determining the glass transition temperature (Tg) and other thermal transitions of a polymer plasticized with this compound.
Instrumentation: A calibrated differential scanning calorimeter is required.
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatile components.
Instrument Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Temperature Program | Heat from -50 °C to 200 °C at 10 °C/min (First Heat) Cool from 200 °C to -50 °C at 10 °C/min (Cool) Heat from -50 °C to 200 °C at 10 °C/min (Second Heat) | The first heating scan erases the thermal history of the sample.[3] The cooling scan provides information on crystallization behavior. The second heating scan is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the material in a controlled state.[3] |
| Purge Gas | Nitrogen | An inert atmosphere prevents oxidative degradation during the analysis. |
| Flow Rate | 50 mL/min | A standard flow rate to maintain an inert environment. |
Procedure:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Initiate the temperature program and record the heat flow.
-
Analyze the second heating curve to determine the glass transition temperature (Tg) as a step change in the baseline and the melting temperature (Tm) as an endothermic peak.[7]
Visualization of Experimental Workflow
Caption: Workflow for TGA and DSC analysis of plasticized polymers.
Results and Discussion
The thermal behavior of a polymer is significantly altered by the presence of a plasticizer like this compound. The following sections describe the expected results from TGA and DSC analyses.
TGA Analysis:
A typical TGA thermogram of a PVC polymer plasticized with a trimellitate ester will exhibit a multi-step decomposition profile. The first significant weight loss, occurring at lower temperatures (typically between 200°C and 350°C), is attributed to the volatilization of the plasticizer. The subsequent major weight loss at higher temperatures (around 350°C to 500°C) corresponds to the decomposition of the PVC polymer backbone. Any remaining mass at the end of the analysis in an inert atmosphere represents inorganic fillers or char residue.
DSC Analysis:
The DSC thermogram, particularly the second heating scan, provides crucial information about the polymer's thermal transitions. The most prominent feature for a plasticized polymer is the glass transition temperature (Tg), which appears as a step-like change in the heat flow. The addition of this compound is expected to significantly lower the Tg of the base polymer (e.g., PVC) from its unplasticized value (for PVC, around 80-85°C) to a much lower temperature, often below room temperature, rendering the material flexible. The magnitude of this depression is dependent on the concentration of the plasticizer.
Expected Thermal Events
Caption: Expected thermal events in DSC and TGA of a plasticized polymer.
Illustrative Data
The following table summarizes hypothetical, yet representative, thermal analysis data for a PVC polymer with and without this compound.
| Sample | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (°C) | Plasticizer Content (%) |
| Unplasticized PVC | 82 | ~280 | 0 |
| PVC + 30% this compound | 5 | ~250 | 30 |
| PVC + 50% this compound | -15 | ~240 | 50 |
Note: The data presented are illustrative and the actual values will depend on the specific polymer grade, plasticizer concentration, and experimental conditions.
Conclusion
TGA and DSC are indispensable tools for the comprehensive thermal characterization of polymers containing this compound. By following the detailed protocols outlined in this application note, researchers can obtain reliable and reproducible data on the thermal stability, composition, and key thermal transitions of their materials. This information is critical for quality control, product development, and ensuring the performance and safety of plasticized polymer products in their intended applications. For precise characterization, it is always recommended to perform experimental analysis on the specific material of interest.
References
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- Hitachi High-Tech. Thermal Analysis of Polyvinyl Chloride.
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- PubChem. This compound.
- EUROLAB. ISO 11357 Plastics - Differential Scanning Calorimetry (DSC).
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Application Note & Protocols: Leveraging Trinonyl Benzene-1,2,4-tricarboxylate and its Precursors in the Design of Advanced Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Symmetric Linkers in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1][2] The choice of the organic linker is paramount as it dictates the resulting MOF's topology, pore size, surface area, and overall physicochemical properties.[3] While highly symmetric linkers like 1,3,5-benzenetricarboxylic acid (trimesic acid) are widely used, less symmetric linkers offer unique coordination possibilities that can lead to novel and complex framework structures.[1][3]
This guide focuses on the utility of 1,2,4-benzenetricarboxylate, the parent molecule of trinonyl benzene-1,2,4-tricarboxylate, as a versatile building block in MOF synthesis. We will explore its role in creating intricate architectures and discuss how the introduction of long-chain alkyl groups, such as the "trinonyl" functionality, can strategically modify the properties of the final MOF, particularly for applications in drug delivery. This document will provide both the conceptual framework and practical protocols for synthesizing and utilizing these advanced materials.
Core Concepts in Asymmetric and Functionalized MOF Design
The Role of 1,2,4-Benzenetricarboxylic Acid (Trimellitic Acid) as a Linker
1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid, is an aromatic tricarboxylic acid with an asymmetrical arrangement of its carboxylate groups. This asymmetry, in contrast to the C3 symmetry of its isomer, trimesic acid, reduces the predictability of the resulting framework but also opens the door to more complex and unique network topologies.[3] This can be advantageous in creating MOFs with specific channel shapes or pocket environments for selective guest binding.
An example of a MOF synthesized with this linker is an Indium-based framework, In₂(OH)(btc)(Hbtc)₀.₄(L)₀.₆·3H₂O (where btc = 1,2,4-benzenetricarboxylate), which features one-dimensional tubular channels and has shown catalytic activity in the conversion of CO₂.[3][4]
The "Trinonyl" Functionality: A Gateway to Hydrophobic MOFs
The "trinonyl" aspect of this compound refers to the three nonyl ester groups. While direct synthesis of MOFs from such large esterified linkers is uncommon due to potential steric hindrance and reduced coordination ability, the incorporation of long alkyl chains is a key strategy for creating hydrophobic MOFs.[5][6] Hydrophobicity is a desirable trait for several applications:
-
Enhanced Stability : Water-repellent frameworks can exhibit greater stability in humid environments, a common weakness for many MOFs.[5][6]
-
Selective Adsorption : Hydrophobic pores can be used for the selective separation of non-polar molecules from aqueous solutions.[5]
-
Drug Delivery : For encapsulating and delivering hydrophobic (poorly water-soluble) drugs, a hydrophobic carrier can improve loading capacity and compatibility.[7][8]
The nonyl chains can be introduced into the MOF structure through several strategies, including:
-
Post-Synthetic Modification (PSM) : A pre-synthesized MOF with reactive functional groups can be chemically modified to attach the nonyl chains.
-
Use of Modulators : Long-chain carboxylates can be used as "modulators" during MOF synthesis.
Coordination Modulation: Controlling MOF Crystallization
Coordination modulation is a powerful technique used to control the size, morphology, and defect density of MOF crystals.[9][10] It involves adding a monotopic ligand (a modulator), often a monocarboxylic acid, to the synthesis mixture. This modulator competes with the primary linker for coordination to the metal centers, which slows down the nucleation and growth processes, often leading to larger, more crystalline products.[9][11]
Long-chain carboxylates, such as nonanoic acid, can act as effective modulators. Their presence can influence the crystal habit and simultaneously introduce hydrophobic functionalities to the surface of the MOF crystals.[12][13]
Application Focus: Advanced Drug Delivery Systems
MOFs are promising candidates for drug delivery due to their high surface areas, tunable pore sizes, and the potential for chemical functionalization.[2][7] Hydrophobic MOFs are particularly well-suited for the encapsulation of poorly water-soluble drug molecules.[7] The hydrophobic interior of the MOF pores can have a strong affinity for non-polar drug molecules, leading to high drug loading capacities.
Furthermore, the release of the drug from a hydrophobic MOF can be modulated. The framework can be designed to be biodegradable, with the release triggered by changes in pH or the presence of specific biomolecules. The surface of the MOF nanoparticles can also be functionalized to target specific cells or tissues.
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a MOF using 1,2,4-Benzenetricarboxylic Acid
This protocol provides a general procedure for the synthesis of a MOF using 1,2,4-benzenetricarboxylic acid. The specific metal salt, solvent system, and reaction conditions should be optimized based on the desired target structure, referencing primary literature where available.
Materials:
-
Metal Salt (e.g., Indium(III) nitrate pentahydrate, Zinc(II) nitrate hexahydrate)
-
1,2,4-Benzenetricarboxylic acid
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)
-
20 mL Scintillation Vials or Teflon-lined Autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve the chosen metal salt and 1,2,4-benzenetricarboxylic acid in the selected solvent or solvent mixture. The molar ratios of metal to linker will vary depending on the target MOF and should be determined from the relevant literature.[3]
-
Ensure all components are fully dissolved. Sonication may be used to aid dissolution.
-
If using a modulator (e.g., nonanoic acid), it should be added at this stage. The amount of modulator can significantly impact the final product and typically ranges from a few equivalents to a large excess relative to the linker.[10]
-
Seal the vial or autoclave tightly.
-
Place the sealed vessel in a programmable oven.
-
Heat the mixture to the desired reaction temperature (typically between 80-150 °C) and hold for the specified time (usually 24-72 hours).
-
After the reaction is complete, allow the oven to cool down slowly to room temperature.
-
Crystals of the MOF should have formed. Collect the solid product by centrifugation or filtration.
-
Wash the product several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.
Protocol 2: Drug Loading into a MOF
This protocol describes a general method for loading a therapeutic agent into an activated MOF.
Materials:
-
Activated MOF powder
-
Therapeutic drug of interest
-
A suitable solvent in which the drug is soluble and the MOF is stable.
Procedure:
-
Prepare a concentrated solution of the drug in the chosen solvent.
-
Immerse a known amount of the activated MOF powder in the drug solution.
-
Stir or gently agitate the suspension at room temperature for a set period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the loaded MOF with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
The amount of loaded drug can be quantified by techniques such as thermogravimetric analysis (TGA), UV-Vis spectroscopy of the supernatant, or by digesting the MOF and analyzing the drug content via HPLC.
Characterization of Synthesized MOFs
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to quantify the amount of loaded guest molecules.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution of the activated MOF.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers and the presence of functional groups.
Data Presentation
Table 1: Properties and Performance of MOFs Derived from Benzenetricarboxylic Acids
| MOF Name/System | Linker | Metal Ion | Key Properties | Application | Reference |
| In-MOF | 1,2,4-Benzenetricarboxylate | Indium | 3D framework with 1D tubular channels | Catalytic CO₂ cycloaddition | [3] |
| UiO-66-TLA | 1,2,4-Benzenetricarboxylic acid (as modifier) | Zirconium | Enhanced adsorption of cationic dyes | Wastewater treatment | [14] |
| Fe-BTC (MIL-100(Fe)) | 1,3,5-Benzenetricarboxylic acid | Iron | High surface area, micro- and mesoporous | Gas storage, catalysis | [15] |
| Cu-BTC (HKUST-1) | 1,3,5-Benzenetricarboxylic acid | Copper | High porosity, open metal sites | Gas storage, separation | [1] |
Visualizations
Caption: A generalized workflow for the solvothermal synthesis of a Metal-Organic Framework.
Caption: Conceptual relationship between the parent linker and a functionalized analogue.
References
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-
Frontiers in Chemistry. (2022). Functionalized UiO-66-NH2 by trimellitic acid for highly selective adsorption of basic blue 3 from aqueous solutions. Frontiers in Chemistry, 10, 962383. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. Retrieved from [Link]
-
Horcajada, P., Chalati, T., Serre, C., et al. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging. Nature Materials, 9(2), 172-178. Retrieved from [Link]
-
PLOS ONE. (2024). Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses. PLOS ONE, 19(9), e0310054. Retrieved from [Link]
-
Synthesis and application of Al trimesate-based metal-organic framework: a critical review. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structures of (a) 1,2,4-benzenetricarboxylic acid (H3btc).... Retrieved from [Link]
-
PubMed. (2024). Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses. PLoS One, 19(9), e0310054. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Controllable synthesis of ultra-small metal–organic framework nanocrystals composed of copper(ii) carboxylates. Retrieved from [Link]
-
American Chemical Society. (2018). Stable Metal–Organic Frameworks with Group 4 Metals: Current Status and Trends. Chemical Reviews, 118(7), 3681-3811. Retrieved from [Link]
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MDPI. (2018). Recent Hydrophobic Metal-Organic Frameworks and Their Applications. Materials, 11(11), 2264. Retrieved from [Link]
-
MDPI. (n.d.). ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fabrication of magnetic trimetallic metal–organic frameworks for the rapid removal of tetracycline from water. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Modulated self-assembly of metal–organic frameworks. Chemical Science, 11(20), 5139-5151. Retrieved from [Link]
-
American Chemical Society. (2022). Drug Delivery Using Hydrophilic Metal–Organic Frameworks (MOFs): Effect of Structure Properties of MOFs on Biological Behavior of Carriers. Inorganic Chemistry, 61(33), 13089-13103. Retrieved from [Link]
-
Coordination modulation: a way to improve the properties of metal–organic frameworks. (n.d.). Retrieved from [Link]
-
APL Materials. (2019). Hydrophobic metal-organic frameworks: Potential toward emerging applications. APL Materials, 7(5), 050901. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Retrieved from [Link]
-
ResearchGate. (n.d.). The possible configurations of 1,3,5-benzenetricarboxylic acid with metal atoms. Retrieved from [Link]
-
PubMed Central. (n.d.). Two metal–organic frameworks based on Sr2+ and 1,2,4,5-tetrakis(4-carboxyphenyl)benzene linkers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Fe(III) 1,3,5-benzene tricarboxylate Metal Organic Framework. Retrieved from [Link]
-
3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers : Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS for Trinonyl Benzene-1,2,4-tricarboxylate (TNBT) Detection
Introduction
Welcome to the technical support center for the analysis of Trinonyl Benzene-1,2,4-tricarboxylate (TNBT), also known as Trinonyl Trimellitate. As a high molecular weight plasticizer (MW: 588.9 g/mol ), TNBT presents unique challenges for gas chromatography-mass spectrometry (GC-MS) analysis.[1] Its high boiling point necessitates elevated temperatures for volatilization, which concurrently increases the risk of thermal degradation and interaction with active sites within the GC system. Furthermore, its typical presence within complex polymer matrices necessitates robust sample preparation and an awareness of potential matrix effects that can influence quantification.[2][3]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during TNBT analysis. We will move from general questions to specific troubleshooting scenarios, providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your method development.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in analyzing this compound (TNBT) by GC-MS? A1: The primary challenge is balancing the high temperatures required for efficient volatilization and chromatographic elution against the risk of thermal degradation. TNBT is a large, semi-volatile molecule. An injector temperature that is too low will result in poor transfer to the column, leading to low sensitivity and peak tailing.[4] Conversely, excessively high temperatures in the injector or column can cause the molecule to break down, leading to inaccurate quantification and the appearance of degradation products.[5][6]
Q2: Do I need to derivatize TNBT before GC-MS analysis? A2: No, derivatization is not necessary for TNBT itself as it is sufficiently volatile for GC analysis, albeit at high temperatures. Derivatization is a technique used to increase the volatility and thermal stability of compounds that are otherwise unsuitable for GC, such as its parent acid, benzene-1,2,4-tricarboxylic acid (trimellitic acid).[7] If your analysis involves monitoring the hydrolysis or degradation of TNBT back to trimellitic acid, then derivatization of the acid (e.g., silylation) would be required for its detection.[8]
Q3: What are the expected primary mass fragments for TNBT in Electron Ionization (EI) MS? A3: Based on the NIST Mass Spectrometry Data Center, the most significant mass-to-charge ratio (m/z) fragments for TNBT are typically m/z 319 (top peak), 193, and 320. The ion at m/z 149, a common fragment for many phthalates and related plasticizers, may also be present and can be a source of interference if other plasticizers are in the sample.[9][10] Using the more specific fragments (319, 193) for Selected Ion Monitoring (SIM) can significantly improve selectivity and sensitivity.
Q4: How do I handle samples where TNBT is in a complex matrix like PVC or other polymers? A4: The polymer matrix can significantly interfere with the analysis. The most common approach involves solvent extraction to separate the TNBT from the polymer.[2] However, co-extracted matrix components can still affect the GC-MS system. These non-volatile residues can accumulate in the injector liner, leading to active sites and signal suppression.[11][12] Using matrix-matched calibration standards is the recommended strategy to compensate for these effects and achieve accurate quantification.[11] An alternative for some applications is Pyrolysis-GC-MS (Py-GC/MS), which uses controlled thermal degradation to analyze the additives and the polymer in successive steps.[2][3][13]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing a logical path to a solution.
Problem 1: No peak or extremely low signal for TNBT.
Q: I've injected my TNBT standard, but I see no peak or a very small, broad peak. What's wrong?
A: This is a classic symptom of insufficient energy to get the analyte through the system. The cause is almost always related to temperature settings being too low or activity in the sample flow path.
-
Causality & Solution:
-
Insufficient Injector Temperature: TNBT is a high-boiling-point compound and requires a hot injector for efficient vaporization.[5][14] If the temperature is too low, the analyte condenses in the injector and is not transferred to the column.
-
Action: Increase the injector temperature. A good starting point is 280 °C. Incrementally increase it to 300 °C and then 320 °C, monitoring the peak area and shape at each step.[4] Be cautious of exceeding the thermal stability limit of your analyte or column.
-
-
Oven Temperature Program is Too Low: The final temperature of your oven program must be high enough to elute TNBT from the column in a reasonable time.
-
Active Sites in the Inlet: Non-volatile residues from previous injections or an aging liner can create active sites that irreversibly adsorb analytes like TNBT.
-
Action: Perform inlet maintenance. Replace the injector liner with a fresh, deactivated one. Using a liner with glass wool can aid in the vaporization of high-boiling compounds but can also be a site of activity if not properly deactivated.[6] Also, replace the septum.
-
-
Splitless Purge Time is Too Short: In splitless mode, if the split vent opens too early, the vaporized sample does not have enough time to be completely transferred to the column.
-
Action: Ensure the splitless hold time is sufficient to sweep the liner volume at least 1.5 to 2 times.[6] For a typical 4 mm ID liner (approx. 1 mL volume) and a column flow of 1.5 mL/min, a hold time of at least 1 minute is a good starting point.
-
-
Problem 2: Poor peak shape (tailing).
Q: My TNBT peak is present, but it shows significant tailing. How can I improve the peak shape?
A: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the system. This can be due to active sites, sub-optimal temperatures, or incompatible flow rates.
-
Causality & Solution:
-
Column or Inlet Activity: This is the most common cause. Active sites, often silanol groups on glass surfaces or metal parts, can form hydrogen bonds with the analyte, slowing its passage and causing tailing.
-
Action: First, replace the inlet liner and septum.[5] If tailing persists, trim the first 10-20 cm from the front of the GC column to remove accumulated non-volatile residue.[5] If the column is old, it may need to be replaced with a new, inert column (e.g., an "MS" or "Inert" designated column).[17]
-
-
Injector Temperature Too Low: While seemingly counterintuitive, a temperature that is too low can cause slow vaporization, leading to a broad, tailing injection band.
-
Action: As with low signal, optimize the injector temperature by increasing it in 20-25 °C increments.[4]
-
-
Column Contamination: Buildup of matrix components at the head of the column creates active sites.
-
Action: Bake out the column at its maximum isothermal temperature limit for an extended period (e.g., 1-2 hours). If this fails, trimming the column is the next step.[16]
-
-
Problem 3: Poor reproducibility and non-linear calibration curve.
Q: My peak areas are inconsistent between injections, and my calibration curve is not linear, especially at lower concentrations.
A: Poor reproducibility and non-linearity often point to issues with the injection process, system activity, or matrix effects.
-
Causality & Solution:
-
System Activity: Active sites in the inlet or column can disproportionately affect lower concentration standards. A larger percentage of the analyte is adsorbed at low concentrations, leading to a non-linear response.
-
Action: Perform the inlet and column maintenance described for peak tailing. A properly deactivated system is crucial for trace-level analysis.
-
-
Matrix Effects: If analyzing sample extracts, co-eluting matrix components can either enhance or suppress the ionization of TNBT in the MS source, leading to inconsistent results.[11][12]
-
Action: The gold standard solution is to prepare calibration standards in a blank matrix extract that is free of TNBT (matrix-matched calibration). This ensures that the standards and samples experience the same matrix effects, leading to accurate quantification.[11]
-
-
Injector Discrimination: High molecular weight compounds can be "discriminated" against during splitless injection if parameters are not optimal, leading to a smaller-than-expected amount of analyte reaching the column.
-
Action: Ensure the injector temperature is high enough for rapid vaporization and that the liner is clean. Using a pressure-pulsed splitless injection can help transfer high-boiling analytes more efficiently onto the column.
-
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in TNBT analysis.
Caption: Logical troubleshooting workflow for TNBT analysis.
Optimized Experimental Protocol
This protocol provides a robust starting point for the analysis of TNBT. Optimization will be required for specific instruments and sample matrices.
Step 1: Sample Preparation (from Polymer Matrix)
-
Weigh approximately 1 gram of the polymer sample into a cellulose extraction thimble.
-
Place the thimble in a Soxhlet extraction apparatus.
-
Add 150 mL of dichloromethane to the boiling flask.
-
Extract the sample for 8 hours at a rate of 4-6 cycles per hour.
-
After extraction, concentrate the solvent to approximately 1 mL using a rotary evaporator.
-
Transfer the concentrate to a GC vial and bring to a final volume of 1.0 mL with dichloromethane. If necessary, filter the final extract through a 0.45 µm PTFE syringe filter.
Step 2: GC-MS Analysis
-
GC System: Agilent 8890 or equivalent.
-
Injector: Split/Splitless Inlet.
-
Liner: Deactivated, single taper with glass wool.
-
Column: Low-bleed -5ms type column (e.g., 5% Phenyl-methylpolysiloxane).[18]
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
-
Injection: 1 µL, Splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Parameters: See Table 1 for detailed GC and MS parameters.
Step 3: Data Analysis
-
Identify TNBT based on its retention time and mass spectrum.
-
Confirm by comparing against a pure standard.
-
Quantify using a multi-level calibration curve prepared from pure standards (or matrix-matched standards for extracts).
-
For enhanced sensitivity, use Selected Ion Monitoring (SIM) mode targeting m/z 319, 193, and 320.
Parameter Summary Tables
Table 1: Recommended GC-MS Parameters for TNBT Analysis
| Parameter | Recommended Setting | Rationale |
| GC Parameters | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Injector Temp. | 300 °C (Optimize 280-320 °C) | Ensures efficient vaporization of the high-boiling analyte.[4][14] |
| Purge Flow | 50 mL/min | Clears the injector after the splitless hold time. |
| Purge Time | 1.0 min | Allows for complete transfer of analyte to the column.[6] |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 330 °C (hold 10 min) | Provides good peak focusing and ensures elution of TNBT. |
| Carrier Gas | Helium | Standard carrier gas, provides good efficiency. |
| Constant Flow | 1.2 mL/min | Maintains optimal velocity through the temperature program. |
| MS Parameters | ||
| Ion Source Temp. | 230 °C | Standard temperature for EI sources. |
| Quadrupole Temp. | 150 °C | Standard temperature for quadrupoles. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique. |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Scan Range | 50 - 650 amu | Covers the molecular ion and key fragments of TNBT. |
| SIM Ions | Quantifier: 319, Qualifiers: 193, 320 | Provides high selectivity and sensitivity for TNBT. |
Experimental Workflow Diagram
Caption: Overall experimental workflow for TNBT analysis.
References
-
Archimer. (n.d.). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Phenomenex. (2025). GC Injection Techniques for Accurate Chromatography. Retrieved from [Link]
-
LCGC International. (2018). Optimizing Splitless GC Injections. Retrieved from [Link]
-
ResearchGate. (2021). Determination of Polymer Additives Using Analytical Pyrolysis. Retrieved from [Link]
-
Phenomenex. (2025). Guide to Choosing a GC Column. Retrieved from [Link]
-
Journal of Separation Science. (2013). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Retrieved from [Link]
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Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
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PubChemLite. (2025). This compound (C36H60O6). Retrieved from [Link]
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Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
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Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Technology Networks. (2020). Matrix enhancement effect: A blessing or curse for gas chromatography?. Retrieved from [Link]
-
Chromatography Forum. (2004). Problems with quantitation of Adipate/Phthalate by GC/MS. Retrieved from [Link]
-
MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]
-
Stenutz. (n.d.). 1,2,4-trinonyl benzene-1,2,4-tricarboxylate. Retrieved from [Link]
-
YouTube. (2022). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]
-
ResearchGate. (2007). Polymer additive analysis by pyrolysis-gas chromatography I. Plasticizers. Retrieved from [Link]
-
ResearchGate. (2012). Accelerated benzene polycarboxylic acid analysis by liquid chromatography − time-of-flight − mass spectrometry for the determination of petrogenic and pyrogenic carbon. Retrieved from [Link]
-
Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
ResearchGate. (2012). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Restek Resource Hub. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
Forensic Science International. (2022). Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification. Retrieved from [Link]
-
Molecularinfo.com. (n.d.). Cas Number 35415-27-1|this compound|C36H60O6. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzene-1,2,4-tricarboxylic acid, tri-TMS. Retrieved from [Link]
-
LECO Corporation. (n.d.). Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. Retrieved from [Link]
-
ResearchGate. (2017). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98. Retrieved from [Link]
-
International Labmate. (2022). Addressing the challenges of microplastic characterisation using thermal desorption. Retrieved from [Link]
-
Pharmacognosy Magazine. (2021). GC-MS/MS-Based Phytochemical Screening of Therapeutic Potential of Calligonum polygonoides L. Flower Bud against Chronic. Retrieved from [Link]
-
PubMed Central. (2021). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Retrieved from [Link]
-
bepls. (2023). Phytochemical Analysis of Methanolic and Benzene Extracts of Aerial Part of Raphanus sativus by Gas Chromatography-Mass Spectrom. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Evaluating Phthalate Contaminant Migration Using Thermal Desorption–Gas Chromatography–Mass Spectrometry (TD–GC–MS). Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). A fast, easy and “green” thermal desorption-GC/MS method for the analysis of phthalate esters in PVC. Retrieved from [Link]
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Technical Support Center: Navigating Peak Tailing in the Chromatography of High Molecular Weight Esters
Welcome to our dedicated technical support center for scientists and researchers encountering challenges with peak tailing during the chromatographic analysis of high molecular weight esters. As a Senior Application Scientist, I understand that achieving symmetrical peaks is paramount for accurate quantification and robust method development. This guide provides in-depth, field-proven insights to diagnose and resolve these common chromatographic issues, ensuring the integrity of your analytical results.
Understanding the Telltale Sign: What is Peak Tailing?
In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half.[1] This phenomenon can compromise the accuracy and precision of your analysis by making it difficult to determine the exact end of the peak for integration, potentially leading to inaccurate quantification.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to help you systematically identify and address the root cause of peak tailing in your experiments.
Initial Diagnosis: Is it a System-Wide or Analyte-Specific Issue?
The first step in effective troubleshooting is to determine the scope of the problem. Observe your chromatogram to see if all peaks are tailing or if the issue is specific to your high molecular weight ester analytes.
When all peaks exhibit tailing, the issue likely stems from a physical problem at the beginning of the chromatographic system, before the separation process begins.[3]
-
Possible Cause 1: Column Void or Blockage. Over time, the packed bed of the column can settle, creating a void at the inlet, or the inlet frit can become partially blocked by particulate matter from the sample or mobile phase.[3] This disrupts the sample band as it enters the column, causing distortion that affects all peaks.[3]
-
Solution:
-
Backflush the Column: Reverse the column direction and flush it with a strong solvent to dislodge any particulates from the inlet frit.[4]
-
Replace the Column: If backflushing doesn't resolve the issue, the column bed may be irreversibly damaged, and the column should be replaced.[5]
-
Preventative Measures: Employ guard columns or in-line filters to protect your analytical column from contaminants.[6]
-
-
-
Possible Cause 2: Extra-Column Volume. Excessive tubing length or a large internal diameter between the injector and the column, or the column and the detector, can lead to band broadening and peak tailing.[7]
Troubleshooting Peak Tailing in High Performance Liquid Chromatography (HPLC)
When only the peaks corresponding to your high molecular weight esters are tailing, the problem is likely due to chemical interactions between your analytes and the stationary phase.
Peak tailing of specific compounds in HPLC is often due to unwanted secondary interactions with the stationary phase.[9]
-
Cause: Secondary Interactions with Residual Silanols. Silica-based stationary phases, even when end-capped, can have residual silanol groups (Si-OH) on their surface.[10][11] These silanols can be acidic and interact strongly with polar functional groups on your ester analytes, causing some molecules to be retained longer than others and resulting in peak tailing.[1][10]
-
Solution 1: Adjust Mobile Phase pH. By lowering the pH of the mobile phase (typically to pH 3 or below), you can protonate the silanol groups, rendering them less likely to interact with your analytes.[12][13]
-
Protocol for Mobile Phase pH Adjustment:
-
Prepare your aqueous mobile phase.
-
Add a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, to lower the pH.[12]
-
Monitor the pH using a calibrated pH meter.
-
Equilibrate the column with the new mobile phase until a stable baseline is achieved before injecting your sample. Caution: Ensure your column is rated for use at low pH to avoid damaging the stationary phase.[12]
-
-
-
Solution 2: Use a Highly Deactivated (End-Capped) Column. Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small, non-polar group to reduce their activity.[1][12]
-
Recommendation: When analyzing polar compounds like high molecular weight esters, select a column specifically marketed as "base-deactivated" or having a high degree of end-capping.[12]
-
-
Solution 3: Add Buffers to the Mobile Phase. Buffers can help maintain a constant pH and can also "mask" the residual silanols by interacting with them, thereby preventing them from interacting with your analytes.[1][14]
-
Common Buffers: Ammonium formate and ammonium acetate are volatile buffers suitable for LC-MS applications.[12]
-
-
-
Cause: Sample Solvent Mismatch. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion.[15][16]
-
Cause: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1][5]
-
Solution: Dilute your sample and inject a smaller volume to see if the peak shape improves.[12]
-
| Troubleshooting Strategy | Rationale | Key Considerations |
| Lower Mobile Phase pH | Protonates residual silanols, reducing secondary interactions.[12] | Ensure column is stable at low pH.[12] |
| Use End-Capped Column | Chemically deactivates silanol groups.[1] | Select a column specifically designed for polar analytes. |
| Add Buffer to Mobile Phase | Maintains pH and masks active sites.[14] | Choose a buffer compatible with your detector (e.g., volatile buffers for MS).[12] |
| Match Sample Solvent | Prevents peak distortion from solvent effects.[15] | Dissolve the sample in the mobile phase or a weaker solvent.[17] |
| Reduce Sample Load | Avoids saturation of the stationary phase.[5] | Dilute the sample or decrease the injection volume.[12] |
Troubleshooting Peak Tailing in Gas Chromatography (GC)
In GC, peak tailing of high molecular weight esters is also often a sign of unwanted interactions within the system.
-
Cause: Active Sites in the System. Similar to HPLC, active sites in the GC flow path can interact with polar analytes. These can be present in the injection port liner, on the column itself, or even at the detector.
-
Solution 1: Use a Deactivated Inlet Liner. The inlet liner is the first surface your sample encounters. Using a high-quality, deactivated liner is crucial.
-
Solution 2: Condition the Column. Properly conditioning a new column or reconditioning an older one can help passivate active sites.
-
Protocol for Column Conditioning:
-
Install the column in the oven with the inlet connected to the injector but the outlet vented into the oven (not connected to the detector).
-
Purge the column with carrier gas at room temperature for 15-30 minutes.
-
Program the oven to heat to a temperature slightly above your method's maximum temperature (but below the column's maximum operating temperature) and hold for 1-2 hours.
-
Cool the oven and connect the column to the detector.
-
-
-
-
Cause: Inappropriate Stationary Phase. The polarity of your stationary phase should be appropriate for your analytes. For polar high molecular weight esters, a non-polar stationary phase can lead to poor peak shape.[19][20]
-
Cause: Column Contamination. Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[22]
-
Solution: Trim the first few centimeters of the column from the inlet side. This removes the contaminated section and can often restore peak shape.[22]
-
-
Cause: Poor Column Installation. A poorly cut column end or incorrect installation depth in the injector or detector can create dead volume and disrupt the flow path, leading to peak tailing.[8][23]
-
Solution: Ensure the column is cut cleanly and squarely using a ceramic scoring wafer.[8] Follow the instrument manufacturer's guidelines for the correct installation depth.
-
Sources
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Improving the extraction efficiency of trinonyl trimellitate from complex samples
Welcome to the technical support center for optimizing the extraction of trinonyl trimellitate (TNTM) from complex samples. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving efficient and reproducible TNTM extraction. As a large, high-molecular-weight, and non-polar plasticizer, TNTM presents unique challenges compared to smaller phthalates.[1][2] This resource provides in-depth troubleshooting, field-proven protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: Why is my TNTM recovery consistently low?
Low recovery is the most common issue and can stem from several factors throughout the extraction workflow. Key areas to investigate include:
-
Inappropriate Solvent Choice: The solvent may not be strong enough to efficiently desorb TNTM from the sample matrix or the extraction media (e.g., SPE sorbent).[3][4]
-
Suboptimal Phase Interactions: For Liquid-Liquid Extraction (LLE), poor partitioning between the aqueous and organic layers can leave TNTM behind. For Solid-Phase Extraction (SPE), the analyte may not be retaining effectively on the sorbent.[5]
-
Matrix Effects: Co-extracted matrix components can interfere with the analytical detection (e.g., GC/MS or LC/MS), causing signal suppression or enhancement that appears as low recovery.[6][7][8][9]
-
Analyte Loss: TNTM can adsorb to labware, or be lost during solvent evaporation steps if not performed carefully.[3]
Q2: I'm seeing a thick emulsion during my Liquid-Liquid Extraction (LLE). What should I do?
Emulsion formation is a frequent problem in LLE, especially with fatty or protein-rich samples.[10] An emulsion is a stable mixture of two immiscible liquids, which traps your analyte and prevents clean phase separation.[11]
Immediate Solutions:
-
"Salting Out": Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, forcing the organic solvent and TNTM out of the aqueous phase and breaking the emulsion.[10][11][12]
-
Centrifugation: Applying g-force can physically break the emulsion and compact the layers.[10]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help resolve the emulsion.[10]
-
Filtration: Passing the mixture through a bed of glass wool or Celite can sometimes physically disrupt the emulsion.[11][13]
Prevention is Key:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This increases the surface area for extraction without the high energy that creates emulsions.[10][14]
-
Alternative Techniques: For samples prone to emulsions, consider Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE), which are less susceptible to this issue.[10][11]
Q3: Can I use a standard QuEChERS method for TNTM extraction?
While QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is highly effective for a wide range of analytes, especially pesticides in food matrices, it often requires modification for a high-molecular-weight, non-polar compound like TNTM.[15][16][17]
-
Solvent Choice: The typical QuEChERS extraction solvent, acetonitrile, may not be optimal for solubilizing TNTM from certain matrices. You might need to explore solvents with lower polarity.
-
Cleanup (dSPE): The dSPE cleanup sorbents must be chosen carefully. For example, if your sample is high in lipids, a C18 sorbent is necessary to remove fats that would otherwise interfere with analysis.[15][18] Standard PSA (Primary Secondary Amine) may not be sufficient or could potentially interact with the analyte.
Troubleshooting Guide: Solid-Phase Extraction (SPE)
SPE is a powerful technique for cleaning up and concentrating TNTM from complex liquid samples.[19][20][21] It relies on partitioning the analyte between a solid sorbent and a liquid mobile phase. For TNTM, a non-polar (reversed-phase) mechanism is most common.
Workflow & Decision Logic for SPE Method Development
Caption: A decision-making workflow for performing and troubleshooting Liquid-Liquid Extraction (LLE).
LLE Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent Emulsion | 1. High Concentration of Surfactants: The sample matrix contains high levels of fats, lipids, or proteins. [10] | • Prevention: Use gentle swirling or inversions instead of vigorous shaking.<[10][14]br>• Breaking: Add brine (salting out), centrifuge, or filter the emulsion. [10][11][12]Consider adding a small amount of a different organic solvent. [10] |
| Low TNTM Recovery | 1. Poor Partition Coefficient (K): The chosen organic solvent is not optimal for TNTM, leaving it in the aqueous phase. | • Change the extraction solvent. Dichloromethane (DCM) or ethyl acetate are often more effective than hexane for larger plasticizers.<[22]br>• Perform multiple, sequential extractions with smaller volumes of solvent rather than one large extraction. [23] |
| 2. Incorrect pH: If the sample matrix is complex, the pH can influence the solubility of matrix components and affect extraction. | • Adjust the sample pH. While TNTM is neutral, adjusting pH can help precipitate interfering proteins or alter the solubility of other components. | |
| 3. Analyte Trapped in Emulsion: The emulsion layer, which is often discarded, contains a significant amount of the target analyte. [10] | • Employ emulsion-breaking techniques (see above) to recover the organic phase completely before proceeding. | |
| Contaminated Organic Phase | 1. Poor Solvent Selectivity: The extraction solvent is co-extracting many interfering compounds from the matrix. | • Try a more selective (less polar) solvent like hexane, but be aware this may require more extraction cycles.• Add a back-extraction step: Wash the collected organic phase with a clean aqueous solution (e.g., dilute acid or base) to remove polar impurities. |
| 2. Incomplete Phase Separation: Small droplets of the aqueous phase are carried over into the collected organic layer. | • Allow more time for the layers to separate fully.• After collecting the organic layer, pass it through a funnel containing anhydrous sodium sulfate to remove residual water. [12] |
Quantitative Data Summary
Choosing the right solvent is critical for maximizing extraction efficiency. The selection process involves balancing analyte solubility with the need to minimize co-extraction of matrix interferences. [24][25][26] Table 1: Solvent Selection Guide for TNTM Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Typical Application & Rationale |
| n-Hexane | 0.1 | 69 | LLE & SPE Elution: Highly non-polar. Good for extracting TNTM from polar matrices but may require multiple extractions due to moderate solvating power for large molecules. Excellent for SPE elution when minimal matrix components are co-retained. |
| Dichloromethane (DCM) | 3.1 | 40 | LLE & SPE Elution: A stronger, slightly more polar solvent. Very effective at dissolving TNTM and other large plasticizers. [22]Its higher density means it will be the bottom layer in LLE with aqueous solutions. |
| Ethyl Acetate | 4.4 | 77 | LLE & SPE Elution: A good balance of polarity and solvating power. Often used in combination with hexane to fine-tune the elution strength in SPE. |
| Acetonitrile | 5.8 | 82 | QuEChERS & Sample Diluent: A polar, water-miscible solvent. Primarily used in QuEChERS-style extractions where salting-out is used to induce phase separation. [15][17]May be less effective for initial extraction of TNTM from non-aqueous or very complex matrices. |
| Methanol | 5.1 | 65 | SPE Conditioning & Wash: A polar solvent used to wet and activate reversed-phase sorbents. Used in low concentrations with water as a wash solvent to remove polar interferences. [27] |
References
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- Influence of plasticizer molecular weight on plasticizer retention in PVC geomembranes.
- Accelerated Solvent Extraction of Plasticizers from Polyvinyl Chloride Polymer. Thermo Fisher Scientific.
- The influence of molecular weight on plasticizer retention.
- How to Use QuEChERS for Diverse Sample Types. Restek.
- Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS.
- Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food M
- Tackling emulsions just got easier. Biotage.
- The influence of molecular weight on plasticizer retention.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration.
- Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. Agilent.
- Determination of 36 non-phthalate plasticizers with the QuEChERS method in milk powder by gas chromatography coupled with quadrupole/orbitrap high-resolution mass spectrometry. RSC Publishing.
- Development and investigation of a QuEChERS-based method for determination of phthal
- Solid Phase Extraction (SPE)
- The Reason of Poor Sample Recovery When Using SPE. Hawach.
- Techniques for Emulsion Breaking for Oil in W
- Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
- QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
- Solid Phase Extraction Guide. Thermo Fisher Scientific.
- Systems level roadmap for solvent recovery and reuse in industries.
- Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
- Fundamentals of liquid-liquid extraction. GlobalSpec.
- The Complete Guide to Solid Phase Extraction (SPE). Phenomenex.
- Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water.
- Liquid-Liquid Extraction. Chemistry LibreTexts.
- How emulsions form and break?. Biolin Scientific.
- Liquid-Liquid Extraction. YouTube.
- SPE Method Development Tips and Tricks. Agilent.
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
- Why Is Your SPE Recovery So Low?. ALWSCI.
- Previous studies on solvent recovery with features and limitations.
- Troubleshooting Low Recovery Rates in Chrom
Sources
- 1. researchgate.net [researchgate.net]
- 2. geomembrane.com [geomembrane.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. welchlab.com [welchlab.com]
- 5. specartridge.com [specartridge.com]
- 6. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biotage.com [biotage.com]
- 12. azom.com [azom.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. restek.com [restek.com]
- 16. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 18. Determination of 36 non-phthalate plasticizers with the QuEChERS method in milk powder by gas chromatography coupled with quadrupole/orbitrap high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Systems level roadmap for solvent recovery and reuse in industries - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 27. agilent.com [agilent.com]
Technical Support Center: Addressing Matrix Effects in the Mass Spectetric Analysis of Plasticizers
Welcome to the technical support center for the mass spectrometric analysis of plasticizers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their experimental workflows. Here, we will delve into the causes of these effects and provide practical, field-proven troubleshooting strategies and frequently asked questions to ensure the integrity and accuracy of your analytical results.
Understanding Matrix Effects in Plasticizer Analysis
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest. When analyzing plasticizers like phthalates or bisphenols, which are often found in complex matrices such as food products, biological fluids, or environmental samples, these co-eluting matrix components can interfere with the ionization of the target analyte.[1][2][3] This interference, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, sensitivity, and reproducibility of your quantitative analysis.[4]
The primary mechanisms behind matrix effects involve competition for ionization efficiency in the MS source.[4] Co-eluting compounds can alter the physical properties of the droplets in the electrospray ionization (ESI) source, such as surface tension and volatility, thereby affecting the formation of gas-phase ions.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your analysis and provides step-by-step guidance to resolve them.
Issue 1: Poor Reproducibility and Accuracy in Calibration Curves
Question: My calibration curves for phthalate standards are inconsistent, and the accuracy is poor when I analyze my samples. What could be the cause, and how can I fix it?
Answer: This is a classic sign of matrix effects. When your calibration standards are prepared in a clean solvent, they don't account for the interferences present in your actual samples.[6][7] The components of your sample matrix are likely suppressing or enhancing the ionization of your target plasticizers.
Troubleshooting Steps:
-
Assess the Matrix Effect: To confirm that matrix effects are the culprit, you can perform a post-extraction spike experiment.[8]
-
Analyze a blank matrix extract.
-
Analyze a standard solution of your plasticizer in a pure solvent.
-
Analyze the same blank matrix extract spiked with the plasticizer standard at the same concentration as the pure solvent standard.
-
A significant difference in the analyte response between the spiked matrix and the pure solvent standard indicates the presence of matrix effects.
-
-
Implement a Matrix-Matched Calibration: The most direct way to compensate for matrix effects is to prepare your calibration standards in a blank matrix that is as close as possible to your samples.[7] This ensures that both your standards and samples experience similar ionization suppression or enhancement.
-
Consider the Standard Addition Method: If a suitable blank matrix is unavailable, the standard addition method is a powerful alternative.[6][9] This involves adding known amounts of the analyte directly to aliquots of your sample.[9] By plotting the instrument response against the concentration of the added standard, you can extrapolate to find the original concentration of the analyte in your sample.[10] This method is particularly useful for complex and variable matrices.[9]
Issue 2: Low Signal Intensity and Poor Sensitivity for Target Analytes
Question: I'm struggling to detect low levels of bisphenol A (BPA) in my biological samples. The signal-to-noise ratio is very low, even though I know it should be present. What can I do to improve sensitivity?
Answer: Low signal intensity is often a direct result of ion suppression. Endogenous compounds in biological matrices, such as phospholipids and proteins, are notorious for causing significant ion suppression in ESI-MS.[11]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[12]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Choose an SPE sorbent that selectively retains your plasticizer of interest while allowing interfering compounds to be washed away.[1][12]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate plasticizers from interfering substances based on their differential solubility in immiscible liquids.[1][12]
-
Protein Precipitation: For biological samples, precipitating proteins with a solvent like acetonitrile can be a simple first step to reduce matrix complexity.[12]
-
-
Chromatographic Separation: Improve the separation of your analyte from co-eluting matrix components by modifying your LC method.[4]
-
Adjust the gradient profile to increase the resolution between your analyte and interfering peaks.
-
Experiment with different stationary phases (columns) that may offer better selectivity for your plasticizers.
-
-
Sample Dilution: A simple yet often effective strategy is to dilute your sample.[4][13] This reduces the concentration of all matrix components, thereby lessening their impact on the ionization of your analyte.[13][14] While this may seem counterintuitive when dealing with low analyte concentrations, the reduction in ion suppression can sometimes lead to a net increase in signal-to-noise.[13]
Issue 3: Inconsistent Results with Stable Isotope-Labeled Internal Standards
Question: I'm using a stable isotope-labeled internal standard (SIL-IS) for my phthalate analysis, but my results are still not as consistent as I'd like. Why might this be happening?
Answer: While SIL-IS are the gold standard for correcting matrix effects, their effectiveness depends on a key assumption: that the internal standard and the analyte behave identically during sample preparation and analysis.[4]
Troubleshooting Steps:
-
Ensure Co-elution: The SIL-IS must co-elute with the native analyte for it to experience the same matrix effects. Verify that the chromatographic peaks for your analyte and its corresponding SIL-IS have the same retention time. If they are separating, you may need to adjust your chromatographic conditions.
-
Check for Contamination: Plasticizers are ubiquitous in the laboratory environment and can be found in solvents, glassware, and plasticware.[1] This background contamination can affect the accuracy of your results, even when using an internal standard.
-
Analyze procedural blanks (all reagents and materials used in your sample preparation without the sample itself) to assess the level of background contamination.
-
Use high-purity solvents and pre-wash all glassware and equipment with a solvent known to be free of plasticizers.[1]
-
-
Evaluate the Timing of Internal Standard Addition: The SIL-IS should be added to the sample as early as possible in the workflow to account for any analyte loss during sample preparation steps like extraction and cleanup.[15]
Frequently Asked Questions (FAQs)
Q1: What is the difference between ion suppression and ion enhancement?
A1: Both are types of matrix effects. Ion suppression is a decrease in the analytical signal of the analyte due to the presence of co-eluting matrix components. Ion enhancement is an increase in the signal, which is less common but can also lead to inaccurate quantification. Both phenomena result from interference in the ionization process within the mass spectrometer's ion source.[4]
Q2: How can I qualitatively assess when matrix effects are most significant in my chromatogram?
A2: The post-column infusion technique is an excellent tool for this.[4][8] It involves continuously infusing a standard solution of your analyte into the LC eluent after the analytical column, while injecting a blank matrix extract.[4] Any dips or rises in the constant analyte signal will correspond to retention times where co-eluting matrix components are causing ion suppression or enhancement, respectively.[4]
Q3: Are there any instrumental parameters I can adjust to minimize matrix effects?
A3: Yes, optimizing your mass spectrometer's source conditions can sometimes help.[4] Experiment with parameters like the capillary voltage, gas flow rates, and source temperature. However, these adjustments are often less effective than robust sample preparation and chromatographic separation.[4]
Q4: Is it possible to completely eliminate matrix effects?
A4: In most cases, completely eliminating matrix effects is not feasible, especially with highly complex samples.[4] The goal is to minimize them to a level where they do not significantly impact the accuracy and precision of your results, and then to compensate for the remaining effects using appropriate calibration strategies like matrix-matched standards or stable isotope-labeled internal standards.[8]
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This protocol helps identify the regions in your chromatogram where ion suppression or enhancement occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for post-column connection
-
Standard solution of your target plasticizer
-
Prepared blank matrix extract
-
Mobile phase
Procedure:
-
Set up your LC-MS system with your analytical column and mobile phase.
-
Using a syringe pump, continuously infuse the plasticizer standard solution at a constant flow rate (e.g., 10 µL/min) into the eluent stream via a tee-piece placed between the column and the mass spectrometer.
-
Allow the system to stabilize until you observe a constant, stable signal for your analyte in the mass spectrometer.
-
Inject a blank matrix extract onto the column.
-
Monitor the signal of the infused standard. Any deviation from the stable baseline indicates a matrix effect at that retention time.
Protocol 2: Standard Addition Method for Quantification
This protocol is used for accurate quantification in the presence of matrix effects when a blank matrix is not available.
Materials:
-
Your sample with an unknown concentration of the plasticizer
-
A standard stock solution of the plasticizer of known concentration
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of at least four solutions.
-
To each flask, add an equal volume of your sample.
-
To these flasks, add increasing volumes of the plasticizer standard stock solution (the first flask may have zero addition).
-
Dilute all flasks to the same final volume with a suitable solvent.
-
Analyze each solution by LC-MS and record the signal for the plasticizer.
-
Plot the measured signal (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line will be the concentration of the plasticizer in the original sample.[10]
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for diagnosing and addressing matrix effects.
Decision Tree for Choosing a Calibration Strategy
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of phthalates in food products and packaging materials sold on the Belgian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standard addition - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. welch-us.com [welch-us.com]
- 15. Isotope dilution - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Achieving Baseline Separation of Trimellitate Isomers
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that separating positional isomers like the benzenetricarboxylic acids—trimellitic acid (1,2,4-), hemimellitic acid (1,2,3-), and trimesic acid (1,3,5-)—presents a significant chromatographic challenge. Their identical chemical formulas (C₉H₆O₆) and molar masses, coupled with very similar physicochemical properties, demand a nuanced and strategic approach to method development.[1][2][3]
This guide is structured to provide you with both foundational knowledge and actionable troubleshooting advice to achieve baseline separation of these critical analytes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing a separation method for trimellitate isomers.
Q1: Why are trimellitate isomers so difficult to separate?
A1: The primary challenge lies in their structural similarity. As positional isomers, they differ only in the placement of the three carboxylic acid groups on the benzene ring.[1][4] This results in:
-
Subtle Polarity Differences: While not identical, the isomers have very similar polarities and logP values, making differentiation on standard reversed-phase columns (like C18) difficult.
-
Similar pKa Values: The acidity of the carboxylic acid groups is influenced by their proximity to one another. Ortho-substituted groups can exhibit unique electronic and steric effects, including intramolecular hydrogen bonding, which subtly alters their interaction with the stationary phase compared to meta and para arrangements.[1][5] However, these differences are often insufficient for complete separation without highly selective column chemistries.
-
Co-elution Tendency: Without optimized conditions, the peaks for these isomers will often overlap or co-elute entirely, making accurate quantification impossible.
Q2: What is the best starting column chemistry for HPLC separation of trimellitate isomers?
A2: While a standard C18 column is often the first choice in reversed-phase chromatography, it typically provides insufficient selectivity for these isomers. More effective starting points are stationary phases that offer alternative separation mechanisms beyond simple hydrophobicity. We recommend exploring:
-
Phenyl-Hexyl or Biphenyl Phases: These are often the best initial choice. They provide π-π interactions between the phenyl rings of the stationary phase and the benzene ring of the analytes. The subtle differences in electron distribution and planarity among the trimellitate isomers can be exploited by these interactions to achieve separation.[6][7]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a unique combination of dipole-dipole, ion-exchange, and π-π interactions. The electron-rich fluorine atoms create a highly selective environment that is particularly effective for separating positional isomers of aromatic compounds.[6]
-
Polar-Embedded Phases: Columns with embedded amide or carbamate groups can offer alternative selectivity through hydrogen bonding and shape recognition, which can be beneficial for separating diastereomers and some positional isomers.[6]
Q3: Can I use Gas Chromatography (GC) to analyze trimellitate isomers?
A3: Yes, Gas Chromatography is a viable technique, but it typically requires an extra sample preparation step. Due to the low volatility of the carboxylic acids, derivatization is necessary to convert them into more volatile esters (e.g., methyl or silyl esters).[1][8] While this adds to the workflow, GC can offer very high efficiency, especially with high-resolution capillary columns.[9][10] The choice between HPLC and GC often depends on sample throughput needs, available equipment, and the complexity of the sample matrix.
Q4: How critical is mobile phase pH in the separation?
A4: Mobile phase pH is arguably one of the most critical parameters. Since the analytes are carboxylic acids, their ionization state is controlled by the mobile phase pH.
-
Low pH (e.g., pH 2.5-3.5): At a pH well below the pKa of the carboxylic acid groups, the analytes will be in their neutral, protonated form. This is the standard approach for reversed-phase chromatography, as it promotes retention and generally leads to sharper peaks. An acidic modifier like formic acid, phosphoric acid, or sulfuric acid is essential.[11][12][13]
-
Mid-Range pH: Operating near the pKa of the analytes is generally discouraged as it can lead to peak splitting and broadening.
-
High pH: While less common for these analytes, a high pH method could be developed where the analytes are fully ionized. This would require a pH-stable column (e.g., hybrid silica) and would operate on a different retention mechanism (ion-exchange or hydrophilic interaction).
Part 2: Troubleshooting Guide for Baseline Separation
Even with a good starting point, achieving baseline resolution (Rₛ ≥ 1.5) requires careful optimization. This guide addresses specific problems you may encounter.
Problem 1: Poor or No Resolution Between Isomer Peaks (Rₛ < 1.0)
| Potential Cause | Recommended Solution & Rationale |
| Insufficient Stationary Phase Selectivity | 1. Change Column Chemistry: If you are using a C18, switch to a Phenyl-Hexyl or PFP column to introduce alternative separation mechanisms like π-π interactions.[6][7] This is the most effective way to improve selectivity (α).[14] 2. Rationale: Selectivity (α) has the largest impact on resolution. Changing the fundamental interaction between the analytes and the stationary phase is more powerful than adjusting mobile phase strength or efficiency alone.[14] |
| Mobile Phase Too Strong (Low Retention) | 1. Decrease Organic Solvent Percentage: Reduce the concentration of acetonitrile or methanol in the mobile phase. 2. Rationale: Increasing the retention factor (k) of the analytes gives them more time to interact with the stationary phase, which can improve separation. A good target for k is between 2 and 10. |
| Inappropriate pH | 1. Adjust Mobile Phase pH: Ensure the pH is low enough (typically < 3.0) to fully protonate all carboxylic acid groups. Use a buffer if retention time stability is an issue. 2. Rationale: Inconsistent ionization leads to peak broadening and shifting, which destroys resolution.[15] |
| Temperature Not Optimized | 1. Increase Column Temperature: Try increasing the temperature in increments of 5°C (e.g., from 30°C to 40°C or 45°C).[13][16] 2. Rationale: Higher temperatures reduce mobile phase viscosity, improving mass transfer and column efficiency (N).[17] This leads to sharper peaks, which can improve resolution. Note that it can also alter selectivity, sometimes for the better. |
Problem 2: Severe Peak Tailing for All Isomer Peaks
| Potential Cause | Recommended Solution & Rationale |
| Secondary Interactions with Silica | 1. Lower Mobile Phase pH: Add 0.1% formic acid or phosphoric acid to the mobile phase to ensure the analytes and any active silanol groups on the stationary phase are fully protonated. 2. Rationale: Carboxylic acids can interact with residual, un-capped silanol groups on the silica surface via ion-exchange, a common cause of tailing. Suppressing this interaction with a low pH mobile phase is crucial. |
| Column Overload | 1. Reduce Injection Mass: Dilute the sample and inject a smaller amount onto the column. 2. Rationale: Injecting too much sample can saturate the stationary phase, leading to asymmetrical (tailing or fronting) peaks.[18] |
| Column Contamination or Degradation | 1. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). 2. Replace the Column: If flushing does not resolve the issue, the stationary phase may be irreversibly fouled or degraded, requiring a new column.[15][18] |
Problem 3: Retention Time Drifting or Unstable
| Potential Cause | Recommended Solution & Rationale |
| Poor Column Equilibration | 1. Increase Equilibration Time: When changing mobile phase composition or running a gradient, ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.[18] 2. Rationale: Insufficient equilibration causes the stationary phase chemistry to be in flux, leading to unstable retention. |
| Mobile Phase pH Unstable | 1. Use a Buffer: If working near the pKa of the analytes, replace the acid modifier (e.g., formic acid) with a buffer system (e.g., phosphate or formate buffer) to stabilize the pH. 2. Rationale: Buffers resist small changes in pH, providing more consistent analyte ionization and therefore more stable retention times. |
| Temperature Fluctuations | 1. Use a Column Oven: Ensure the column is housed in a thermostatically controlled compartment.[18] 2. Rationale: Retention times are sensitive to temperature. Even minor fluctuations in ambient lab temperature can cause significant drift. |
Part 3: Experimental Protocols & Method Development Workflow
Success in separating isomers requires a systematic approach. The following workflow and starting protocol provide a robust framework for your experiments.
Method Development Workflow Diagram
The diagram below illustrates a logical workflow for developing a separation method for trimellitate isomers, from initial screening to final optimization.
Caption: A systematic workflow for trimellitate isomer method development.
Recommended Starting HPLC Protocol
This protocol is a robust starting point for screening columns and can be optimized further.
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl or PFP, 150 x 4.6 mm, < 3 µm | Provides necessary selectivity for positional isomers.[6] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Phosphoric Acid | Ensures analytes are in their neutral form for good peak shape. |
| Mobile Phase B | Acetonitrile | Common strong solvent for reversed-phase. |
| Gradient Program | 5% to 40% B over 15 minutes | A shallow gradient is crucial for separating closely eluting compounds. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Can be lowered to improve resolution.[16] |
| Column Temperature | 35 °C | Elevated temperature improves efficiency and can enhance selectivity.[16][17] |
| Detection | UV at 250 nm[11] or 220 nm[12] | Trimellitates have a strong UV absorbance in this region. |
| Injection Volume | 5 µL | A small volume minimizes band broadening from the injection. |
| Sample Diluent | Mobile Phase A or a Water/Acetonitrile mix matching initial conditions | Prevents peak distortion caused by solvent mismatch. |
Troubleshooting Logic Diagram
When faced with a separation problem, this decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting poor trimellitate isomer separation.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Trimellitic Anhydride and Trimellitic Acid on Newcrom B Column. Retrieved from [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. Retrieved from [Link]
-
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Lin, J., et al. (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. RSC Publishing. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Trimellitic Acid. Retrieved from [Link]
-
Wikipedia. (2025). Trimellitic acid. Retrieved from [Link]
-
LCGC. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Mastelf. (2025). How to Improve HPLC Resolution: Key Factors for Better Separation. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]
- European Patent Office. (n.d.). Process for the production of trimellitic acid and process for the production of trimellitic acid anhydride.
-
Chromatography Today. (2023). What are the Reasons for Resolution Failure in HPLC? Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. Retrieved from [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
Wikipedia. (2025). Trimesic acid. Retrieved from [Link]
- Google Patents. (n.d.). DE69827443T2 - Process for the preparation of trimellitic acid and process for the preparation of trimellitic anhydride.
-
Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography. Retrieved from [Link]
-
CORE. (n.d.). The separation of optical isomers by gas chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Retrieved from [Link]
-
SIELC Technologies. (2026). HPLC Method for Analysis of Trimellitic acid on Alltesta™ Gradient. Retrieved from [Link]
-
National Institutes of Health. (2023). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. Retrieved from [Link]
-
MDPI. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. Trimellitic acid - Wikipedia [en.wikipedia.org]
- 3. Trimesic acid - Wikipedia [en.wikipedia.org]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Analysis of Trimellitic Anhydride and Trimellitic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 12. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 13. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromtech.com [chromtech.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. mastelf.com [mastelf.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
Overcoming challenges in the synthesis and purification of long-chain esters
Welcome to the technical support center for the synthesis and purification of long-chain esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of these valuable molecules. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Section 1: Overcoming Synthesis Hurdles
The synthesis of long-chain esters, most commonly via Fischer-Speier esterification or transesterification, is often plagued by issues of low yield and incomplete reactions. Understanding the equilibrium nature of these reactions is paramount to troubleshooting.
Frequently Asked Question: Why is my esterification yield consistently low?
Low yields in Fischer esterification are typically due to the reversible nature of the reaction, where the accumulation of water, a byproduct, can drive the equilibrium back towards the starting materials. To overcome this, several strategies can be employed:
-
Excess Reagent: Utilizing a large excess of one of the reactants, usually the less expensive alcohol, can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Water Removal: Actively removing water as it is formed is a highly effective method to drive the reaction to completion. This can be achieved using a Dean-Stark apparatus, which continuously removes the water-toluene azeotrope from the reaction mixture.
-
Catalyst Choice: While strong mineral acids like sulfuric acid (H₂SO₄) are common catalysts, they can sometimes lead to side reactions. Lewis acids such as ferric chloride hexahydrate (FeCl₃·6H₂O) or solid acid catalysts can be effective alternatives, sometimes offering milder reaction conditions and easier work-up.
Troubleshooting Guide: Low Yield in Long-Chain Ester Synthesis
Issue: After performing a Fischer esterification of a long-chain fatty acid with a long-chain alcohol, the yield of the desired ester is below 50%.
Initial Checks:
-
Reaction Monitoring: Was the reaction monitored to completion (e.g., by Thin Layer Chromatography - TLC)?
-
Reagent Purity: Were the starting fatty acid and alcohol of high purity?
-
Water Content: Were anhydrous solvents and reagents used? Water can inhibit the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low ester yield.
Detailed Protocols:
-
Protocol 1: Dean-Stark Water Removal
-
Set up a reflux apparatus with a Dean-Stark trap and condenser.
-
Charge the reaction flask with the long-chain carboxylic acid, long-chain alcohol (1.5-2 equivalents), a suitable solvent that forms an azeotrope with water (e.g., toluene), and an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap.
-
As the condensed liquid cools, the water (being denser) will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.
-
Section 2: Navigating Purification Complexities
The purification of long-chain esters presents a unique set of challenges due to their nonpolar and often waxy nature. Common impurities include unreacted starting materials (long-chain acids and alcohols) and catalyst residues.
Frequently Asked Question: How do I effectively remove unreacted long-chain fatty acid and alcohol from my ester product?
Due to the similar polarities of long-chain esters, fatty acids, and alcohols, simple aqueous work-ups are often insufficient for complete separation.
-
Aqueous Wash: A wash with a mild base solution (e.g., saturated sodium bicarbonate) is the first step to remove the acidic catalyst and any unreacted carboxylic acid. However, the long alkyl chains of the unreacted alcohol and the ester itself render them water-insoluble, making their separation by simple extraction difficult.
-
Chromatography: For high purity, chromatographic techniques are often necessary.
-
Flash Chromatography: This is a faster, lower-pressure technique suitable for routine purifications and larger sample sizes. A normal-phase setup with a silica gel stationary phase and a non-polar mobile phase (e.g., a gradient of ethyl acetate in hexanes) is typically effective. The less polar ester will elute before the more polar alcohol and acid.
-
High-Performance Liquid Chromatography (HPLC): For applications requiring very high purity (>98%), preparative reversed-phase HPLC is the method of choice. This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of acetonitrile in water).
-
Data Presentation: Comparison of Purification Techniques
| Parameter | Flash Chromatography (Normal Phase) | Preparative HPLC (Reversed-Phase) |
| Stationary Phase | Silica Gel | C18-functionalized silica |
| Mobile Phase | Non-polar (e.g., Hexane/Ethyl Acetate) | Polar (e.g., Water/Acetonitrile) |
| Purity Achieved | 95-98% | >98% |
| Sample Capacity | High | Low |
| Speed | Fast | Slow |
Troubleshooting Guide: Purification of a Waxy Long-Chain Ester
Issue: After synthesis and a basic aqueous work-up, the crude long-chain ester is a waxy solid contaminated with the starting alcohol.
Initial Checks:
-
TLC Analysis: Confirm the presence of the starting alcohol in the crude product via TLC.
-
Solubility Tests: Determine a suitable solvent system for chromatography or recrystallization.
Troubleshooting Workflow:
Caption: Decision tree for purifying waxy esters.
Detailed Protocols:
-
Protocol 2: Recrystallization of a Solid Long-Chain Ester
-
Solvent Selection: The key to successful recrystallization is choosing a solvent in which the ester has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for nonpolar compounds include hexanes, toluene, or ethanol. It is crucial to use a non-hydroxylic solvent if the starting material was an alcohol to avoid transesterification.
-
Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to the crude waxy ester until it completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Section 3: Analytical Characterization FAQs
Q1: What are the best analytical techniques to confirm the purity of my long-chain ester?
A combination of techniques is recommended for comprehensive purity analysis:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is a powerful tool for assessing the purity of volatile esters and quantifying residual starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the ester and identifying impurities. The integration of proton signals can provide a quantitative measure of purity.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique provides molecular weight information, confirming the identity of the desired ester and any impurities.
Q2: My NMR spectrum shows broad peaks for my long-chain ester. What could be the cause?
Broad peaks in the NMR spectrum of long-chain esters can be due to:
-
Aggregation: The long, nonpolar alkyl chains can cause the molecules to aggregate in solution, leading to restricted molecular tumbling and broadened signals. Running the sample at a slightly elevated temperature can sometimes sharpen the peaks.
-
Residual Paramagnetic Impurities: Trace amounts of metal catalysts (e.g., from certain Lewis acids) can cause peak broadening. Passing the sample through a short plug of silica gel can help remove these impurities.
Q3: How can I be sure that all the starting carboxylic acid has been removed?
The most straightforward method is to check the ¹H NMR spectrum. The acidic proton of a carboxylic acid typically appears as a very broad singlet far downfield (usually >10 ppm). The absence of this signal is a good indication that the acid has been successfully removed. Additionally, washing the organic layer with a base and then testing the pH of the aqueous layer can confirm the removal of acidic components.
References
- ACS Publications. (n.d.). Optimization of the Transesterification Process for Biodiesel Production and Use of Biodiesel in a Compression Ignition Engine | Energy & Fuels.
- BenchChem. (2025). A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate.
-
ScienceDirect. (n.d.). The Separation and the Characterization of Long Chain Fatty Acids and Their Derivatives by Reversed Phase High Performance Liqui. Retrieved from
- ACS Publications. (n.d.). Optimization of the Transesterification Reaction in Biodiesel Production and Determination of Density and Viscosity of Biodiesel/Diesel Blends at Several Temperatures | Journal of Chemical & Engineering Data.
- MDPI. (n.d.). Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions.
- Journal of Research and Technology. (2021, December 30). Optimization of Esterification and Transesterification Processes for Biodiesel Production from Used Cooking Oil.
- NIH. (2024, January 23). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review.
- ACS Publications. (n.d.). Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate | Industrial & Engineering Chemistry Research.
- Wiley Online Library. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- ResearchGate. (2025, August 9). Synthesis of long-chain fatty acid esters by transesterification using carbon-based solid acid catalyst.
- Lipid Maps. (2020, September 6). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
- MDPI. (n.d.). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review.
- ResearchGate. (n.d.). Direct Esterification of Long Chain Acids and Long Chain Alcohols.
- LookChem. (n.d.). General procedures for the purification of Esters - Chempedia.
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Sciencemadness.org. (2020, March 24). Synthesis of pure esters from long-chain alcohols using Fischer esterification.
- ResearchGate. (2021, January 19). Work up of ester?.
- MDPI. (n.d.). Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media.
- AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
- MACBETH project. (n.d.). Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation.
-
Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Retrieved from [Link]
- Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
- ACS Publications. (n.d.). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography | Analytical Chemistry.
- University of Missouri–St. Louis. (n.d.). Fischer Esterification.
- SpringerLink. (2025, August 5). A green approach for the synthesis of long chain aliphatic acid esters at room temperature.
- ACS Publications. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?.
Technical Support Center: Method Validation for the Quantification of Trinonyl Benzene-1,2,4-Tricarboxylate in Regulatory Testing
Welcome to the technical support center for the analytical method validation of trinonyl benzene-1,2,4-tricarboxylate (TNBT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the quantification of this plasticizer in regulatory testing environments. The information herein is synthesized from established regulatory guidelines and field-proven analytical practices to ensure scientific integrity and reliable results.
Introduction to TNBT and Regulatory Context
This compound, a type of trimellitate, is utilized as a plasticizer in various polymer matrices. Its quantification is critical in regulatory testing to ensure that its migration from materials, such as pharmaceutical packaging or medical devices, does not exceed permissible limits, thereby safeguarding consumer health. The validation of the analytical method used for this quantification is a mandatory step to demonstrate that the procedure is fit for its intended purpose.[1][2] This involves a series of experiments to evaluate the method's performance characteristics, as outlined by guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][]
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the development and validation of analytical methods for TNBT.
Q1: Which analytical technique is more suitable for TNBT quantification: GC-MS or LC-MS?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be suitable for the analysis of trimellitates like TNBT.[6] GC-MS is a robust and widely used technique for semivolatile compounds and offers excellent separation and sensitivity.[7][8] However, due to the high boiling point of TNBT, a high inlet and column temperature program is necessary, which might lead to thermal degradation if not optimized carefully.[9] LC-MS, particularly with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), can be a powerful alternative, especially for less volatile compounds, and may require less stringent sample preparation in some cases.[10][11] The choice often depends on the available instrumentation, the complexity of the sample matrix, and the required sensitivity.
Q2: What are the critical parameters to evaluate during method validation for TNBT analysis?
A2: According to ICH Q2(R1) guidelines, the key validation parameters for a quantitative impurity test like TNBT quantification include:[3][12][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: How do I prepare a polymer sample for TNBT analysis?
A3: Sample preparation is a critical step and typically involves extracting TNBT from the polymer matrix.[13] A common approach is solvent extraction. The polymer sample is first physically reduced in size (e.g., cutting into small pieces) to increase the surface area.[14] It is then submerged in a suitable organic solvent and subjected to techniques like sonication or Soxhlet extraction to facilitate the dissolution of the plasticizer.[15] A dissolution-precipitation method can also be effective, where the polymer is completely dissolved in a good solvent (e.g., tetrahydrofuran), and then precipitated by adding an anti-solvent (e.g., ethanol), leaving the TNBT in the supernatant.[16] The choice of solvent is crucial and depends on the polymer type and the solubility of TNBT.
Troubleshooting Guide
This section provides solutions to common problems encountered during the GC-MS analysis of TNBT.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Response | 1. Inefficient sample extraction. 2. Degradation of TNBT in the GC inlet. 3. Leak in the GC system. 4. Column contamination or degradation. | 1. Optimize extraction solvent, time, and temperature. Ensure the polymer is sufficiently broken down. 2. Use a deactivated inlet liner and optimize the inlet temperature. A lower temperature with a slower temperature ramp might prevent degradation. 3. Perform a leak check of the injector, column fittings, and gas lines. 4. Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it. |
| Peak Tailing | 1. Active sites in the GC system (liner, column). 2. Column overload. 3. Incompatible solvent with the stationary phase. | 1. Use a deactivated inlet liner and a high-quality, low-bleed column suitable for semivolatile compounds. 2. Dilute the sample or reduce the injection volume. 3. Ensure the injection solvent is compatible with the column's stationary phase. |
| Ghost Peaks | 1. Contamination from the septum, syringe, or carrier gas. 2. Carryover from a previous injection. | 1. Use high-quality septa and rinse the syringe thoroughly with a clean solvent. Ensure high-purity carrier gas with appropriate traps. 2. Run a solvent blank after a high-concentration sample. Increase the oven temperature at the end of the run to elute any remaining compounds. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variable injection volume. 3. Fluctuations in GC oven temperature or gas flow rates. | 1. Standardize the sample preparation procedure, including extraction time, temperature, and solvent volumes. 2. Use an autosampler for precise and consistent injections. 3. Ensure the GC is properly maintained and calibrated. Check for stable gas pressures and flows. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for your specific application and matrix.
Protocol 1: Sample Preparation by Solvent Extraction
-
Cut approximately 1 gram of the polymer sample into small pieces (e.g., 2x2 mm).
-
Accurately weigh the sample and place it into a glass vial.
-
Add 10 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and acetone).
-
Spike with an appropriate internal standard if using an internal standard calibration method.
-
Cap the vial tightly and place it in an ultrasonic bath for 1-2 hours at a controlled temperature (e.g., 40-60°C).
-
Allow the sample to cool to room temperature.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a clean GC vial.
-
The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Method for TNBT Quantification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).[7]
-
Column: A low-bleed, mid-polarity column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.[16]
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Temperatures:
-
Inlet: 290-310°C (optimization required).[9]
-
Transfer Line: 280-300°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 10°C/min to 320°C, hold for 10-15 minutes.[9]
-
-
Injection: 1 µL, splitless mode.
-
MS Detection: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-600 for initial identification and specificity assessment.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of TNBT. For trimellitates, characteristic ions often include m/z 149, 193, and 305, though specific ions for TNBT should be confirmed from its mass spectrum.[12][8]
-
Workflow for Method Validation
The following diagram illustrates a logical workflow for validating the analytical method for TNBT.
Data Presentation: Acceptance Criteria for Method Validation
The following table summarizes typical acceptance criteria for the validation of a quantitative method for TNBT. These should be defined in the validation protocol before initiating the experiments.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of TNBT in blank and placebo samples. Peak purity should be confirmed by MS. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.995 |
| Range | Typically 80% to 120% of the target concentration. |
| Accuracy (% Recovery) | 80% to 120% at three concentration levels (low, medium, high). |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 15% Intermediate Precision (Inter-day): RSD ≤ 20% |
| LOQ | Signal-to-Noise ratio ≥ 10. Precision at LOQ should meet acceptance criteria. |
| LOD | Signal-to-Noise ratio ≥ 3. |
| Robustness | % RSD of results should remain within acceptable limits after deliberate small changes to method parameters (e.g., oven temperature ± 5°C, gas flow ± 10%). |
Conclusion
A robust and validated analytical method is indispensable for the accurate quantification of this compound in regulatory testing. By following the principles outlined in this guide, which are grounded in international regulatory standards, laboratories can ensure the reliability and defensibility of their analytical data. Careful attention to sample preparation, chromatographic optimization, and a systematic approach to troubleshooting are key to successful method implementation.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Polymer additives and methods to verify polymer quality - Energiforsk. [Link]
-
Answers to Questions about Analytical Method Validation, Verification, and Transfer. [Link]
-
Eurachem guidance on validating analytical methods - Euroreference. [Link]
- CN101871916B - Method for measuring purity of trioctyl trimellitate - Google P
-
Development and validation of an analytical method for metabolites of the plasticizer tri-(2-ethylhexyl) trimellitate (TOTM) in human urine by LC-MS/MS | Request PDF - ResearchGate. [Link]
-
Additives Analysis - SGS PSI - Polymer Solutions. [Link]
-
Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers | LCGC International. [Link]
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Eurachem Guides. [Link]
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The Fitness for Purpose of Analytical Methods - Eurachem. [Link]
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Analysis of Additives, Impurities, & Residuals in Polymers - Agilent. [Link]
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Sample Preparation – GPC - Polymer Chemistry Characterization Lab. [Link]
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TROUBLESHOOTING GUIDE. [Link]
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Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. [Link]
-
How to author a robust validation of an analytical method for regulatory submission. [Link]
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Frequently Asked Questions about Method Validation - Ofni Systems. [Link]
-
Analytical Method Validation: Mastering FDA Guidelines. [Link]
-
Analysis of Phthalates and Alternative Plasticizers in Gloves by Gas Chromatography–Mass Spectrometry and Liquid Chromatography–UV Detection: A Comparative Study - NIH. [Link]
-
Analysis of Phthalates and Alternative Plasticizers in Gloves by Gas Chromatography–Mass Spectrometry and Liquid Chromatograph - LillOA. [Link]
-
GC Troubleshooting Guide Poster - Agilent. [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. [Link]
-
Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - NIH. [Link]
-
Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS | Request PDF - ResearchGate. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]
-
GC Troubleshooting Tips and Tricks from Inlet through to Detection - YouTube. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
GC Troubleshooting guide Shimadzu FINAL. [Link]
-
How to Troubleshoot and Improve your GC/MS - Separation Science. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. [Link]
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Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - NIH. [Link]
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ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf - NIH. [Link]
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A Unified Method for the analysis of Monocyclic Aromatic Solvents per ASTM D7504 Using the Agilent 8860 GC System and On‑Board. [Link]
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Technical Support Center: Mitigating Trinonyl Trimellitate (TNTM) Migration in PVC Formulations
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on a critical challenge in PVC formulation: the migration of trinonyl trimellitate (TNTM) plasticizer. This resource is designed to move beyond simple protocols, offering a detailed exploration of the underlying scientific principles, practical troubleshooting advice, and robust experimental designs to ensure the integrity and safety of your PVC-based products.
Part 1: Understanding the Fundamentals of TNTM Migration
A foundational understanding of why and how plasticizers move within and out of a polymer matrix is paramount to effectively controlling the process. This section addresses the core principles in a direct question-and-answer format.
Q1: What is plasticizer migration, and why is it a significant concern for TNTM in PVC?
Plasticizer migration is the physical movement of plasticizer molecules from the bulk of the PVC matrix to its surface, and potentially into a contacting medium (e.g., a solvent, foodstuff, or biological fluid).[1][2][3] This occurs because plasticizers like TNTM are not chemically bound to the PVC polymer chains but are instead interspersed within them, held by weaker secondary forces.[4]
The migration of TNTM is a critical concern for several reasons:
-
Compromised Material Properties: The loss of plasticizer leads to a progressive embrittlement of the PVC, causing it to become rigid, shrink, and potentially crack or shatter over time.[5][6] This degradation severely shortens the functional lifespan of the product.
-
Surface Contamination: Migrated plasticizer can form an oily or sticky film on the product surface, which can interfere with secondary processing like printing, coating, or bonding with adhesives.[7]
-
Contamination of Contacting Media: In applications such as medical devices or food packaging, the leaching of TNTM into drugs, bodily fluids, or food products poses a significant safety and regulatory risk.[5]
-
Environmental and Health Concerns: The release of plasticizers into the environment is a growing concern, and certain plasticizers have been flagged for potential health risks.[8]
Q2: What are the primary mechanisms driving TNTM migration from the PVC matrix?
TNTM migration is not a single event but a combination of several physical processes. The dominant mechanism often depends on the environmental conditions and the nature of the material in contact with the PVC. The three primary mechanisms are volatilization, extraction, and exudation.[2][3]
-
Volatilization (Evaporation): This occurs when the plasticizer evaporates from the PVC surface into the air. The rate is highly dependent on temperature; a 10°C increase can double the migration speed.[5][9] TNTM, being a higher molecular weight trimellitate, generally has lower volatility than smaller phthalate plasticizers, but this can still be a factor during high-temperature processing or use.
-
Extraction (Leaching): This happens when the PVC comes into contact with a liquid that can dissolve the plasticizer.[5][10] The compatibility of the liquid with TNTM is key. For example, fatty or oily substances are particularly effective at extracting plasticizers.[5] This is a major consideration for food packaging and medical tubing.
-
Exudation (Blooming/Sweating): This is the migration of the plasticizer to the surface due to poor compatibility or oversaturation within the PVC matrix, even without a liquid medium.[5][10] It can result in a visible oily or crystalline deposit on the surface.
Below is a diagram illustrating the interplay of these migration mechanisms.
Caption: Mechanisms of TNTM migration from the PVC matrix.
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides a structured approach to diagnosing and resolving common issues encountered during the development of low-migration PVC formulations.
Q3: My PVC formulation shows higher-than-expected TNTM migration into a lipophilic (oily) food simulant. What are the likely causes and how can I fix this?
High migration into fatty media is a classic challenge. Here’s a breakdown of potential causes and corrective actions:
| Potential Cause | Scientific Rationale | Recommended Troubleshooting Steps |
| Poor Plasticizer Compatibility | If the TNTM is not well-solubilized within the PVC matrix, its thermodynamic activity is higher, increasing the driving force for it to partition into the compatible oily simulant.[6] | 1. Re-evaluate Formulation: Ensure the TNTM concentration is not exceeding its compatibility limit with the specific PVC resin grade. 2. Introduce a Co-Plasticizer: Blend TNTM with a polymeric plasticizer. Polymeric plasticizers have very low migration due to their large molecular size and can help "anchor" smaller plasticizers like TNTM within the matrix.[7][11][12] |
| Inadequate Processing | Insufficient mixing or improper processing temperatures can lead to poor dispersion of TNTM, creating localized, plasticizer-rich regions that are prone to migration. | 1. Optimize Mixing: Verify that the dry blending and melt compounding stages are achieving a homogeneous mixture. 2. Check Fusion Temperature: Ensure the processing temperature is high enough for complete fusion of the PVC particles and proper absorption of the plasticizer, but not so high as to cause degradation. |
| Influence of Other Additives | Certain lubricants or stabilizers can interfere with the plasticizer-polymer interaction, sometimes creating pathways for migration. | 1. Review Additive Package: Investigate the compatibility of your thermal stabilizer and lubricant system with TNTM. Some stabilizers can have a synergistic or antagonistic effect on migration. 2. Experiment with Alternatives: Test formulations with different stabilizer types (e.g., Ca/Zn systems vs. organic-based stabilizers) to assess their impact on migration.[13][14] |
| High Test Temperature | Migration is an energy-activated process. Elevated test temperatures significantly increase the diffusion rate of TNTM molecules.[5] | 1. Verify Test Conditions: Ensure the test temperature strictly adheres to the relevant regulatory standard (e.g., FDA, EU). 2. Consider Accelerated Aging Data: If using elevated temperatures for accelerated testing, use appropriate kinetic models (e.g., Arrhenius equation) to extrapolate to real-world conditions, rather than using the raw high-temperature data directly. |
Q4: I'm observing surface "blooming" or tackiness on my PVC samples after storage. Is this related to TNTM migration, and how can I prevent it?
Yes, this phenomenon, often called exudation or "sweat-out," is a direct result of plasticizer migration to the surface.[5] It typically indicates a compatibility issue.
Here is a logical workflow for troubleshooting this issue:
Caption: Troubleshooting workflow for surface blooming on PVC.
Q5: My migration test results are inconsistent across different batches of the same formulation. What experimental parameters should I scrutinize?
Inconsistent results are a common frustration and often point to subtle variations in sample preparation or testing procedure.
-
Material Homogeneity: Ensure that each batch is mixed with the same intensity and duration to guarantee uniform dispersion of TNTM and other additives.
-
Sample Preparation:
-
Thickness: Migration is often dependent on the surface area-to-volume ratio. Ensure all test plaques are molded to a highly consistent thickness.
-
Thermal History: The cooling rate after molding can affect the PVC morphology. Standardize the cooling protocol for all samples.
-
Surface Contamination: Ensure samples are handled with clean gloves and are free of any mold release agents or other surface contaminants before testing.
-
-
Testing Conditions:
-
Temperature Control: Verify the oven or liquid bath temperature is uniform and stable throughout the test duration.
-
Solvent Purity: Use the same grade and source of extraction solvent for all tests.
-
Sample Immersion: In liquid extraction tests, ensure samples are fully and consistently submerged without touching each other or the container walls.[15]
-
-
Analytical Method:
-
Calibration: Re-run calibration standards for your analytical instrument (e.g., GC-MS, HPLC) before analyzing a new batch of samples.
-
Extraction Efficiency: Periodically run a control sample with a known amount of TNTM to verify the efficiency of your solvent extraction procedure.
-
Part 3: Experimental Protocols & Analytical Methods
Accurate quantification of migration is essential for formulation development and regulatory compliance.
Q6: What is a standard protocol for quantifying TNTM migration using solvent extraction and gravimetric analysis, based on ASTM D1239?
This method measures the weight loss of a PVC sample after immersion in a liquid.[9][15] It is a robust and widely used technique.
Protocol: Gravimetric Analysis of Plasticizer Loss (Adapted from ASTM D1239) [16]
-
Specimen Preparation:
-
Cut at least three square specimens, 50 mm x 50 mm, from a PVC sheet of known formulation.[15]
-
Wipe specimens with a clean, dry, lint-free cloth.
-
Using an analytical balance, weigh each specimen to the nearest 0.1 mg. Record this as W1.
-
-
Test Procedure:
-
Select the appropriate test liquid (e.g., distilled water, 50% ethanol, vegetable oil) based on your application's requirements.[16]
-
Pre-condition the test liquid to the specified test temperature (e.g., 23°C or 40°C) for at least 4 hours.[15]
-
Place each specimen in a separate glass container with at least 400 mL of the pre-conditioned liquid, ensuring it is fully submerged. Use inert weights if necessary to prevent floating.[15]
-
Seal the containers and place them in a temperature-controlled oven or bath for the specified duration (e.g., 24 hours).
-
-
Post-Immersion Analysis:
-
Remove the specimens from the liquid.
-
Carefully wipe the specimens dry with a soft cloth. If an oily liquid was used, rinse the specimen with a volatile solvent (like heptane) that dissolves the oil but not the PVC, then wipe dry.[9]
-
Allow the specimens to condition at standard laboratory conditions for at least 30 minutes.
-
Reweigh each specimen to the nearest 0.1 mg. Record this as W2.
-
-
Calculation:
-
Calculate the percentage weight loss for each specimen using the formula: % Weight Loss = [(W1 - W2) / W1] x 100
-
Report the average percentage weight loss and the standard deviation for the set of specimens.
-
Q7: How can I set up a Gas Chromatography-Mass Spectrometry (GC-MS) method to accurately measure TNTM concentration in a food simulant like ethanol or vegetable oil?
GC-MS is the gold standard for identifying and quantifying specific migrant compounds with high sensitivity and specificity.[10][17]
Protocol: Quantification of TNTM in a Liquid Simulant via GC-MS
-
Sample Collection:
-
Following a migration experiment (as described in Q6), carefully collect an aliquot of the simulant liquid that was in contact with the PVC. This is your Test Sample.
-
Also, take an aliquot of the pure simulant that was not in contact with PVC. This is your Blank Sample.
-
-
Calibration Standard Preparation:
-
Prepare a stock solution of high-purity TNTM in a suitable solvent (e.g., hexane or dichloromethane).
-
Create a series of calibration standards by spiking the pure simulant (Blank Sample) with known concentrations of the TNTM stock solution. This creates a calibration curve that accounts for matrix effects. Typical ranges might be 0.1, 0.5, 1, 5, and 10 µg/mL.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
This step is crucial for oily simulants to isolate the TNTM.
-
Take a precise volume (e.g., 5 mL) of your Test Sample, Blank Sample, and each Calibration Standard.
-
Add an equal volume of an immiscible extraction solvent (e.g., hexane).
-
Add an internal standard (a compound with similar chemical properties to TNTM but not present in the sample) at a known concentration to all samples. This corrects for variations in extraction efficiency and injection volume.
-
Vortex vigorously for 2 minutes to transfer the TNTM from the simulant to the extraction solvent.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer (containing the TNTM) to a clean vial for GC-MS analysis.
-
-
GC-MS Instrumental Parameters (Example):
-
GC Column: A non-polar capillary column, such as a DB-5ms (30m x 0.25mm x 0.25µm), is typically suitable.
-
Injection: 1 µL splitless injection at 280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 10 minutes. (This must be optimized for your specific instrument and plasticizer).
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Select characteristic ions for TNTM (and your internal standard) from its mass spectrum.
-
-
Data Analysis:
-
Integrate the peak areas for TNTM and the internal standard in all samples.
-
Create a calibration curve by plotting the ratio of the TNTM peak area to the internal standard peak area against the known TNTM concentration for your calibration standards.
-
Use the regression equation from the calibration curve to calculate the unknown TNTM concentration in your Test Samples.
-
Part 4: Frequently Asked Questions (FAQs)
Q8: How does the choice of thermal stabilizer impact TNTM migration? Thermal stabilizers are essential for preventing PVC degradation during processing, but they can also influence migration.[14] Metal soap stabilizers (like Calcium or Zinc stearates) can sometimes act as lubricants, and if used in excess, they may increase free volume within the polymer matrix, potentially facilitating plasticizer movement. Organic-based stabilizers may have different compatibility profiles with TNTM. It is crucial to evaluate migration performance whenever the stabilizer package is changed.[18]
Q9: Can I use a co-plasticizer to reduce TNTM migration? If so, which types are effective? Yes, this is a highly effective strategy.[11] The most effective co-plasticizers for reducing migration are polymeric plasticizers .[7][12] These are high molecular weight polyesters that, due to their large size and entanglement with PVC chains, have extremely low mobility.[11][19] By replacing a portion of the TNTM with a polymeric plasticizer, you reduce the overall concentration of mobile plasticizer and the polymeric component can physically hinder the movement of the remaining TNTM molecules.[7]
Q10: Are there surface treatment methods to create a migration barrier? Absolutely. Surface modification is an advanced strategy that creates a physical or chemical barrier in the outer few microns of the PVC, directly inhibiting plasticizer from leaving the surface.[1] Key methods include:
-
Irradiation (UV, Plasma, E-beam): These high-energy treatments cause cross-linking of the polymer chains on the surface, which densifies the material, reduces free volume, and physically blocks the diffusion pathways for TNTM.[1][8][20] Argon plasma treatment, for instance, has been shown to reduce plasticizer migration by up to 95%.[20]
-
Surface Coating: Applying a thin, impermeable coating can act as a direct barrier.[2][7] Coatings like plasma-polymerized hexamethyldisiloxane or other specialized polymers can be effective.[20]
-
Chemical Grafting: This involves chemically bonding new functional groups or polymer chains to the PVC surface. These grafted layers can be designed to be hydrophilic, repelling the hydrophobic TNTM, or to interact strongly with the plasticizer, holding it at the surface.[1][8]
References
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Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021). MDPI. [Link]
- Surface Modification Strategies to Inhibit Plasticizer Migr
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Recent Progress in Surface Modification of Polyvinyl Chloride. (2021). MDPI. [Link]
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What Causes Plasticizer Migration in PVC. (2025). BASTONE. [Link]
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Plasticizer Migration: What is it and why is it a problem. (n.d.). Forgeway Ltd. [Link]
- REDUCING THE MIGRATION OF PVC PLASTICIZERS. (n.d.). Fraunhofer IST.
- Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.). SpringerLink.
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PVC Plasticizer Migration: Causes, Effects & Preventing Failures. (n.d.). Chaffee Roofing. [Link]
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How can we avoid plasticizer "migration"?. (n.d.). plasticxperts.com. [Link]
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ASTM D 1239 Test for Plastic Film Chemical Extraction. (n.d.). Infinita Lab. [Link]
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Surface Treatment of Plasticized Poly(vinyl chloride) to Prevent Plasticizer Migration. (2025). ResearchGate. [Link]
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Surface Modification Techniques to Inhibit Plasticizer Migration. (n.d.). OnlyTRAININGS. [Link]
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Plasticizer Migration: What is it and why is it a problem. (n.d.). SolGreen. [Link]
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Use of Polymeric Plasticizers in Polyvinyl Chloride to Reduce Conventional Plasticizer Migration for Critical Applications. (2025). ResearchGate. [Link]
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Migration resistant polymeric plasticizer for poly(vinyl chloride). (2025). ResearchGate. [Link]
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How Do You Test for Plasticizer Migration. (2025). BASTONE. [Link]
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How To Solve The Problem Of PVC Plasticizer Migration. (2021). Jiaao Enprotech. [Link]
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SPECIALIZED ANALYTICAL METHODS IN PLASTICIZER TESTING. (n.d.). ResearchGate. [Link]
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Migration of stabilizers and plasticizer from recycled polyvinylchloride. (n.d.). ResearchGate. [Link]
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Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021). National Institutes of Health (NIH). [Link]
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(PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (2022). ResearchGate. [Link]
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Legacy and Emerging Plasticizers and Stabilizers in PVC Floorings and Implications for Recycling. (n.d.). ACS Publications. [Link]
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Analytical Methods for the Determination of Plasticizers in Food and Beverages. (2025). ResearchGate. [Link]
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What Stabilizers Are Used in PVC: Key Additives Explained. (n.d.). Baisha Chemicals. [Link]
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Small molecule plasticizers for improved migration resistance: Investigation of branching and leaching behaviour in PVC blends. (2025). ResearchGate. [Link]
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Migrability of PVC plasticizers. (2025). ResearchGate. [Link]
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(PDF) Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. (2018). ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to PVC Plasticizers: Trinonyl Benzene-1,2,4-Tricarboxylate vs. DEHP
Introduction: The Quest for Safer, High-Performance PVC Plasticizers
Polyvinyl chloride (PVC) is one of the most versatile and widely used thermoplastic polymers, owing to its durability, chemical resistance, and cost-effectiveness. However, in its neat form, PVC is rigid and brittle. To impart the flexibility required for a vast range of applications—from medical devices and wire insulation to automotive interiors—plasticizers are indispensable additives. For decades, the go-to plasticizer has been Bis(2-ethylhexyl) phthalate (DEHP). While an effective and economical plasticizer, DEHP has come under intense scrutiny due to its well-documented adverse health effects, including reproductive and developmental toxicity[1][2].
This has driven the industry to seek safer alternatives that do not compromise performance. Among the most promising replacements are trimellitate esters, a class of high-molecular-weight plasticizers known for their low volatility, excellent thermal stability, and superior permanence. This guide provides an in-depth technical comparison between the traditional DEHP and a representative of the trimellitate family, Trinonyl benzene-1,2,4-tricarboxylate (TNBTC).
Due to the limited publicly available data specifically for this compound, this guide will leverage data from its close structural analog, Trioctyl trimellitate (TOTM), as a proxy. Both are high-molecular-weight trimellitate esters with similar branched alkyl chain lengths, and their performance characteristics are expected to be broadly comparable[3][4]. This comparison will provide researchers, scientists, and drug development professionals with the critical data and experimental insights needed to make informed decisions in material selection and formulation.
Chemical Structures and Fundamental Properties
The performance of a plasticizer is intrinsically linked to its molecular structure. DEHP is an ester of phthalic acid, while TNBTC is an ester of trimellitic acid. This fundamental difference has profound implications for their physical properties and behavior within the PVC matrix.
Bis(2-ethylhexyl) phthalate (DEHP): A diester of phthalic acid and 2-ethylhexanol. Its lower molecular weight and linear structure contribute to its high plasticizing efficiency but also to its higher volatility and migration potential[3].
This compound (TNBTC): A triester of trimellitic acid and nonyl alcohol. Its larger, more complex structure and higher molecular weight result in lower volatility and reduced mobility within the polymer matrix[4].
Performance Comparison: A Data-Driven Analysis
The selection of a plasticizer is a multi-faceted decision that involves a trade-off between various performance characteristics. This section provides a comparative analysis of TNBTC (via TOTM data) and DEHP across key performance indicators.
Migration Resistance: A Critical Parameter for Safety
Plasticizer migration, or the leaching of the plasticizer from the PVC matrix, is a major concern, especially in sensitive applications like medical devices and food contact materials[1]. The higher molecular weight and lower volatility of trimellitate esters like TOTM give them a significant advantage over DEHP in this regard.
Numerous studies have demonstrated the significantly lower migration of TOTM compared to DEHP from PVC materials. In a study simulating contact with blood, the migration of TOTM was found to be approximately 350 times lower than that of DEHP[2]. Another study on haemodialysis tubing also concluded that TOTM has a lower leachability than DEHP[5]. This superior permanence is a key driver for the adoption of trimellitates as a safer alternative.
Table 1: Comparative Performance of DEHP and TOTM (as a proxy for TNBTC) in PVC
| Property | DEHP | TOTM (proxy for TNBTC) | Rationale for Difference |
| Migration Rate | High | Very Low[2][5] | Higher molecular weight and lower volatility of TOTM reduce its mobility within the PVC matrix. |
| Plasticizer Efficiency | High | Moderate[6] | The smaller molecular size of DEHP allows it to more efficiently disrupt PVC chain interactions, requiring less plasticizer to achieve the same hardness[2]. |
| Thermal Stability | Good | Excellent[4] | The trimellitate structure imparts greater resistance to thermal degradation, making it suitable for high-temperature applications like wire and cable insulation[4][7]. |
| Low-Temperature Flexibility | Good | Moderate[3] | DEHP generally provides better cold flex properties compared to TOTM. |
Mechanical Properties of Plasticized PVC
The addition of a plasticizer fundamentally alters the mechanical properties of PVC, transforming it from a rigid material to a flexible one. This is characterized by a decrease in tensile strength and an increase in elongation at break.
While DEHP is a highly efficient plasticizer, meaning less is required to achieve a desired softness (Shore hardness), TOTM is also effective, albeit slightly less so[6]. The choice between the two often depends on the specific balance of flexibility, strength, and permanence required for the end application.
Table 2: Typical Mechanical Properties of PVC Plasticized with DEHP vs. TOTM (proxy for TNBTC)
| Mechanical Property | PVC with DEHP | PVC with TOTM (proxy for TNBTC) |
| Shore A Hardness (at 50 phr) | ~86[8] | ~93[8] |
| Tensile Strength (MPa) | ~17.5[8] | ~19.7[8] |
| Elongation at Break (%) | ~350[8] | ~330[8] |
Note: phr = parts per hundred resin. These values are indicative and can vary based on the specific formulation and processing conditions.
Toxicological Profile: A Clear Advantage for Trimellitates
The primary impetus for replacing DEHP is its adverse toxicological profile. DEHP is classified as a reproductive toxicant and a potential endocrine disruptor[1]. In contrast, high-molecular-weight trimellitate esters, including TOTM, have a much more favorable toxicological profile.
Regulatory bodies and scientific committees have assessed the health risks of trimellitates and have generally found them to be of low concern, especially in comparison to DEHP[1]. Studies have shown that TOTM exhibits significantly lower acute toxicity and reproductive toxicity than DEHP[9]. While some in-vitro studies have suggested that TOTM may have very weak estrogenic effects, these are approximately 10-fold weaker than those of DEHP[9]. The Australian Industrial Chemicals Introduction Scheme concluded that high molecular weight trimellitates do not share the same level of systemic toxicity as DEHP and have, at worst, very limited reproductive toxicity[1].
Experimental Protocols for Performance Evaluation
To ensure the validity and comparability of data when evaluating plasticizer performance, standardized testing methodologies are crucial. Below are detailed protocols for key performance assessments.
Plasticizer Migration Analysis (Based on ISO 177)
This protocol determines the tendency of a plasticizer to migrate from a PVC sample into an absorbent material.
Caption: Workflow for Plasticizer Migration Testing based on ISO 177.
Mechanical Properties Assessment (Based on ISO 527-2)
This protocol outlines the procedure for determining the tensile properties of plasticized PVC.
Caption: Workflow for Tensile Properties Testing based on ISO 527-2.
Conclusion: A Clear Path Towards Safer PVC Formulations
Trimellitates provide an excellent balance of properties, including good plasticizing performance, superior thermal stability, and, most importantly, significantly lower migration and a more favorable toxicological profile. For researchers and professionals in fields such as medical device manufacturing and drug development, the transition away from DEHP to safer alternatives like TNBTC is not just a matter of regulatory compliance, but a crucial step in ensuring product safety and performance. The experimental protocols and comparative data presented in this guide offer a solid foundation for the evaluation and adoption of these next-generation plasticizers.
References
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, May 30). Trimellitates (high molecular weight) - Evaluation statement. [Link]
-
Eckert, E., et al. (2016). Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. Chemosphere, 145, 10-16. [Link]
-
Plastics Today. (2016, April 22). What is the best alternative to DEHP for medical-grade PVC? That depends. [Link]
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Faouzi, M. A., et al. (2001). Comparative study of the leachability of di(2-ethylhexyl) phthalate and tri(2-ethylhexyl) trimellitate from haemodialysis tubing. International Journal of Pharmaceutics, 229(1-2), 103-111. [Link]
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Teknor Apex. (2016, September 28). Eliminating DEHP Plasticizer in Medical-Grade PVC. [Link]
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BASTONE. (2025, December 4). TINTM vs TOTM: A Comprehensive Comparison of Trimellitate Plasticizers. [Link]
-
Harwick Standard. Technical Data Sheet: Polycizer TINTM. [Link]
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MDDI Online. (2001, April 1). A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. [Link]
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Bisley International. Product Information Tri-Octyl Trimellitate (TOTM). [Link]
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ResearchGate. Comparison of hardness in the formulated compounds. [Link]
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Plastrac. (2015, September 21). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. [Link]
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A Comparative Guide to Plasticizer Migration: Trinonyl Trimellitate vs. Phthalates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Low Migration in Sensitive Applications
Plasticizers are essential additives that impart flexibility and durability to polymer matrices, particularly polyvinyl chloride (PVC), making them suitable for a vast range of applications. In the pharmaceutical and medical device industries, where patient safety and product integrity are paramount, the choice of plasticizer is critical.[1] These additives are not chemically bound to the polymer and can leach or migrate into drugs, biological samples, or directly into a patient's body.[1] This phenomenon, known as plasticizer migration, can compromise the efficacy and safety of therapeutic products and medical equipment.[1]
Historically, phthalate esters, especially di(2-ethylhexyl) phthalate (DEHP), have been the workhorse plasticizers for PVC. However, mounting regulatory scrutiny and health concerns have driven a shift towards alternatives.[2][3][4] DEHP, for instance, is classified as a reproductive toxicant and an endocrine disruptor.[2][3] Consequently, regulations in the European Union and other regions mandate a thorough benefit-risk assessment for their use, pushing manufacturers to seek safer alternatives.[3][4][5]
Trinonyl trimellitate (TNTM), a trimellitate ester, has emerged as a prominent high-performance alternative. This guide provides an in-depth, data-supported comparison of the migration behavior of TNTM against common phthalate-based plasticizers, offering a critical resource for professionals making material selection decisions.
The Science of Migration: A Physicochemical Comparison
The tendency of a plasticizer to migrate is governed by its fundamental physicochemical properties. The key to lower migration lies in creating a more stable interaction between the plasticizer and the polymer matrix.
Key Physicochemical Properties Influencing Migration:
| Property | Trinonyl Trimellitate (TNTM) | Phthalates (e.g., DEHP, DINP) | Impact on Migration |
| Molecular Weight ( g/mol ) | ~589[6][7] | DEHP: ~391, DINP: ~418[8] | Higher molecular weight significantly reduces mobility within the polymer matrix, leading to lower migration.[9][10][11] TNTM's larger size acts as a physical anchor. |
| Chemical Structure | Branched trimellitate ester | Ortho-phthalate esters | TNTM's bulkier, more complex structure creates greater entanglement with PVC polymer chains, physically hindering its movement.[8][11] |
| Boiling Point (°C) | ~350 (at 101 kPa)[12] | DEHP: ~380, DINP: ~405[8] | High boiling points are characteristic of effective plasticizers, indicating low volatility. Both classes have sufficiently high boiling points for typical applications. |
| Water Solubility | Very Low (e.g., 5.4 ng/L at 20°C)[12] | Very Low (e.g., DEHP: 3µg/l)[13] | Low water solubility is crucial for applications involving aqueous solutions, but migration is often driven by other factors like contact with lipids. |
The primary driver for TNTM's superior migration resistance is its significantly higher molecular weight and more complex structure compared to common phthalates like DEHP and DINP.[9][10][11] Smaller molecules, like DEHP, can more easily navigate through the gaps in the polymer structure, a process that is accelerated by factors like heat.[10]
Comparative Migration: A Review of Experimental Data
Direct comparative studies consistently demonstrate the lower migration potential of trimellitate plasticizers compared to DEHP. Research on plasticizers used in PVC medical tubing for applications like heart-lung machines and hemodialysis provides compelling evidence.
One study comparing tri(2-ethylhexyl) trimellitate (TOTM), a close analogue of TNTM, with DEHP in PVC tubing for heart-lung machines found that the migration of TOTM was distinctly lower by a factor of approximately 350 compared to DEHP under the same conditions.[14]
Another investigation into infusion sets found the cumulative amount of DEHP released into a paclitaxel solution over 24 hours was 21.14 mg.[15] Under identical conditions, the amount of released TOTM was only 0.078 mg, making the DEHP migration about 270 times higher .[15]
Studies on hemodialysis tubing also concluded that TOTM is a superior alternative to DEHP due to its significantly lower leachability into patient blood.[16][17]
Summary of Comparative Migration Performance:
| Application / Study | Phthalate Plasticizer | Trimellitate Plasticizer | Key Finding | Source |
| Heart-Lung Machine Tubing | DEHP | TOTM | TOTM migration was ~350 times lower than DEHP. | [14] |
| Infusion Sets (Paclitaxel) | DEHP | TOTM | DEHP migration was ~270 times higher than TOTM. | [15] |
| Hemodialysis Tubing | DEHP | TOTM | TOTM showed significantly lower leachability into blood. | [16][17] |
These results underscore a consistent trend: the higher molecular weight and unique structure of trimellitates like TNTM and TOTM result in a dramatically more stable integration within the PVC matrix, leading to substantially lower migration into sensitive fluids.
Standardized Methodology for Migration Testing
To ensure the safety and regulatory compliance of materials, migration testing must be conducted using validated, standardized protocols. The following outlines a typical workflow for an extraction or leaching test, commonly used for medical devices and food contact materials.[18]
Step-by-Step Experimental Protocol: Immersion Migration Test
This protocol is designed to quantify the amount of plasticizer that leaches from a polymer material into a liquid simulant over a specified time and temperature.
-
Material Preparation & Characterization:
-
Precisely cut a sample of the plasticized PVC material (e.g., tubing, film) with a known surface area.
-
Accurately weigh the sample before testing.
-
Perform an initial solvent extraction on a separate piece of the material to determine the total plasticizer content (e.g., % w/w) using Gas Chromatography-Mass Spectrometry (GC-MS).[19] This provides a baseline for calculating the percentage of migration.
-
-
Selection of Simulant:
-
Choose a liquid simulant that best represents the real-world contact medium.[18]
-
For medical devices in contact with lipid-containing solutions (e.g., infusions, blood), a 50/50 (v/v) ethanol/water solution is a common and effective simulant.[19][20]
-
Other simulants may include water, 3% acetic acid, or specific oils, depending on the application.[18][19]
-
-
Immersion and Incubation:
-
Place the PVC sample into a sealed, inert container (e.g., glass) with a precise volume of the chosen simulant, ensuring the entire sample is submerged.
-
Incubate the container at a controlled temperature for a defined period. For medical infusion models, conditions of 25°C for 24 hours are often used.[20] Higher temperatures can be used to accelerate migration.[1][10]
-
-
Sample Collection and Extraction:
-
At specified time intervals (e.g., 1, 4, 8, 24 hours), carefully remove an aliquot of the simulant liquid.[19]
-
Perform a liquid-liquid extraction to transfer the migrated plasticizer from the simulant into an organic solvent (e.g., chloroform, hexane). An internal standard (like Benzyl Butyl Phthalate - BBP) is added at this stage for accurate quantification.[19]
-
-
Analytical Quantification:
-
Analyze the organic solvent extract using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[18][19][21]
-
GC-MS is the gold standard, as it separates the chemical components and identifies them based on their unique mass spectrum, allowing for precise quantification.[18]
-
-
Data Analysis and Reporting:
-
Using the calibration curve generated from known standards and the response of the internal standard, calculate the concentration of the plasticizer in the simulant.
-
Express the results as the total mass of migrated plasticizer (e.g., in mg) or as a migration rate (e.g., µg/cm²/day).
-
Visualized Experimental Workflow
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A Comparative Guide to the High-Temperature Performance of Trinonyl Benzene-1,2,4-tricarboxylate
In the ever-evolving landscape of high-performance polymers, the selection of an appropriate plasticizer is paramount for ensuring product integrity, longevity, and safety in high-temperature applications. This guide provides a comprehensive performance evaluation of trinonyl benzene-1,2,4-tricarboxylate (TNBTC), a high-molecular-weight trimellitate plasticizer, benchmarked against other common alternatives. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of material performance under thermal stress.
Introduction: The Critical Role of High-Temperature Plasticizers
Plasticizers are essential additives that impart flexibility and processability to polymeric materials. In high-temperature environments, however, the efficacy of a plasticizer is dictated by its thermal stability, low volatility, and resistance to migration. Failure in any of these aspects can lead to premature material degradation, loss of mechanical properties, and potential contamination of surrounding media.
This compound (CAS No. 35415-27-1), also known as trinonyl trimellitate, is a branched trimellitate ester with a molecular formula of C36H60O6 and a molecular weight of approximately 588.87 g/mol .[1][][3][4][5] Its high boiling point of 626.9°C at 760 mmHg and density of 0.982 g/cm³ are indicative of its potential for high-temperature applications.[] This guide will delve into the empirical performance of TNBTC, drawing strong parallels with its close isomer, Tri-isononyl Trimellitate (TINTM), for which more extensive comparative data is available.
Performance Benchmark: TNBTC vs. Key Alternatives
The selection of a high-temperature plasticizer is a trade-off between performance, cost, and processing characteristics. Here, we compare TNBTC/TINTM against Trioctyl Trimellitate (TOTM), a leading trimellitate, and other relevant classes of plasticizers.
Trimellitate esters are recognized for their low volatility and high-temperature performance, making them a significant upgrade from general-purpose phthalates in demanding applications.[6] Both TINTM and TOTM are capable of maintaining the flexibility of PVC at continuous service temperatures up to 105°C, a threshold where many conventional plasticizers would degrade.[7]
| Property | This compound (TNBTC/TINTM) | Trioctyl Trimellitate (TOTM) | Polymeric Plasticizers | High-Temperature Terephthalates (e.g., DOTP) |
| Thermal Stability | Excellent, with slightly superior high-temperature permanence to TOTM due to higher molecular weight and branching.[7] | Excellent, a benchmark for high-performance applications.[8] | Excellent, with very low volatility.[9] | Good, with excellent thermal stability. |
| Volatility | Very Low.[7] | Very Low.[6] | Extremely Low.[9] | Low. |
| Migration Resistance | Excellent resistance to water and soap extraction.[7] | Superior resistance to extraction by soapy water, oils, and solvents.[7] | Excellent, due to high molecular weight.[10] | Good resistance to migration. |
| Plasticizing Efficiency | Good | Good | Lower, may require higher concentrations. | Good |
| Low-Temperature Flexibility | Good | Good | Can be limited depending on the specific polymer. | Good |
| Cost | High | High | Generally higher than monomeric plasticizers. | Moderate |
Key Insights:
-
TNBTC/TINTM emerges as a top-tier performer, particularly where maximum thermal permanence is critical. Its branched structure contributes to strong polymer-plasticizer bonding, enhancing its resistance to extraction.[7]
-
TOTM offers a slightly better resistance to a wider range of extractants, making it a preferred choice in applications with exposure to oils and solvents.[7]
-
Polymeric plasticizers provide the ultimate in permanence and low volatility but often come at a higher cost and can be more challenging to process.[9][10]
-
High-temperature terephthalates like Dioctyl Terephthalate (DOTP) present a good balance of thermal stability and cost-effectiveness.
Experimental Evaluation Protocols
To ensure the scientific integrity of performance claims, standardized testing methodologies are crucial. The following section details the protocols for evaluating the key performance indicators of high-temperature plasticizers.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Causality: TGA measures the weight loss of a material as a function of temperature in a controlled atmosphere. This is a direct indicator of thermal stability; a higher decomposition temperature signifies a more stable material.[8]
Experimental Workflow:
Caption: Thermogravimetric Analysis (TGA) Workflow.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the plasticizer into a ceramic or aluminum crucible.
-
Instrument Setup: Place the crucible in a calibrated thermogravimetric analyzer.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/minute) under an inert nitrogen atmosphere.
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Determine the onset decomposition temperature (T-onset), where significant weight loss begins, and the peak decomposition temperature (T-peak), the temperature of the maximum rate of weight loss. Higher T-onset and T-peak values indicate greater thermal stability.[8]
Volatility Measurement: ASTM D1203
Causality: This method determines the weight loss of a plastic material due to the volatilization of its components under controlled temperature and time. It is a critical measure of permanence, as plasticizer loss leads to embrittlement.[11][12][13][14]
Experimental Workflow:
Caption: ASTM D1203 Volatility Test Workflow.
Protocol:
-
Specimen Preparation: Prepare circular disks (50 mm diameter, 0.25 mm thick) of the plasticized polymer.
-
Initial Weighing: Accurately weigh the conditioned specimens.
-
Exposure: Place the specimens in a container with activated carbon. Two methods can be used: Method A for direct contact and Method B using a wire cage to prevent direct contact.[11]
-
Heating: Place the assembly in a forced-convection oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).
-
Final Weighing: After cooling, remove the specimens and reweigh them.
-
Calculation: Calculate the percentage of volatile loss. A lower percentage indicates better permanence.
Migration Resistance Evaluation: ASTM D2199-03
Causality: This accelerated test measures the tendency of a plasticizer to transfer from a vinyl fabric to a coating it is in contact with. This is crucial for applications where the plasticized material will be in contact with other surfaces.[15][16][17][18][19]
Experimental Workflow:
Caption: ASTM D2199-03 Migration Test Workflow.
Protocol:
-
Preparation: A sample of the vinyl fabric is placed on a conditioned coating film.
-
Assembly: The assembly is subjected to a pressure of 3.45 kPa.[18]
-
Incubation: The assembly is placed in an oven for 3 days at an elevated temperature (e.g., 50°C).[18]
-
Evaluation: After the incubation period, the coating is examined for any signs of marring or softening, which would indicate plasticizer migration.[18]
Plasticizer Efficiency Assessment: Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow to or from a sample as a function of temperature. The glass transition temperature (Tg) is a key parameter obtained from DSC, which indicates the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates a more efficient plasticizer.[20][21][22][23]
Experimental Workflow:
Caption: Differential Scanning Calorimetry (DSC) Workflow.
Protocol:
-
Sample Preparation: A small sample (5-10 mg) of the plasticized polymer is sealed in an aluminum pan.
-
Thermal Program: The sample is subjected to a controlled temperature program, typically a heat-cool-heat cycle, to erase the thermal history of the material.
-
Data Acquisition: The heat flow into or out of the sample is measured relative to a reference.
-
Data Analysis: The glass transition temperature (Tg) is determined from the step change in the heat flow curve during the second heating scan.
Impact on Mechanical Properties
The addition of a plasticizer inherently alters the mechanical properties of a polymer. The goal in high-temperature applications is to maintain these modified properties even after prolonged thermal exposure.
-
Tensile Strength and Elongation: Generally, increasing the plasticizer concentration decreases tensile strength and increases elongation at break.[24] An effective high-temperature plasticizer will minimize the loss of elongation after heat aging, which is a direct consequence of its low volatility and thermal stability.
-
Hardness: There is an inverse correlation between the concentration of a plasticizer and the hardness of the resulting polymer.[25] A stable plasticizer will ensure that the material does not become harder and more brittle over time at elevated temperatures.
Conclusion and Recommendations
This compound (TNBTC), and its close counterpart TINTM, demonstrate exceptional performance in high-temperature applications. Their high thermal stability, very low volatility, and excellent migration resistance make them a superior choice over traditional phthalate plasticizers and a strong competitor to other high-performance trimellitates like TOTM.
The selection between TNBTC/TINTM and TOTM will depend on the specific requirements of the application. For environments where the highest degree of thermal permanence is the primary concern, TNBTC/TINTM may hold a slight advantage.[7] Where resistance to a broad range of chemical extractants is paramount, TOTM's performance is well-documented.[7]
For applications demanding the absolute lowest volatility and migration, polymeric plasticizers remain the gold standard, albeit with potential trade-offs in processing and cost. The experimental protocols outlined in this guide provide a robust framework for in-house evaluation and comparison, enabling researchers and developers to make informed decisions based on empirical data.
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A Comparative Biocompatibility Assessment of Trinonyl Trimellitate for Medical Applications
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medical device manufacturing, the selection of materials is a critical process governed by stringent safety and performance standards. Plasticizers, essential for imparting flexibility to polymers like polyvinyl chloride (PVC), are a key area of scrutiny due to their potential to leach into patients, posing toxicological risks. For decades, di(2-ethylhexyl) phthalate (DEHP) was the industry standard, but concerns over its reproductive and endocrine-disrupting properties have spurred the search for safer alternatives. This guide provides an in-depth technical comparison of trinonyl trimellitate (TNTM), a higher molecular weight, non-phthalate plasticizer, with other common alternatives, offering a comprehensive biocompatibility assessment for its use in medical applications.
The Imperative for Safer Plasticizers: Moving Beyond DEHP
The ideal plasticizer for medical applications must exhibit not only excellent performance in terms of flexibility and stability but also a superior safety profile. This includes low toxicity, minimal migration from the polymer matrix, and biocompatibility with human tissues and fluids. The international standard ISO 10993 provides a framework for the biological evaluation of medical devices, outlining a series of tests to assess these critical parameters.[1][2] This guide will delve into the key biocompatibility endpoints relevant to plasticizers, comparing TNTM with the traditional DEHP and other non-phthalate alternatives.
Comparative Analysis of Trinonyl Trimellitate and Alternative Plasticizers
Trinonyl trimellitate belongs to a class of trimellitate esters, which are characterized by their higher molecular weight and lower migration potential compared to low molecular weight phthalates like DEHP. For the purpose of this guide, where direct data for TNTM is limited, data for its close structural analogue, trioctyl trimellitate (TOTM), will be used as a reasonable surrogate. The primary alternatives to be discussed are Diisononyl Phthalate (DINP) and Acetyl Tributyl Citrate (ATBC).
Table 1: Comparative Biocompatibility and Performance Profile
| Parameter | Trinonyl Trimellitate (TNTM)/Trioctyl Trimellitate (TOTM) | Di(2-ethylhexyl) phthalate (DEHP) | Diisononyl Phthalate (DINP) | Acetyl Tributyl Citrate (ATBC) |
| Cytotoxicity | Low; Generally non-cytotoxic in ISO 10993-5 tests. | Can exhibit cytotoxicity, particularly its metabolite MEHP.[3][4] | Lower cytotoxicity than DEHP, but some studies show potential for adverse cellular effects. | Generally considered non-cytotoxic. |
| Sensitization & Irritation | Not a sensitizer; Low irritation potential (ISO 10993-10). | Low potential for sensitization and irritation. | Low potential for sensitization and irritation. | Low potential for sensitization and irritation. |
| Systemic Toxicity | Low acute and subchronic toxicity. | Associated with reproductive and developmental toxicity; endocrine-disrupting effects. | Lower systemic toxicity than DEHP, but some concerns remain. | Low systemic toxicity. |
| Leachability | Significantly lower than DEHP due to higher molecular weight. | Prone to leaching, especially in contact with lipophilic fluids. | Lower leachability than DEHP, but higher than trimellitates. | Moderate leachability. |
| Plasticizing Efficiency | Good flexibility and processability. | Excellent plasticizing efficiency. | Good plasticizing efficiency. | Good plasticizing efficiency. |
| Mechanical Properties | Imparts good tensile strength and elongation to PVC. | Provides excellent flexibility and durability. | Offers a good balance of flexibility and strength. | Good flexibility, may have lower tensile strength than phthalates. |
| Regulatory Status | Generally viewed favorably as a DEHP alternative. | Use is increasingly restricted in medical devices, especially for high-risk patient populations. | Considered a safer alternative to DEHP, but not without scrutiny. | Generally recognized as safe (GRAS) for certain applications. |
Experimental Protocols for Biocompatibility Assessment
A thorough biocompatibility assessment of a plasticizer involves a battery of in vitro and in vivo tests as prescribed by the ISO 10993 series of standards.[1][2] The following sections detail the methodologies for key assessments.
In Vitro Cytotoxicity: ISO 10993-5
The in vitro cytotoxicity test is a fundamental and highly sensitive screening assay to evaluate the potential of a material to cause cellular damage.[5][6][7][8]
Objective: To assess the lytic potential of leachable substances from the plasticized polymer on a cellular level.
Experimental Workflow:
Caption: ISO 10993-5 Cytotoxicity Test Workflow.
Step-by-Step Methodology:
-
Test Article Preparation: A sample of the final, sterilized medical-grade PVC formulation containing a known concentration of TNTM is used.
-
Extraction: The test article is incubated in a sterile extraction medium (e.g., cell culture medium with serum) for a specified time and temperature (e.g., 24 hours at 37°C) to allow for the leaching of potential toxicants.[5][9]
-
Cell Culture: A monolayer of L929 mouse fibroblast cells (or other suitable cell line) is prepared in multi-well plates.
-
Exposure: The extract from the test article is added to the cell cultures. Positive (a material known to be cytotoxic) and negative (a non-cytotoxic material) controls are run in parallel.
-
Incubation: The cells are incubated with the extracts for a defined period (e.g., 24-72 hours).
-
Evaluation:
-
Qualitative: Cells are examined microscopically for changes in morphology, such as cell rounding, detachment, and lysis. A numerical grade (0-4) is assigned based on the severity of the cytotoxic effect.
-
Quantitative: A cell viability assay (e.g., MTT, XTT) is performed to measure the metabolic activity of the cells, which correlates with the number of viable cells. A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.
-
Sensitization and Irritation: ISO 10993-10
These tests are crucial for devices that have prolonged or repeated contact with the skin or mucous membranes.[1][3][10]
Objective: To determine the potential of a material to cause an allergic (sensitization) or inflammatory (irritation) reaction.
Experimental Workflow (Guinea Pig Maximization Test - GPMT for Sensitization):
Caption: ISO 10993-10 Sensitization (GPMT) Workflow.
Step-by-Step Methodology (GPMT):
-
Test Article Preparation: Extracts of the TNTM-plasticized PVC are prepared in suitable solvents (e.g., saline and vegetable oil).
-
Induction Phase: A group of guinea pigs is initially sensitized to the test article through intradermal injections of the extract, with and without an adjuvant to enhance the immune response. This is followed by a topical application of the extract to the same area.
-
Challenge Phase: After a rest period, the animals are challenged with a topical application of the test extract on a naive skin site.
-
Observation and Scoring: The challenge sites are observed for signs of erythema (redness) and edema (swelling) at 24 and 48 hours after the challenge application. The reactions are scored on a standardized scale.
-
Interpretation: The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced. A significantly higher incidence of reactions in the test group indicates that the material is a sensitizer.
For irritation testing , a single topical application of the extract is applied to the skin of rabbits, and the site is observed for erythema and edema over a period of 72 hours.
Leachability and Chemical Characterization: A Proactive Approach
A critical aspect of biocompatibility is understanding the potential for chemical compounds to migrate from a medical device. This is addressed through extractables and leachables (E&L) studies.
Extractables: Compounds that can be extracted from the device under exaggerated conditions (e.g., aggressive solvents, high temperatures). Leachables: Compounds that migrate from the device under normal conditions of use.
For TNTM, its higher molecular weight and lower vapor pressure compared to DEHP result in significantly lower leachability. Studies have shown that the migration of TOTM from PVC into blood or blood-simulating fluids is substantially lower than that of DEHP.
Functional Performance: Ensuring Device Integrity
While biocompatibility is paramount, a plasticizer must also maintain the physical and mechanical properties of the polymer required for the device's intended function.
Table 2: Mechanical Properties of Plasticized PVC
| Property | Effect of Plasticizer | Considerations for TNTM |
| Tensile Strength | Generally decreases with increasing plasticizer concentration.[11][12] | Provides a good balance of strength and flexibility. |
| Elongation at Break | Increases with increasing plasticizer concentration, indicating greater flexibility.[11][12] | Imparts excellent elongation, suitable for flexible tubing and bags. |
| Hardness (Shore A) | Decreases with increasing plasticizer concentration.[11] | Can be formulated to achieve a wide range of desired hardness levels. |
| Low-Temperature Flexibility | Important for devices used in cold environments. | Trimellitates generally offer good low-temperature performance. |
Conclusion and Future Outlook
The biocompatibility assessment of trinonyl trimellitate, supported by data from its close analogue trioctyl trimellitate, indicates a favorable safety profile for use in medical applications, particularly as a replacement for DEHP. Its low cytotoxicity, lack of sensitizing potential, and significantly reduced leachability make it a compelling choice for manufacturers of medical devices such as IV bags, tubing, and catheters.
The transition to safer plasticizers like TNTM is not merely a regulatory hurdle but a fundamental step towards enhancing patient safety. As material science continues to evolve, the development and rigorous evaluation of novel, biocompatible plasticizers will remain a critical area of research and development in the medical device industry. This guide serves as a foundational resource for professionals navigating the complex landscape of material selection, emphasizing a data-driven and safety-first approach.
References
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ISO 10993-1:2018. Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. International Organization for Standardization. URL: [Link]
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ISO 10993-10:2021. Biological evaluation of medical devices — Part 10: Tests for skin sensitization. International Organization for Standardization. URL: [Link]
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Kambia, K., et al. (2004). Evaluation of the direct toxicity of trioctyltrimellitate (TOTM), di(2-ethylhexyl) phthalate (DEHP) and their hydrolysis products on isolated rat hepatocytes. PubMed. URL: [Link]
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ResearchGate. (2025). Evaluation of the Direct Toxicity of Trioctyltrimellitate (TOTM), di(2-ethylhexyl) Phthalate (DEHP) and their Hydrolysis Products on Isolated Rat Hepatocytes | Request PDF. URL: [Link]
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MDPI. (2022). New Horizons in Skin Sensitization Assessment of Complex Mixtures: The Use of New Approach Methodologies Beyond Regulatory Approaches. URL: [Link]
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Singh, A. (2023). Experimental Investigation of the Effect of Various Additives in Physical & Mechanical Properties of PVC Compound. J App Mat Sci & Engg Res. URL: [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. URL: [Link]
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Modern Plastics. (2023). Better Plastics For Medical Devices. URL: [Link]
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MDPI. (2023). Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. URL: [Link]
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Nickel, A. K., & Gruber, S. (2023). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. National Institutes of Health. URL: [Link]
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ISO. (2009). ISO 10993-5:2009(E) - Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. URL: [Link]
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ISO. (2021). ISO 10993-10:2021(E) - Biological evaluation of medical devices — Part 10: Tests for skin sensitization. URL: [Link]
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Efor Group. (2023). Biocompatibility assessment of MD (ISO/TR 10993-55:2023). URL: [Link]
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ResearchGate. (2015). Migrability of PVC plasticizers from medical devices into a simulant of infused solutions | Request PDF. URL: [Link]
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Medical Device + Diagnostic Industry. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. URL: [Link]
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Alphagary. (2025). Phthalate-Free PVC options for medical device manufacturers. URL: [Link]
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ResearchGate. (2022). Leaching of plasticizers from PVC medical devices: A molecular interpretation of experimental migration data | Request PDF. URL: [Link]
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ResearchGate. (2014). (PDF) Effect of Various Additives on the Physical Properties of Polyvinylchloride Resin. URL: [Link]
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ResearchGate. (2017). Performance evaluation of new plasticizers for stretch PVC films. URL: [Link]
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National Institutes of Health. (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. URL: [Link]
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ResearchGate. (2018). (PDF) Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. URL: [Link]
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ResearchGate. (2020). Leaching of plasticizers from polyvinylchloride perfusion lines by different lipid emulsions for premature infants under clinical conditions | Request PDF. URL: [Link]
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ResearchGate. (2021). (PDF) Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride): a comprehensive molecular simulation study. URL: [Link]
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SciSpace. (2012). Effects Of Plasticiser Mixtures On Physical And Mechanical Properties Of Medical Grade Polyvinyl Chloride (Pvc). URL: [Link]
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eScholarship. (2015). COVALENTLY LINKED PLASTICIZERS USING THERMAL OR COPPER-CATALYZED A. URL: [Link]
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A Comparative Guide to Validated Analytical Methods for Trinonyl Benzene-1,2,4-tricarboxylate (TNBC) in Food Contact Materials
This guide provides a comprehensive overview and comparison of analytical methodologies for the determination of trinonyl benzene-1,2,4-tricarboxylate (TNBC), a plasticizer used in various food contact materials (FCMs). As regulatory scrutiny of substances migrating from packaging into foodstuffs intensifies, robust and validated analytical methods are paramount for ensuring consumer safety and compliance. This document delves into the technical nuances of method selection, sample preparation, and validation, offering field-proven insights for researchers, scientists, and quality control professionals.
Introduction to this compound (TNBC)
This compound, also known as trinonyl trimellitate, is a high-molecular-weight plasticizer.[1] Due to its low volatility and migration potential compared to some lower-molecular-weight phthalates, it is utilized in a variety of polymer applications, including those intended for food contact. However, the potential for migration into foodstuffs, particularly fatty foods, necessitates sensitive and reliable analytical methods to quantify its presence and ensure levels remain within safe limits. The European Food Safety Authority (EFSA) has evaluated trimellitates and concluded that for some, migration from soft polyvinyl chloride (PVC) or food contact materials should not exceed 5 mg/kg of food.[1]
Core Analytical Strategies: A Comparative Overview
The determination of TNBC in complex polymer matrices is primarily achieved through chromatographic techniques coupled with mass spectrometric detection. The two leading methodologies are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). The choice between these techniques often depends on the analyte's properties, the sample matrix, and the desired sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase based on their interactions with the stationary phase. |
| Analyte Suitability | Well-suited for semi-volatile compounds like TNBC. | Ideal for a wide range of compounds, including those that are not volatile or are thermally labile. |
| Sample Preparation | Often requires extraction and sometimes derivatization. | Typically involves extraction and filtration. |
| Sensitivity & Selectivity | Good sensitivity and selectivity, especially with tandem MS (MS/MS). | Generally offers high sensitivity and selectivity, particularly with tandem MS. |
| Matrix Effects | Can be susceptible to matrix interference. | Can be significantly affected by matrix effects, often requiring mitigation strategies. |
| Common Applications | Widely used for the analysis of various plasticizers in polymers.[2][3][4] | Increasingly used for the analysis of plasticizers and their metabolites.[5][6][7] |
In-Depth Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely adopted technique for the analysis of plasticizers in FCMs. Its ability to separate complex mixtures and provide structural information through mass spectrometry makes it a powerful tool for both identification and quantification.
The Rationale Behind GC-MS for TNBC Analysis
TNBC, with a molecular weight of 588.9 g/mol , is a semi-volatile compound that can be readily analyzed by GC-MS without the need for derivatization.[8] The technique offers excellent separation efficiency for isomers and can be coupled with various mass spectrometric detection modes for enhanced sensitivity and selectivity.
Experimental Workflow: A Validated Approach
While a specific, publicly available, fully validated method for TNBC in a food contact material matrix is not readily found in the literature, a robust method can be designed based on established protocols for similar high-molecular-weight plasticizers.[4] The following is a detailed, step-by-step protocol that forms a self-validating system for the determination of TNBC.
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A Senior Scientist's Guide to Cross-Validation of GC-MS and HPLC Methods for Plasticizer Analysis
Part 1: The Imperative for Rigorous Plasticizer Analysis
Plasticizers, the additives that impart flexibility and durability to polymeric materials, are ubiquitous in modern life. From medical devices and children's toys to food packaging and building materials, compounds like phthalates, adipates, and bisphenols are integral to product performance. However, their potential to migrate from the polymer matrix and the associated health and environmental concerns have led to strict regulatory scrutiny. For researchers, quality control analysts, and drug development professionals, the accurate and reliable quantification of these compounds is not merely an analytical task; it is a prerequisite for ensuring consumer safety and regulatory compliance.
This guide provides an in-depth, experience-driven framework for the cross-validation of the two most powerful and prevalent techniques in plasticizer analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Cross-validation, the process of critically assessing data generated from two or more orthogonal methods, is the cornerstone of analytical confidence.[1][2] It ensures that results are not an artifact of a single methodology but are a true and accurate representation of the analyte concentration, thereby building a robust, self-validating system of analysis.[3]
Part 2: A Comparative Overview of Fundamental Principles
The choice between GC-MS and HPLC is dictated by the fundamental physicochemical properties of the target analytes.[4] Understanding their distinct separation mechanisms is crucial to designing a sound analytical strategy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a premier technique for analyzing compounds that are volatile or can be made volatile without thermal degradation.[5] The process involves vaporizing a sample and moving it through a capillary column with an inert carrier gas (e.g., helium). Separation occurs based on the analytes' boiling points and their interactions with the column's stationary phase.[6] As each compound elutes, it enters a mass spectrometer, which ionizes it and separates the resulting fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum, acting as a chemical "fingerprint" that allows for highly definitive identification and quantification.[5][7]
-
Strengths: Unparalleled separation efficiency for complex mixtures of volatile compounds, high sensitivity, and exceptional specificity from the mass spectrometer detector. Extensive spectral libraries aid in the confident identification of unknown peaks.
-
Limitations: The absolute requirement for thermal stability and volatility. Non-volatile plasticizers or those that decompose at high temperatures (e.g., some adipates or citrates) cannot be analyzed directly.[8]
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Analyte Range
HPLC is a separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[9][10] Separation is achieved based on the analyte's differential partitioning between the mobile and stationary phases, driven by properties like polarity.[9] This makes HPLC exceptionally versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4][8] Following separation, analytes are detected by various means, most commonly by a UV-Vis detector or, for enhanced specificity and sensitivity, a mass spectrometer (LC-MS).[11]
-
Strengths: Broad applicability to a wide range of molecular weights and polarities, including non-volatile and thermally sensitive plasticizers.[6] Analysis is performed at or near ambient temperature, preserving the integrity of the analyte.[8]
-
Limitations: Generally offers lower separation efficiency (peak resolution) than capillary GC. Sensitivity is highly dependent on the detector; while an MS detector provides high sensitivity, a standard UV detector requires the analyte to have a chromophore.
The Rationale for Cross-Validation
Relying on a single analytical method can introduce unforeseen biases. Matrix effects, co-eluting interferences, or incomplete extraction can compromise results in one system without being apparent. By employing an orthogonal method—one with a fundamentally different separation mechanism (liquid-phase vs. gas-phase)—we can verify the accuracy of our results. If both GC-MS and HPLC yield comparable quantitative values for a given analyte, it provides powerful evidence that the results are accurate and reliable. This principle is a core tenet of robust method validation as outlined in guidelines like the International Council for Harmonisation's Q2(R1).[12][13]
Part 3: Designing the Cross-Validation Study
A successful cross-validation study hinges on a meticulously planned experimental design that minimizes variables extraneous to the analytical techniques themselves.
Selection of Target Analytes and Matrix
For this guide, we will focus on a common and challenging matrix: flexible Polyvinyl Chloride (PVC). Our target analytes are selected to represent a range of properties relevant to both GC-MS and HPLC analysis:
-
Di(2-ethylhexyl) phthalate (DEHP): A high-molecular-weight, ubiquitous, and heavily regulated phthalate.
-
Dibutyl phthalate (DBP): A more volatile, lower-molecular-weight phthalate.
-
Benzyl butyl phthalate (BBP): A phthalate with a different structural motif.
-
Bisphenol A (BPA): A non-phthalate plasticizer that often requires derivatization for GC-MS analysis due to its polar hydroxyl groups, making it an excellent candidate to highlight the strengths of HPLC.
A Unified Sample Preparation Strategy
To ensure a true comparison between the two methods, a single, unified extraction protocol is essential. Solvent extraction is a robust and widely applicable technique.[14][15] The goal is to efficiently extract the plasticizers from the PVC matrix while minimizing the co-extraction of the polymer itself.[16]
Part 4: Detailed Experimental Protocols
The following protocols are representative methodologies. Adherence to established standards, such as those from ASTM, is recommended for specific applications.[17][18]
Unified Sample Extraction Protocol
-
Sample Preparation: Cryogenically grind approximately 10g of the PVC sample to a fine powder (approx. 20 mesh). This increases the surface area for efficient extraction.
-
Extraction: Accurately weigh ~0.5 g of the powdered sample into a glass vial. Add 10 mL of Tetrahydrofuran (THF) to completely dissolve the sample.
-
Precipitation: Add 20 mL of Hexane (an anti-solvent) dropwise while vortexing to precipitate the PVC polymer.
-
Isolation: Centrifuge the mixture and carefully decant the supernatant. Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial. This solution is the final extract.
-
Dilution: Dilute the extract as needed with an appropriate solvent (e.g., hexane for GC-MS, acetonitrile for HPLC) to fall within the instrument's calibration range.
GC-MS Method Protocol
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 min. Ramp at 15°C/min to 300°C, hold for 10 min.
-
Injection: 1 µL, Splitless mode, Inlet temperature 280°C.
-
MS Parameters: Electron Ionization (EI) at 70 eV. Source temperature 230°C, Quadrupole temperature 150°C.
-
Acquisition Mode: Synchronous Scan/Selected Ion Monitoring (SIM) for optimal sensitivity and confirmation.[19] Scan range: 50-550 amu. SIM ions should be selected based on the unique fragments of each target plasticizer.
HPLC-UV/MS Method Protocol
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector and/or a Mass Spectrometer.
-
Column: Waters XBridge C18 (or equivalent), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
UV Detection: 225 nm.
-
MS Detection (Optional): Electrospray Ionization (ESI) in positive mode.
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A Guide to Inter-Laboratory Comparison of Trinonyl Benzene-1,2,4-tricarboxylate (TNBT) Quantification in Polymeric Materials
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) or proficiency test (PT) for the quantification of trinonyl benzene-1,2,4-tricarboxylate (TNBT), a high molecular weight plasticizer increasingly used in various polymer applications. This document is intended for researchers, analytical scientists, and quality control professionals in the field of materials science and chemical analysis.
Introduction: The Imperative for Reliable TNBT Quantification
This compound (TNBT) is a member of the trimellitate class of plasticizers, valued for its low volatility, high permanence, and favorable toxicological profile compared to some traditional phthalates.[1][2] It finds application in a range of polymeric materials, including polyvinyl chloride (PVC) used in medical devices, wire and cable insulation, and other flexible plastic products where durability and safety are paramount.[3][4]
Accurate quantification of TNBT in these materials is critical for several reasons:
-
Regulatory Compliance: Ensuring adherence to regulations governing the composition of materials, particularly in sensitive applications like medical devices and food contact materials.
-
Quality Control: Verifying that the concentration of TNBT meets product specifications, which directly impacts the material's physical properties, such as flexibility and thermal stability.
-
Safety Assessment: Determining the potential for migration of the plasticizer from the polymer matrix, which is essential for evaluating consumer exposure and toxicological risk.
Given the analytical challenges associated with high molecular weight and branched-chain plasticizers, an inter-laboratory comparison is an indispensable tool for ensuring the reliability and comparability of data across different testing facilities.[5] This guide outlines the critical aspects of designing and executing such a study, from method selection to statistical data evaluation.
Analytical Methodologies for TNBT Quantification
The selection of an appropriate analytical method is the cornerstone of any successful quantification study. For TNBT and similar trimellitate plasticizers, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most prevalent and reliable techniques.[4][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[3] It is particularly well-suited for the analysis of plasticizers following their extraction from the polymer matrix.
Causality Behind Experimental Choices:
-
Injection Technique: A split/splitless injector is typically used. A splitless injection is preferred for trace analysis to ensure maximum transfer of the analyte to the column.
-
Column Selection: A non-polar or mid-polar capillary column, such as a 5%-phenyl-methylpolysiloxane, is recommended for the separation of high molecular weight esters like TNBT.[7] The low polarity of the stationary phase allows for the elution of these high-boiling point compounds at reasonable temperatures, minimizing thermal degradation.
-
Temperature Programming: A temperature gradient is essential to achieve good chromatographic resolution and peak shape for a compound with a high boiling point like TNBT. The program should start at a relatively low temperature to trap the analyte at the head of the column and then ramp up to a high final temperature to ensure its elution.
-
Mass Spectrometry Detection: Electron ionization (EI) is the most common ionization technique. Quantification is typically performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of TNBT.
Experimental Protocol: GC-MS Quantification of TNBT in PVC
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the PVC sample into a glass vial.
-
Add 10 mL of a suitable solvent, such as tetrahydrofuran (THF), to dissolve the polymer.
-
Once dissolved, add 20 mL of a non-solvent, such as methanol or ethanol, to precipitate the PVC.[7]
-
Vortex the mixture and centrifuge to pellet the precipitated polymer.
-
Carefully transfer the supernatant containing the extracted TNBT to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) containing an internal standard (e.g., di(2-ethylhexyl) phthalate-d4).
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5%-phenyl-methylpolysiloxane.
-
Injector: Split/splitless, 280 °C, 1 µL injection volume in splitless mode.
-
Oven Program: 100 °C (hold 1 min), ramp to 320 °C at 15 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 300 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for TNBT (e.g., m/z 149, 279, 435 - Note: these are hypothetical ions for TNBT based on typical fragmentation of similar esters; actual ions should be determined from the mass spectrum of a TNBT standard).
-
-
Quantification:
-
Prepare a series of calibration standards of TNBT in the same solvent as the samples, each containing the internal standard at a constant concentration.
-
Analyze the calibration standards and samples using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of TNBT to the peak area of the internal standard against the concentration of TNBT.
-
Calculate the concentration of TNBT in the samples from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that is particularly advantageous for the analysis of thermally labile or very high molecular weight compounds that are not easily amenable to GC analysis.
Causality Behind Experimental Choices:
-
Separation Mode: Reversed-phase HPLC is the most common mode for plasticizer analysis.
-
Column Selection: A C18 column is a good starting point for the separation of non-polar to moderately polar compounds like TNBT. The choice of particle size and column dimensions will depend on the desired resolution and analysis time.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used to ensure adequate retention and elution of TNBT.
-
Detection: A UV detector is commonly used for the quantification of aromatic compounds like TNBT.[8][9][10][11] The wavelength should be set to the absorbance maximum of TNBT for optimal sensitivity. A Diode Array Detector (DAD) can be used to acquire the full UV spectrum for peak purity assessment and confirmation of identity.
Experimental Protocol: HPLC-UV Quantification of TNBT in a Polymer Extract
-
Sample Preparation:
-
Follow the same solvent extraction procedure as described for the GC-MS method.
-
After evaporation, reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC-UV Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV or DAD detector.
-
Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 240 nm (or the absorbance maximum of TNBT).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of calibration standards of TNBT in the mobile phase.
-
Analyze the calibration standards and samples using the same HPLC-UV method.
-
Construct a calibration curve by plotting the peak area of TNBT against its concentration.
-
Calculate the concentration of TNBT in the samples from the calibration curve.
-
Designing an Inter-Laboratory Comparison for TNBT
A well-designed ILC is crucial for obtaining meaningful and reliable data on the performance of different laboratories. The structure of the study should be carefully planned, and the principles outlined in standards such as ISO 5725 should be followed.[12][13]
Key Components of the ILC
-
Coordinator: A designated organization or individual responsible for planning, executing, and reporting the results of the study.
-
Participants: A group of laboratories that will perform the analysis. A larger number of participants generally leads to more robust statistical analysis.
-
Test Material: A homogeneous and stable material containing a known or consensus concentration of TNBT. This could be a certified reference material (CRM) if available, or a well-characterized in-house material. For this guide, we will consider a PVC plastisol formulation containing a target concentration of TNBT.
-
Protocol: A detailed document provided to all participants outlining the scope of the study, the analytical methods to be used (or performance requirements if methods are not prescribed), sample handling and storage instructions, and the timeline for reporting results.
Workflow for the Inter-Laboratory Comparison
Caption: Workflow for an inter-laboratory comparison of TNBT quantification.
Data Analysis and Performance Assessment
The statistical analysis of the reported data is a critical step in evaluating the performance of the participating laboratories and the precision of the analytical method. ISO 5725 provides a comprehensive framework for this analysis.[12][13][14][15]
Statistical Parameters
The following key statistical parameters are calculated:
-
Repeatability (r): The precision of the method under identical operating conditions (same laboratory, same operator, same instrument) over a short period. It is expressed as the repeatability standard deviation (sr).
-
Reproducibility (R): The precision of the method under different operating conditions (different laboratories, different operators, different instruments). It is expressed as the reproducibility standard deviation (sR).
-
Assigned Value (x̄): The consensus value for the concentration of TNBT in the test material, typically calculated as the robust mean of the participants' results after the removal of outliers.
-
Z-score: A performance score for each laboratory, calculated as:
-
Z = (x - x̄) / σ
-
where x is the result reported by the laboratory, x̄ is the assigned value, and σ is the target standard deviation for proficiency assessment.
-
A Z-score between -2 and +2 is generally considered satisfactory.
Data Presentation
The results of the inter-laboratory comparison should be presented in a clear and concise manner to allow for easy interpretation.
Table 1: Hypothetical Results of an Inter-Laboratory Comparison for TNBT in PVC
| Laboratory ID | Reported TNBT Concentration (% w/w) | Z-score |
| Lab 01 | 28.5 | -0.5 |
| Lab 02 | 30.2 | 1.2 |
| Lab 03 | 29.0 | 0.0 |
| Lab 04 | 27.8 | -1.2 |
| Lab 05 | 31.5 | 2.5 |
| Lab 06 | 29.2 | 0.2 |
| Lab 07 | 28.8 | -0.2 |
| Lab 08 | 29.5 | 0.5 |
| Assigned Value (x̄) | 29.0 | |
| Reproducibility (sR) | 1.0 |
Note: This is a simplified, hypothetical dataset for illustrative purposes.
Trustworthiness and Self-Validation
A robust inter-laboratory comparison program is a self-validating system. By participating, laboratories receive an objective assessment of their analytical capabilities and can identify areas for improvement. The use of a well-characterized test material and a detailed protocol ensures that the comparison is fair and the results are meaningful.
The trustworthiness of the entire process is built on:
-
Transparency: A clear and detailed protocol and final report.
-
Homogeneity and Stability of the Test Material: Rigorous testing of the ILC material to ensure all participants receive equivalent samples.
-
Confidentiality: The identity of the participating laboratories is often kept confidential in the final report.
-
Expertise of the Coordinator: The coordinator should have a strong background in both the analytical techniques and the statistical evaluation of inter-laboratory data.
Conclusion
An inter-laboratory comparison for the quantification of this compound is a vital exercise for any laboratory involved in the analysis of plasticizers in polymeric materials. It provides a benchmark for performance, helps to identify and resolve analytical issues, and ultimately contributes to the overall quality and reliability of data within the industry. By following the principles and protocols outlined in this guide, laboratories can confidently participate in and contribute to these important quality assurance programs.
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Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Plasticizer Analysis - SGS PSI - Polymer Solutions. (n.d.). SGS. [Link]
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Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS. (2016). PubMed. [Link]
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Analysis of interlaboratory comparison when the measurements are not normally distributed. (n.d.). Archimer. [Link]
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EVALUATION OF PROFICIENCY TEST DATA BY DIFFERENT STATISTICAL METHODS COMPARISON. (2007). La démarche ISO 17025. [Link]
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Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-portal.org. [Link]
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Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (n.d.). Springer. [Link]
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Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS. (2014). PubMed. [Link]
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Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. (2024). National Institutes of Health. [Link]
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Proficiency testing schemes. (n.d.). Eurachem. [Link]
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ANALYSIS OF PLASTICISERS IN FOOD BY GC/MS. (n.d.). CORE. [Link]
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Analytical Methods for the Determination of Plasticizers in Food and Beverages. (2016). ResearchGate. [Link]
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Trimellitates (high molecular weight) - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
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Materials Proficiency Services - Packaging. (n.d.). Smithers. [Link]
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Trioctyl trimellitate (TOTM). (n.d.). PENPET Petrochemical Trading. [Link]
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HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis. (2018). ResearchGate. [Link]
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Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection. (2017). ResearchGate. [Link]
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First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. (2024). National Institutes of Health. [Link]
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Development of a Rapid HPLC-UV Method for Simultaneous Quantification of Protodioscin and Rutin in White and Green Asparagus Spears. (2014). ResearchGate. [Link]
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Navigating the Landscape of Non-Phthalate Plasticizers: A Comparative Efficacy Guide to Trinonyl Trimellitate
For Researchers, Scientists, and Drug Development Professionals
The paradigm shift away from traditional phthalate-based plasticizers, driven by escalating health and environmental concerns, has spurred the adoption of safer alternatives in the formulation of flexible polyvinyl chloride (PVC) products. Among the frontrunners in this new generation of plasticizers is trinonyl trimellitate (TNTM), a high-molecular-weight, non-phthalate ester. This guide offers an in-depth, objective comparison of the performance of TNTM against other prominent non-phthalate alternatives, namely dioctyl terephthalate (DOTP), diisononyl adipate (DINA), and citrate-based plasticizers. By synthesizing available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in material selection and formulation.
The Imperative for Phthalate Alternatives
Historically, phthalates like di(2-ethylhexyl) phthalate (DEHP) have been the industry standard for rendering rigid PVC flexible and durable. However, their classification as potential endocrine disruptors and reproductive toxicants has led to stringent regulatory actions and a market-driven demand for safer materials, particularly in sensitive applications such as medical devices, food packaging, and pharmaceuticals.[1] This has created a critical need for high-performance, non-toxic alternatives that do not compromise the functional integrity of the final product.
Trinonyl Trimellitate: A Profile
Trinonyl trimellitate (TNTM) is a branched-chain triester of trimellitic acid. Its higher molecular weight and branched structure contribute to its low volatility, excellent thermal stability, and superior resistance to migration, making it a prime candidate for applications demanding high performance and permanence.[2]
Caption: Chemical Structure of Trinonyl Trimellitate (TNTM).
Comparative Performance Analysis
The selection of a plasticizer is a multi-faceted decision, balancing mechanical performance, thermal stability, migration resistance, and biocompatibility. The following sections provide a comparative analysis of TNTM against DOTP, DINA, and citrates based on available experimental data.
Mechanical Properties
Plasticizers significantly influence the mechanical properties of PVC, such as tensile strength, elongation at break, and hardness. An ideal plasticizer imparts flexibility (high elongation) without excessively compromising the material's strength and integrity.
| Property | Test Method | Trinonyl Trimellitate (TNTM) | Dioctyl Terephthalate (DOTP) | Diisononyl Adipate (DINA) | Acetyl Tributyl Citrate (ATBC) |
| Tensile Strength (MPa) | ASTM D638 | ~20-25 | ~22-27 | ~18-23 | ~19-24 |
| Elongation at Break (%) | ASTM D638 | ~300-380 | ~350-420 | ~380-450 | ~320-400 |
| Shore A Hardness | ASTM D2240 | ~80-90 | ~75-85 | ~70-80 | ~78-88 |
Note: The values presented are synthesized from multiple sources and represent typical ranges for flexible PVC formulations.[3][4][5][6] Absolute values can vary depending on the specific formulation, including the concentration of plasticizer and the presence of other additives.
Generally, adipates like DINA provide excellent low-temperature flexibility and high elongation, often at the expense of tensile strength.[1] Terephthalates like DOTP offer a balanced performance profile.[3] Trimellitates such as TNTM are known for maintaining good mechanical properties, particularly at elevated temperatures, and exhibit lower volatility.[2] Citrates like ATBC also provide a good balance of properties and are often favored for their favorable toxicological profiles.[3]
Thermal Stability
The thermal stability of a plasticized PVC compound is critical, especially for applications involving heat, such as automotive interiors and wire and cable insulation. Thermogravimetric analysis (TGA) is a standard method to evaluate this property by measuring weight loss as a function of temperature.
A comparative study on the thermal degradation of PVC with different plasticizers, including a trimellitate (TOTM, a close structural analog to TNTM), DOTP, and a citrate (ATBC), revealed significant differences in their thermal stability.[7][8] The study, which calculated the activation energy (Ea) for the first stage of decomposition, provides insights into the energy barrier for degradation. A higher activation energy indicates greater thermal stability.
| Plasticizer | Activation Energy (Ea) for 1st Decomposition Stage (kJ/mol) |
| Trioctyl Trimellitate (TOTM) | ~499 |
| Dioctyl Terephthalate (DOTP) | ~118-130 |
| Acetyl Tributyl Citrate (ATBC) | ~118-130 |
Source: Adapted from Wang et al., Journal of Macromolecular Science, Part B: Physics, 2017.[7]
The significantly higher activation energy for the trimellitate plasticizer demonstrates its superior thermal stability compared to DOTP and ATBC.[8] This makes TNTM an excellent choice for high-temperature applications where long-term performance and durability are essential.
Migration Resistance
The tendency of a plasticizer to migrate out of the PVC matrix is a critical factor, particularly for medical devices and food contact materials. Lower migration is desirable to maintain the integrity of the material and to minimize potential human exposure.
Migration studies have shown that higher molecular weight and lower volatility, characteristic of trimellitates like TNTM, contribute to reduced migration. A study comparing the migration of a trimellitate (TOTM) and DEHT (DOTP) from PVC into a fatty food simulant (sunflower oil) demonstrated the superior migration resistance of the trimellitate.[9]
| Plasticizer | Migration into Sunflower Oil |
| Tris(2-ethylhexyl) Trimellitate (TOTM) | Lower Migration |
| Bis(2-ethylhexyl) Phthalate (DEHP) | Higher Migration |
Source: Adapted from Hamdani & Feigenbaum, Food Additives and Contaminants, 1996.[9]
The lower migration of trimellitates is a key advantage, especially in applications where the plastic may come into contact with lipids or other extractive media.[9]
Biocompatibility and Cytotoxicity
For applications in drug development and medical devices, the biocompatibility of all components is paramount. In-vitro cytotoxicity testing, as outlined in ISO 10993-5, is a fundamental screening tool. While comprehensive, direct comparative cytotoxicity data for TNTM against all the other alternatives is limited, the generally favorable toxicological profile of non-phthalate plasticizers is a key driver for their adoption.[10] Trimellitates are noted to have a good biocompatibility profile.
Experimental Protocols for Performance Evaluation
To ensure scientific integrity and enable reproducible comparisons, standardized testing methodologies are crucial. The following sections detail the protocols for key performance evaluations.
Experimental Workflow for Plasticized PVC Formulation and Testing
Caption: General workflow for the formulation and performance evaluation of plasticized PVC.
Protocol 1: Mechanical Properties Testing
Objective: To determine the tensile strength, elongation at break, and Shore A hardness of plasticized PVC formulations.
1. Specimen Preparation:
-
Prepare PVC compounds by mixing PVC resin with the respective plasticizer (e.g., 40 phr - parts per hundred resin), stabilizers, and lubricants in a high-speed mixer.[4]
-
Process the compound on a two-roll mill at a temperature of 160-180°C to form a homogenous sheet.[4]
-
Compression mold the sheet into plaques of the desired thickness (e.g., 2 mm) at 170-180°C.
-
Die-cut dumbbell-shaped specimens for tensile testing according to ASTM D638 specifications.
-
Use the molded plaques for Shore A hardness testing.
2. Tensile Testing (ASTM D638):
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Use a universal testing machine equipped with a suitable load cell and extensometer.
-
Set the crosshead speed to 50 mm/min.
-
Mount the specimen in the grips and apply a tensile load until failure.
-
Record the tensile strength at break (MPa) and the elongation at break (%).
-
Test at least five specimens for each formulation and report the average values.
3. Shore A Hardness (ASTM D2240):
-
Place the molded plaque on a hard, flat surface.
-
Use a Shore A durometer.
-
Apply the durometer to the specimen, ensuring the presser foot is in full contact with the surface.
-
Read the hardness value within one second of firm contact.
-
Take at least five readings at different locations on the specimen and calculate the average.[11]
Protocol 2: Thermal Stability (Thermogravimetric Analysis - TGA)
Objective: To evaluate the thermal decomposition profile of plasticized PVC formulations.
1. Sample Preparation:
-
Cut a small, representative sample (5-10 mg) from the compression-molded plaque.
2. TGA Instrument Setup:
-
Place the sample in a TGA crucible (e.g., alumina or platinum).
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
3. Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).
-
Record the sample weight as a function of temperature.
4. Data Analysis:
-
Plot the weight loss (%) versus temperature to obtain the TGA curve.
-
Determine the onset of decomposition temperature (the temperature at which significant weight loss begins).
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
Protocol 3: Migration Testing
Objective: To quantify the migration of plasticizers from PVC into food or medical simulants.
1. Sample Preparation:
-
Cut specimens of a defined surface area from the compression-molded PVC sheet.
2. Migration Cell Setup:
-
Place the PVC specimen in a migration cell in contact with a specific volume of the simulant (e.g., 10% ethanol, 3% acetic acid for food simulants; or a relevant drug formulation for medical applications).[12]
-
The ratio of the surface area of the plastic to the volume of the simulant should be controlled (e.g., 6 dm²/L).
3. Incubation:
-
Store the migration cells at a controlled temperature for a specified duration (e.g., 10 days at 40°C for food simulants, or conditions mimicking clinical use for medical applications).
4. Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):
-
After the incubation period, remove an aliquot of the simulant.
-
Extract the plasticizer from the simulant using a suitable solvent (e.g., hexane).
-
Concentrate the extract and analyze it by GC-MS.
-
Identify the plasticizer by its retention time and mass spectrum.
-
Quantify the amount of migrated plasticizer using an internal standard and a calibration curve.
Conclusion
Trinonyl trimellitate presents a compelling case as a high-performance, non-phthalate plasticizer alternative. Its superior thermal stability, as evidenced by a significantly higher activation energy of decomposition, makes it an ideal choice for demanding applications where heat resistance is critical. Furthermore, its high molecular weight contributes to excellent migration resistance, a crucial attribute for ensuring the safety and integrity of medical devices and food contact materials.
While other non-phthalate alternatives like DOTP, DINA, and citrates offer their own unique advantages in terms of balanced properties, low-temperature flexibility, or favorable toxicological profiles, the selection of the optimal plasticizer ultimately depends on the specific performance requirements of the end-use application. The experimental protocols detailed in this guide provide a framework for conducting rigorous, comparative evaluations to support evidence-based material selection. As the industry continues to move towards safer and more sustainable materials, a thorough understanding of the performance characteristics of non-phthalate plasticizers like trinonyl trimellitate is essential for innovation in polymer science and drug development.
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Technical Data Sheet - Polycizer® TINTM. Harwick Standard. Available at: [Link]
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Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers. Universiti Kebangsaan Malaysia. Available at: [Link]
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Phthalate-free Plasticizers in PVC. Healthy Building Network. Available at: [Link]
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What Are Plasticizers? How They Make PVC Flexible (Phthalates vs. Non-Phthalates). Patsnap. Available at: [Link]
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Thermal Degradation Kinetics of Plasticized Poly (Vinyl Chloride) with Six Different Plasticizers. ResearchGate. Available at: [Link]
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Migration of conventional and new plasticizers from PVC films into food simulants. ScienceDirect. Available at: [Link]
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Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. MDPI. Available at: [Link]
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Correlation between elongation at break and tensile strength of the... ResearchGate. Available at: [Link]
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TGA thermogram of PVC. Degradation proceeds in two stages. From 190 to... ResearchGate. Available at: [Link]
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Comparison of hardness in the formulated compounds. ResearchGate. Available at: [Link]
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Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. ResearchGate. Available at: [Link]
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Effect of Various Additives on the Physical Properties of Polyvinylchloride Resin. ResearchGate. Available at: [Link]
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The TGA results of pure PVC and PVC stabilized with various thermal... ResearchGate. Available at: [Link]
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Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study (2014). SciSpace. Available at: [Link]
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Thermal Degradation Kinetics of Plasticized Poly (Vinyl Chloride) with Six Different Plasticizers. 中德先进材料联合研究中心. Available at: [Link]
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Technical Data Sheets. GEON® Performance Solutions. Available at: [Link]
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Migration from plasticized poly(vinyl chloride) into fatty media: Importance of simulant selectivity for the choice of volatile fatty simulants. Sci-Hub. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trinonyl benzene-1,2,4-tricarboxylate
In the landscape of drug development and chemical research, our commitment to safety is as critical as our pursuit of innovation. This guide provides an in-depth operational plan for the safe handling of Trinonyl benzene-1,2,4-tricarboxylate (CAS No. 35415-27-1). While this compound is not currently classified as hazardous under the Globally Harmonized System (GHS), the absence of comprehensive toxicological data necessitates a proactive and cautious approach.[1][2][3] As scientists, we operate on the principle of ALARA (As Low As Reasonably Achievable) for chemical exposure. This document synthesizes established safety protocols and field-proven insights to ensure your work is conducted with the highest degree of protection.
Hazard Analysis: Understanding the Compound
This compound is a high-molecular-weight organic ester.[1][4] Its primary application is as a plasticizer.[2] The key to selecting appropriate Personal Protective Equipment (PPE) lies in understanding its physical properties and potential routes of exposure.
Routes of Exposure:
-
Dermal (Skin) Contact: The most probable route of exposure. While not classified as a skin irritant, prolonged contact with organic esters can lead to defatting of the skin, causing dryness and irritation.
-
Ocular (Eye) Contact: Direct contact with any chemical can cause irritation or serious damage.
-
Inhalation: Due to its extremely low vapor pressure, inhalation of vapors at room temperature is unlikely.[2] However, heating the substance or generating aerosols (e.g., through sonication, vigorous mixing, or spraying) can create an inhalation hazard.
-
Ingestion: Accidental ingestion is possible through poor hygiene practices, such as failing to wash hands before eating.
Data Presentation: Physicochemical Properties
| Property | Value | Significance for Safety |
| CAS Number | 35415-27-1 | Unique identifier for the exact chemical substance.[4] |
| Molecular Formula | C36H60O6 | Indicates a large, organic molecule.[1] |
| Molecular Weight | 588.9 g/mol | High molecular weight contributes to its low volatility.[1] |
| Vapor Pressure | 1.25 x 10⁻¹⁵ mmHg at 25°C | Extremely low; inhalation risk is minimal unless aerosolized.[2] |
| GHS Classification | Not Classified | Hazard profile is not fully established; caution is advised.[1][2] |
| Other Notes | Listed as a potential endocrine disrupting compound.[1] | Warrants stringent measures to prevent skin absorption and exposure. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The foundation of chemical safety is a multi-layered defense. Engineering controls (like fume hoods) are the first line of defense. PPE is the essential final barrier between you and the chemical.
Eye and Face Protection
Directive: Protect against splashes and aerosols at all times.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities involving this chemical.[4]
-
Best Practice (Splash Hazard): For procedures involving larger volumes (>50 mL) or a risk of splashing, upgrade to chemical splash goggles.
-
High-Risk Operations: When handling the chemical under pressure or in a manner that could generate significant splashes, a face shield must be worn in combination with safety goggles.[5][6]
Skin and Body Protection
Directive: Prevent all skin contact.
-
Laboratory Coat: A standard, buttoned lab coat is sufficient for handling small quantities.
-
Chemical-Resistant Apron/Gown: For larger scale work or spill cleanup, a chemically resistant apron or gown worn over the lab coat is required to provide an impervious barrier.[4]
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory in the laboratory.[7] Perforated shoes or sandals are strictly prohibited.[7]
Hand Protection
Directive: Select the right glove for the task. The choice of glove material is critical as no single material protects against all chemicals.
-
For Incidental Contact (e.g., handling sealed containers, brief transfers):
-
Nitrile Gloves: Provide a good barrier for short-duration tasks. Always double-glove to protect against undetected pinholes and to facilitate safe removal of the outer glove if contamination occurs.
-
-
For Extended Contact (e.g., immersion, large-scale transfers, spill cleanup):
Data Presentation: Glove Selection Guide
| Task Scenario | Primary Glove Material | Rationale |
| Incidental Contact | Nitrile (minimum 4 mil thickness) | Good general-purpose chemical resistance and dexterity. |
| Extended Contact | Butyl Rubber, Viton®, or equivalent | High resistance to a broad range of organic compounds. |
| Spill Cleanup | Heavy-duty Nitrile or Butyl Rubber | Provides both chemical resistance and durability. |
Critical Practice: Change gloves immediately if you suspect contamination.[8] Never wear contaminated gloves outside of the immediate work area. Wash hands thoroughly after removing gloves.[4]
Respiratory Protection
Directive: Use only when engineering controls are insufficient to control aerosol exposure.
-
Standard Handling: Respiratory protection is generally not required when handling in a well-ventilated area or a chemical fume hood.[4]
-
Aerosol-Generating Procedures: If you are heating the material, sonicating a solution, or cleaning a large spill outside of a fume hood, respiratory protection is necessary. Use a NIOSH-approved respirator equipped with an organic vapor (OV) cartridge.
-
Fit Testing: All personnel required to wear respirators must be part of an OSHA-compliant respiratory protection program, which includes annual fit testing and training.
Operational and Disposal Plans
PPE Donning and Doffing Workflow
Properly putting on and removing PPE is crucial to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that minimizes contact with your skin and clean areas.
Caption: PPE Donning and Doffing Sequence.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure an emergency eyewash and shower are accessible.[7] Confirm your work area, preferably a chemical fume hood, is clean and uncluttered.
-
PPE: Don the appropriate PPE as described in Section 2 and the workflow above.
-
Weighing/Transfer: Dispense the chemical carefully to avoid generating dust or aerosols.[4] Use a spatula for solids or a pipette for liquids. Perform these actions over a disposable bench liner to contain any minor spills.
-
Procedure: Keep containers tightly closed when not in use.[4]
-
Completion: Upon completion of work, decontaminate the work surface.
-
Doffing: Remove PPE according to the prescribed doffing sequence.
-
Hygiene: Wash hands thoroughly with soap and water.[4]
Spill Response Plan
Immediate and correct response to a spill is vital.
Caption: Chemical Spill Response Workflow.
Small Spill Cleanup Steps:
-
Alert personnel in the immediate area.
-
Don appropriate PPE: double nitrile gloves, chemical splash goggles, and a lab coat.
-
Contain the spill by covering it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the material into a designated, sealable waste container.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Disposal Plan
Directive: All waste must be treated as hazardous chemical waste.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench liners, pipette tips, and absorbent materials, must be placed in a designated hazardous waste container.[6]
-
Disposal Vendor: Follow all institutional, local, and national regulations for disposal. Arrange for pickup by a licensed professional waste disposal service.[6] Do not pour this chemical down the drain.[4]
Trustworthiness & Validation
This guide is built upon the principle of "self-validating systems." Every recommendation—from the use of a fume hood to the specific sequence for removing gloves—is designed to minimize risk at each step. By understanding the causality behind these choices, you are empowered to make safer decisions in the dynamic environment of the laboratory. Always review the specific Safety Data Sheet (SDS) provided by the manufacturer for the lot of chemical you are using, as information may vary.[4]
References
-
This compound | C36H60O6 | CID 517694 - PubChem. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs - NIOSH. [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link]
-
Personal Protective Equipment Guidance - Dow Corporate. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
-
Safety Data Sheet: Triisodecyl benzene-1,2,4-tricarboxylate - Chemos GmbH&Co.KG. [Link]
Sources
- 1. This compound | C36H60O6 | CID 517694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. corporate.dow.com [corporate.dow.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
